molecular formula C9H10N2O B099427 1-(1H-Benzimidazol-2-yl)ethanol CAS No. 19018-24-7

1-(1H-Benzimidazol-2-yl)ethanol

Cat. No.: B099427
CAS No.: 19018-24-7
M. Wt: 162.19 g/mol
InChI Key: XZHWEHOSQYNGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Benzimidazol-2-yl)ethanol is a versatile benzimidazole derivative that serves as a fundamental building block in medicinal chemistry and chemical biology. Its primary research value lies in its role as a precursor for the synthesis of more complex, biologically active molecules. Scientific studies have demonstrated its application in creating hydrazone-based ligands, which form coordination complexes with metals like copper; these complexes have shown significant cytotoxicity profiles and are investigated for their modulatory activity on key kinase signaling pathways in cancer research, such as against MCF-7 breast cancer and AR-230 leukemic cell lines . The compound's utility extends to organic synthesis, where it is alkylated, for example with 3-bromoprop-1-ene, to generate novel derivatives for further pharmacological exploration . The benzimidazole core is a privileged scaffold in drug discovery, known for its ability to interact with various enzymes and receptors. Research into related benzimidazole-acetamide derivatives indicates potential neuroprotective effects, showing promise in attenuating neuroinflammation and oxidative stress in models of neurodegeneration . Furthermore, the structural motif of this compound is of significant interest in the development of compounds with combined anthelmintic and antioxidant properties, targeting parasitic infections . The crystalline structure of this compound has been characterized, facilitating its use in the rational design of new materials and pharmaceutical agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHWEHOSQYNGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940562
Record name 1-(1H-Benzimidazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19018-24-7
Record name α-Methyl-1H-benzimidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19018-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 1-(2-benzimidazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019018247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1H-Benzimidazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 1-(1H-Benzimidazol-2-yl)ethanol from o-Phenylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(1H-Benzimidazol-2-yl)ethanol, a valuable benzimidazole derivative, from the starting material o-phenylenediamine. Benzimidazoles are a critical class of heterocyclic compounds renowned for their diverse pharmacological activities, making their synthesis a key focus in medicinal chemistry and drug development. This document outlines the primary synthetic methodology, provides a detailed experimental protocol, summarizes key quantitative data, and illustrates the reaction pathway.

Introduction to Benzimidazole Synthesis

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[1] The synthesis of 2-substituted benzimidazoles from o-phenylenediamine is a fundamental transformation in organic chemistry. Two principal routes are commonly employed:

  • Condensation with Carboxylic Acids or their Derivatives: This classic approach, known as the Phillips condensation reaction, involves the reaction of o-phenylenediamine with a carboxylic acid, ester, or other acid derivatives under acidic conditions and often with heating.[2][3] This method is highly effective for the synthesis of a wide array of 2-substituted benzimidazoles.

  • Condensation with Aldehydes: This method involves the reaction of o-phenylenediamine with an aldehyde, typically followed by an oxidative cyclization step to form the benzimidazole ring.[1][4] Various catalytic systems, including those based on gold nanoparticles or Lewis acids, have been developed to promote this transformation under mild conditions.[1][5][6]

For the specific synthesis of this compound, the Phillips condensation using lactic acid or its ester is the most direct and well-documented approach.

Primary Synthetic Methodology: The Phillips Condensation

The synthesis of this compound from o-phenylenediamine is most efficiently achieved through the Phillips condensation reaction with a derivative of lactic acid, such as ethyl 2-hydroxypropanoate.[7] This reaction is typically carried out in the presence of a strong mineral acid like hydrochloric acid, which catalyzes the condensation and subsequent cyclization.[2]

The proposed mechanism for this reaction involves two key steps. First, one of the amino groups of o-phenylenediamine is acylated by the lactic acid derivative. Following this, the second amino group undergoes an intramolecular cyclization by attacking the carbonyl carbon of the newly formed amide. The final step is a dehydration of the cyclic intermediate to yield the aromatic benzimidazole ring system.[2]

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis of (±)-1-(1H-Benzimidazol-2-yl)ethanol.[7]

Materials:

  • o-Phenylenediamine (Benzene-1,2-diamine)

  • Ethyl 2-hydroxypropanoate (Ethyl lactate)

  • Hydrochloric acid (4 M)

  • Sodium hydroxide (for neutralization)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (2.16 g, 20 mmol) in 4 M hydrochloric acid (25 mL).

  • Heat the solution to 100°C.

  • To the heated solution, add ethyl 2-hydroxypropanoate (2.48 g, 21 mmol).

  • Increase the temperature and heat the reaction mixture to reflux at 115°C for 7 hours.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture to a pH of 7-9 by the careful addition of a sodium hydroxide solution. This will precipitate the product.

  • Collect the solid product by filtration.

  • Wash the collected solid with water and dry to obtain the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data from the cited experimental protocol for the synthesis of this compound.[7]

ParameterValue
Starting Materialo-Phenylenediamine
ReagentEthyl 2-hydroxypropanoate
Catalyst/Solvent4 M Hydrochloric Acid
Reaction Temperature115°C
Reaction Time7 hours
Yield80%
Product(±)-1-(1H-Benzimidazol-2-yl)ethanol
¹H-NMR (CDCl₃, 300 MHz)δ 1.72 (d, 3H), 5.22 (q, 1H), 7.47 (m, 1H), 7.58 (m, 2H), 7.81 (m, 1H)

Visualizing the Synthesis

The following diagrams illustrate the overall reaction scheme and the experimental workflow for the synthesis of this compound.

Synthesis_Pathway cluster_conditions Reaction Conditions OPD o-Phenylenediamine Reaction Phillips Condensation OPD->Reaction Reactant LacticEster Ethyl 2-hydroxypropanoate LacticEster->Reaction Reactant Product This compound Reaction->Product Product Conditions 4 M HCl 115°C, 7h

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow Start Start Dissolve Dissolve o-phenylenediamine in 4 M HCl Start->Dissolve Heat1 Heat to 100°C Dissolve->Heat1 AddReagent Add Ethyl 2-hydroxypropanoate Heat1->AddReagent Reflux Reflux at 115°C for 7h AddReagent->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with NaOH (pH 7-9) Cool->Neutralize Filter Filter to collect solid product Neutralize->Filter WashDry Wash with water and dry Filter->WashDry End End Product WashDry->End

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Approaches

While the Phillips condensation is a robust method, other strategies for the synthesis of 2-substituted benzimidazoles could potentially be adapted for this compound. These include:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of benzimidazole derivatives.[8][9]

  • Catalysis with p-Toluenesulfonic Acid (p-TsOH): p-TsOH has been employed as an effective acid catalyst for the condensation of o-phenylenediamine with both aldehydes and carboxylic acids.[4]

  • Green Chemistry Approaches: Recent research has focused on developing more environmentally friendly methods, such as using water as a solvent or employing reusable heterogeneous catalysts.[10]

These alternative methods may offer advantages in terms of reaction efficiency, milder conditions, or environmental impact and could be explored for the optimization of the synthesis of this compound.

Conclusion

The synthesis of this compound from o-phenylenediamine is readily achievable through the well-established Phillips condensation reaction with ethyl 2-hydroxypropanoate. The provided experimental protocol offers a reliable method with a good yield. For researchers and drug development professionals, understanding this and alternative synthetic routes is crucial for accessing this and other important benzimidazole derivatives for further investigation and application.

References

An In-depth Technical Guide to 1-(1H-Benzimidazol-2-yl)ethanol: Chemical Properties, Structure, and Biological Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 1-(1H-Benzimidazol-2-yl)ethanol. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting precise data and established experimental protocols.

Chemical Properties and Structure

This compound, a heterocyclic compound featuring a benzimidazole core, possesses a unique combination of structural features that make it a subject of interest in medicinal chemistry. The benzimidazole moiety, a fusion of benzene and imidazole rings, is a well-known pharmacophore present in numerous therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and potential application in various experimental settings.

PropertyValueSource
IUPAC Name This compound[1][2]
Molecular Formula C₉H₁₀N₂O[2][3]
Molecular Weight 162.19 g/mol [3]
Melting Point 178 °C
Boiling Point 389.2 °C (Predicted)
Solubility Soluble in methanol, ethanol, n-butanol, Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO), and ethyl acetate.
pKa Not experimentally determined. The pKa of the parent benzimidazole is approximately 5.6 for the protonated form and 12.8 for the neutral molecule, suggesting that this compound will have similar acidic and basic centers.
Structural Elucidation

The structure of this compound has been confirmed through various spectroscopic methods and X-ray crystallography. The molecule consists of a benzimidazole ring system with an ethanol substituent at the 2-position of the imidazole ring.

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum provides characteristic signals for the aromatic protons of the benzimidazole ring, as well as the methine and methyl protons of the ethanol substituent.

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum confirms the presence of the nine carbon atoms in the molecule, with distinct chemical shifts for the aromatic, imidazole, and aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to O-H stretching of the alcohol, N-H stretching of the imidazole ring, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the benzimidazole core. A study using DFT calculations has provided a detailed assignment of the vibrational frequencies.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) shows a protonated molecular ion [M+H]⁺ at m/z 163, consistent with the molecular weight of the compound.

Experimental Protocols

This section details the synthetic procedure for this compound, providing a reproducible method for its preparation in a laboratory setting.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation reaction between o-phenylenediamine and lactic acid.

Materials:

  • o-Phenylenediamine

  • Lactic acid

  • 4M Hydrochloric acid

  • Sodium hydroxide solution

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve o-phenylenediamine in 4M hydrochloric acid.

  • Add lactic acid to the solution.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution with a sodium hydroxide solution to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the crude product with water.

  • Recrystallize the product from a suitable solvent, such as ethanol, to obtain purified this compound.

Experimental Workflow: Synthesis of this compound

G Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification o_phenylenediamine o-Phenylenediamine dissolution Dissolve in 4M HCl o_phenylenediamine->dissolution lactic_acid Lactic Acid addition Add Lactic Acid lactic_acid->addition dissolution->addition reflux Reflux addition->reflux neutralization Neutralize with NaOH reflux->neutralization filtration Filter neutralization->filtration washing Wash with Water filtration->washing recrystallization Recrystallize from Ethanol washing->recrystallization product This compound recrystallization->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

While direct experimental evidence for the biological activity of this compound is not extensively documented in publicly available literature, the broader class of benzimidazole derivatives is renowned for a wide range of pharmacological effects, including antifungal, antiparasitic, and anticancer activities.[4] A primary mechanism of action for many anthelmintic benzimidazoles is the inhibition of tubulin polymerization, a critical process for cell division and motility in parasites.

Given the structural similarity of this compound to other biologically active benzimidazoles, it is plausible that it may also interact with cellular targets such as tubulin. The following diagram illustrates a hypothetical signaling pathway for the antiparasitic action of a benzimidazole derivative through the disruption of microtubule dynamics.

Hypothetical Signaling Pathway: Antiparasitic Action of a Benzimidazole Derivative

G Hypothetical Antiparasitic Mechanism cluster_drug Drug Action cluster_cellular_process Cellular Process cluster_cellular_outcome Cellular Outcome drug This compound (Hypothetical) tubulin β-Tubulin drug->tubulin Binds to polymerization Tubulin Polymerization drug->polymerization Inhibits microtubules Microtubule Formation polymerization->microtubules disruption Disruption of Microtubule Dynamics microtubules->disruption cell_division Inhibition of Cell Division disruption->cell_division motility Impaired Motility disruption->motility parasite_death Parasite Death cell_division->parasite_death motility->parasite_death

Caption: A diagram depicting the hypothetical mechanism of antiparasitic action via tubulin polymerization inhibition.

Conclusion

This compound is a readily synthesizable compound with a well-characterized chemical structure. While specific biological data for this molecule is limited, its structural relationship to a broad class of pharmacologically active benzimidazoles suggests potential for further investigation. The provided data and protocols offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related compounds. Future studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-(1H-Benzimidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 1-(1H-Benzimidazol-2-yl)ethanol. It includes detailed spectral data, experimental protocols, and visualizations to aid in the structural elucidation and analysis of this compound.

Core Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.72Doublet (d)3H-CH₃
5.22Quartet (q)1H-CH(OH)-
7.47Multiplet (m)1HAr-H
7.58Multiplet (m)2HAr-H
7.81Multiplet (m)1HAr-H

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)[1]

Table 2: Predicted ¹³C NMR Spectral Data of this compound
Predicted Chemical Shift (δ) ppmAssignment
22.5-CH₃
65.0-CH(OH)-
115.0Ar-C
122.5Ar-C
123.0Ar-C
138.0Ar-C (C-N)
142.0Ar-C (C-N)
155.0C=N

Note: The ¹³C NMR data presented is predicted based on computational models and analysis of similar benzimidazole structures, as experimental data was not available in the searched literature. Actual experimental values may vary.

Experimental Protocols

This section details the methodologies for the preparation of this compound and the subsequent acquisition of its ¹H and ¹³C NMR spectra.

Synthesis of this compound

A mixture of o-phenylenediamine and lactic acid is refluxed in 4N hydrochloric acid. The reaction mixture is then cooled and neutralized with a basic solution (e.g., sodium hydroxide) to precipitate the product. The solid product is collected by filtration, washed, and can be further purified by recrystallization.

NMR Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of dry, purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

  • Capping: Securely cap the NMR tube.

¹H NMR Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans (NS): 16-32 scans.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A range of 0-12 ppm is typically sufficient.

  • Temperature: 298 K (25 °C).

¹³C NMR Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz or higher).

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is required to achieve an adequate signal-to-noise ratio.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width (SW): A spectral width of 0-200 ppm is standard for most organic molecules.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted to the frequency domain spectrum.

  • Phase Correction: The spectrum is phased to ensure all peaks are in the correct absorptive mode.

  • Baseline Correction: The baseline is corrected to be flat across the spectrum.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm or the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integration (¹H NMR): The relative areas under the peaks are integrated to determine the proton ratios.

  • Peak Picking: The chemical shift values for each peak are determined.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and the logical workflow of the NMR characterization process.

Caption: Molecular structure of this compound.

G cluster_workflow NMR Characterization Workflow A Sample Preparation (Dissolution in CDCl3) B NMR Spectrometer (High-Field Instrument) A->B C 1H NMR Acquisition (Single Pulse Experiment) B->C D 13C NMR Acquisition (Proton Decoupled) B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Peak Picking, Integration) E->F G Structure Elucidation F->G

Caption: Experimental workflow for NMR characterization.

G cluster_signaling Key ¹H NMR Signal Correlations CH3 CH3 Protons (δ 1.72, d) CH_OH CH(OH) Proton (δ 5.22, q) CH3->CH_OH J-coupling Aromatic Aromatic Protons (δ 7.47-7.81, m)

Caption: ¹H NMR signaling pathways and correlations.

References

Mass Spectrometry Analysis of 1-(1H-Benzimidazol-2-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-(1H-Benzimidazol-2-yl)ethanol, a key benzimidazole derivative. This document outlines plausible fragmentation patterns under electrospray ionization (ESI), presents detailed experimental protocols for its analysis, and includes visualizations of the fragmentation pathway and analytical workflow.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate characterization of this molecule is crucial for its application and development. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. This guide focuses on the expected behavior of this compound in tandem mass spectrometry (MS/MS), providing a foundational understanding for researchers in the field.

Predicted Mass Spectral Data

Due to the inability to directly access and retrieve specific experimental spectral data from public databases such as mzCloud (which lists MS/MS data for this compound under ID: 6534), the following tables present a plausible fragmentation pattern for this compound based on established fragmentation principles for benzimidazole and alcohol moieties. The data is predicted for positive-ion mode electrospray ionization (ESI).

Table 1: Predicted MS1 Data for this compound

ParameterValue
Molecular FormulaC₉H₁₀N₂O
Molecular Weight162.19 g/mol
Predicted Ion[M+H]⁺
Predicted m/z163.0866

Table 2: Predicted MS/MS Fragmentation Data of the [M+H]⁺ Ion (m/z 163.0866)

Predicted Fragment Ion (m/z)Proposed FormulaProposed Structure / Neutral Loss
145.0760[C₉H₉N₂]⁺Loss of H₂O
132.0682[C₈H₆N₂]⁺Loss of CH₃CHO (acetaldehyde)
118.0604[C₇H₆N₂]⁺Benzimidazole cation radical
104.0522[C₇H₄N]⁺Loss of HCN from m/z 132
91.0546[C₆H₅N]⁺Loss of HCN from benzimidazole ring

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is expected to initiate with the loss of neutral molecules such as water or acetaldehyde, followed by the characteristic fragmentation of the benzimidazole ring system.

fragmentation_pathway M [M+H]⁺ m/z = 163.0866 C₉H₁₁N₂O⁺ F1 [M+H - H₂O]⁺ m/z = 145.0760 C₉H₉N₂⁺ M->F1 - H₂O F2 [M+H - CH₃CHO]⁺ m/z = 119.0599 C₇H₇N₂⁺ M->F2 - CH₃CHO F3 [C₇H₆N₂]⁺˙ m/z = 118.0525 (Benzimidazole radical cation) F2->F3 - H F4 [C₆H₅N₂]⁺ m/z = 105.0447 F3->F4 - HCN

Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a detailed protocol for the analysis of this compound using a high-resolution mass spectrometer.

4.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with a solvent mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The formic acid serves to promote protonation of the analyte.

4.2. Mass Spectrometry Conditions

  • Instrument: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Mass Range: m/z 50-500.

  • Acquisition Mode:

    • MS1: Full scan mode to detect the precursor ion ([M+H]⁺).

    • MS/MS: Targeted fragmentation of the precursor ion at m/z 163.0866.

  • Collision Gas: Argon.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

Experimental Workflow

The general workflow for the mass spectrometry analysis of this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Working Prepare Working Solution (1 µg/mL in 50:50 ACN:H₂O + 0.1% FA) Stock->Working Infusion Direct Infusion or LC-MS Introduction Working->Infusion MS1 MS1 Scan (Detect [M+H]⁺ at m/z 163.0866) Infusion->MS1 MS2 MS/MS Analysis (Fragment m/z 163.0866) MS1->MS2 Processing Data Processing and Spectrum Interpretation MS2->Processing Structure Structural Elucidation of Fragment Ions Processing->Structure Report Reporting of Results Structure->Report

General experimental workflow for the MS analysis.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The predicted fragmentation data and the detailed experimental protocol offer a strong starting point for researchers. It is important to note that the presented fragmentation data is theoretical and should be confirmed with experimental data from a high-resolution mass spectrometer. The provided workflows and diagrams serve as a guide for setting up and executing the analysis of this and similar benzimidazole derivatives.

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(1H-Benzimidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-(1H-Benzimidazol-2-yl)ethanol, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details the characteristic vibrational frequencies, presents a standard experimental protocol for spectral acquisition, and illustrates the molecular structure with its key functional groups.

Introduction

This compound is a derivative of benzimidazole, a bicyclic compound formed by the fusion of benzene and imidazole rings. Benzimidazole derivatives are of considerable interest due to their diverse biological activities, including antimicrobial, anticancer, and antifungal properties.[1][2] Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. This guide focuses on the interpretation of the FT-IR spectrum of this compound, providing valuable data for its characterization and quality control in research and development settings.

Molecular Structure and Key Functional Groups

The chemical structure of this compound consists of a benzimidazole core substituted at the 2-position with an ethanol group. The key functional groups that give rise to characteristic absorption bands in the IR spectrum are the N-H group of the imidazole ring, the O-H group of the ethanol substituent, the aromatic C-H and C=C bonds of the benzene ring, the C-N bonds of the imidazole ring, and the aliphatic C-H bonds of the ethanol side chain.

Caption: Molecular structure of this compound with key functional groups.

Infrared Spectral Data

The infrared spectrum of this compound exhibits several characteristic absorption bands. The data presented below is a summary of the experimental FT-IR spectral data.[1]

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3166, 3132, 3103, 3055MediumAromatic C-H StretchingAromatic C-H
2988-3100MediumSymmetric and Asymmetric C-H StretchingAliphatic C-H (CH₃)
Broad band ~3400Strong, BroadO-H StretchingAlcohol O-H
Broad band ~3000Medium, BroadN-H StretchingImidazole N-H
1650–1430Medium to StrongC=C StretchingAromatic C=C
1328–1266MediumC-N StretchingImidazole C-N
1275–1000MediumIn-plane C-H DeformationAromatic C-H
900–690StrongOut-of-plane C-H DeformationAromatic C-H

Table 1: Summary of FT-IR Spectral Data for this compound.[1]

Interpretation of the Spectrum

  • O-H and N-H Stretching Region (3500-3000 cm⁻¹): A prominent broad absorption band is typically observed around 3400 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (O-H) group of the ethanol substituent. The broadness is due to hydrogen bonding. The N-H stretching vibration of the benzimidazole ring also appears in this region, often as a broader band around 3000 cm⁻¹.[3]

  • C-H Stretching Region (3100-2800 cm⁻¹): The aromatic C-H stretching vibrations appear as multiple weak to medium bands above 3000 cm⁻¹.[1] The aliphatic C-H stretching vibrations from the methyl group of the ethanol side chain are observed as medium intensity bands below 3000 cm⁻¹.[1][3]

  • Fingerprint Region (1700-600 cm⁻¹): This region contains a wealth of information characteristic of the molecule.

    • C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the benzene ring and the C=N bond in the imidazole ring give rise to several bands in the 1650-1430 cm⁻¹ range.[1]

    • C-N Stretching: The C-N stretching vibrations of the imidazole ring are typically found in the 1328–1266 cm⁻¹ region.[1]

    • C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds cause strong absorptions in the 1275-1000 cm⁻¹ and 900-690 cm⁻¹ regions, respectively.[1] The pattern of the out-of-plane bending bands can be indicative of the substitution pattern on the benzene ring.

    • C-O Stretching: The C-O stretching of the alcohol group is expected to appear as a strong band in the 1260-1000 cm⁻¹ region.

Experimental Protocol

The following is a standard experimental protocol for obtaining the FT-IR spectrum of this compound.

Objective: To record the infrared spectrum of solid this compound using the KBr pellet method.

Materials and Equipment:

  • This compound (solid, high purity)[4]

  • Potassium bromide (KBr), IR grade

  • Fourier Transform Infrared (FT-IR) Spectrometer (e.g., Perkin Elmer Spectrum BX)[4]

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation (KBr Pellet Method): a. Thoroughly dry the KBr powder in an oven to remove any absorbed water, which has a strong IR absorption. b. Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr. c. Transfer the sample and KBr to the agate mortar. d. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the IR radiation. e. Transfer a portion of the powdered mixture to the pellet-forming die. f. Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Record a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor. c. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[4] d. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: a. The acquired spectrum should be baseline corrected if necessary. b. Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing weigh Weigh Sample and KBr grind Grind Mixture weigh->grind press Press into Pellet grind->press background Record Background Spectrum press->background sample_spec Record Sample Spectrum background->sample_spec process Baseline Correction & Peak Labeling sample_spec->process

Caption: Experimental workflow for obtaining the FT-IR spectrum of this compound.

Conclusion

The infrared spectrum of this compound provides a unique fingerprint that is invaluable for its identification and structural elucidation. The characteristic absorption bands corresponding to the N-H, O-H, aromatic C-H, aliphatic C-H, C=C, and C-N functional groups are well-defined. This technical guide offers the necessary spectral data and a standardized experimental protocol to assist researchers, scientists, and drug development professionals in the effective application of infrared spectroscopy for the analysis of this important benzimidazole derivative.

References

In-Depth Technical Guide: UV-Vis Spectroscopic Properties of 1-(1H-Benzimidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ultraviolet-visible (UV-Vis) spectroscopic properties of the heterocyclic compound 1-(1H-Benzimidazol-2-yl)ethanol. This document includes available quantitative spectral data, theoretical calculations, and relevant experimental protocols to support research and development activities in medicinal chemistry and materials science.

Core Spectroscopic Data

The UV-Vis absorption characteristics of this compound are crucial for its identification, quantification, and the study of its electronic structure. The primary absorption maxima (λmax) are attributed to π → π* electronic transitions within the benzimidazole ring system.

Quantitative UV-Vis Data Summary

The following table summarizes the reported experimental and calculated UV-Vis absorption maxima for this compound. It is important to note that the solvent for the experimental measurements was not specified in the available literature, which is a critical parameter that can influence the absorption spectrum. Molar absorptivity data was also not found in the reviewed literature.

ParameterExperimental Value[1]Calculated Value[1]
λmax 1 (nm) 266254
λmax 2 (nm) 194250
λmax 3 (nm) -236
Solvent Not SpecifiedGas Phase (Theoretical)
Molar Absorptivity (ε) Not ReportedNot Applicable

Experimental Protocols

This section details the methodologies for the synthesis of the racemic mixture of this compound and a general protocol for its UV-Vis spectroscopic analysis.

Synthesis of (±)-1-(1H-Benzimidazol-2-yl)ethanol[2]

This protocol describes a common method for the synthesis of the title compound.

Materials:

  • Benzene-1,2-diamine

  • Ethyl 2-hydroxypropanoate

  • Hydrochloric acid (4 M)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve benzene-1,2-diamine (2.16 g, 20 mmol) in 25 mL of 4 M hydrochloric acid at 100°C.

  • Add ethyl 2-hydroxypropanoate (2.48 g, 21 mmol) to the solution.

  • Heat the mixture to reflux for 7 hours at 115°C.

  • After cooling to room temperature, neutralize the mixture to a pH of 7-9 using a NaOH solution.

  • Collect the resulting solid product by filtration.

  • The reported yield for this procedure is 80%.

UV-Vis Spectroscopic Analysis

The following is a general experimental protocol for obtaining the UV-Vis spectrum of this compound.

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer, such as a Perkin Elmer Lambda 20, is suitable for these measurements[1].

Sample Preparation:

  • The commercially available (±)-1-(1H-Benzimidazol-2-yl)ethanol is typically of high purity (>98%) and can be used without further purification[1].

  • Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, methanol, or dimethyl sulfoxide).

  • From the stock solution, prepare a series of dilutions to determine a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 to 1.0 a.u.).

Measurement Procedure:

  • Set the spectrophotometer to scan a wavelength range that includes the expected absorption maxima (e.g., 190-400 nm).

  • Use the same batch of the chosen solvent as the reference (blank) in the corresponding cuvette holder.

  • Record the absorption spectrum of the sample solution.

  • Identify the wavelengths of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a typical workflow for its UV-Vis spectroscopic analysis.

Caption: Chemical structure of this compound.

Experimental Workflow for UV-Vis Analysis cluster_preparation Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis start Start compound This compound (>98% purity) start->compound solvent Select Spectroscopic Grade Solvent compound->solvent stock Prepare Stock Solution solvent->stock dilutions Prepare Serial Dilutions stock->dilutions instrument Prepare UV-Vis Spectrophotometer dilutions->instrument blank Measure Blank (Solvent) instrument->blank sample Measure Sample Absorbance blank->sample spectrum Obtain Absorption Spectrum sample->spectrum lambda_max Identify λmax spectrum->lambda_max end End lambda_max->end

Caption: Generalized workflow for the UV-Vis spectroscopic analysis.

References

Navigating the Solubility Landscape of 1-(1H-Benzimidazol-2-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1H-Benzimidazol-2-yl)ethanol is a heterocyclic compound of interest within medicinal chemistry and drug development. A critical parameter influencing its biopharmaceutical properties and formulation development is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the available information on the solubility of this compound. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document focuses on providing detailed, adaptable experimental protocols for researchers to determine the solubility of this and similar benzimidazole derivatives. Methodologies for both kinetic and thermodynamic solubility assessment are presented, alongside a logical workflow for the physicochemical characterization of novel chemical entities.

Introduction to this compound

This compound belongs to the benzimidazole class of compounds, a well-established scaffold in pharmaceutical sciences known for a wide range of biological activities. The physicochemical properties of this molecule, particularly its solubility, are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as to the feasibility of developing it into a viable drug product. Understanding its solubility in different media, from aqueous buffers to organic solvents, is a prerequisite for formulation design, toxicity studies, and overall drugability assessment.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below. These theoretical values can offer initial insights into the compound's behavior.

PropertyValueSource
Molecular FormulaC₉H₁₀N₂OPubChem
Molecular Weight162.19 g/mol PubChem[2]
XLogP31.3PubChem[2]
Hydrogen Bond Donor Count2Guidechem[3]
Hydrogen Bond Acceptor Count2Guidechem[3]
Topological Polar Surface Area48.9 ŲPubChem[2]

Experimental Protocols for Solubility Determination

The following section details established methods for determining the solubility of benzimidazole derivatives. These protocols can be directly applied to this compound.

Kinetic Solubility Assessment by Nephelometry

This high-throughput method is useful for early-stage drug discovery to quickly assess the concentration at which a compound precipitates from a solution when diluted from a DMSO stock into an aqueous buffer.[4]

Methodology: [4]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition to Buffer: In a separate 96-well plate, add the desired aqueous assay buffer (e.g., phosphate-buffered saline, PBS).

  • Compound Addition: Transfer a small volume of the serially diluted DMSO stock into the corresponding wells of the buffer plate. This will induce precipitation for concentrations above the kinetic solubility limit.

  • Incubation: Cover the plate and incubate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).

  • Analysis: The concentration at which a sharp increase in light scattering is observed corresponds to the kinetic solubility limit.

Thermodynamic (Equilibrium) Solubility Determination

This method measures the concentration of a compound in a saturated solution after it has reached equilibrium, providing a more accurate representation of its true solubility.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, ethanol, methanol, PBS at various pH values) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Filtration: Carefully collect an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[5]

  • Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC). Quantify the concentration of this compound in the diluted sample.

  • Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in mg/mL or µM.

Visualization of Experimental Workflows

To aid in the practical application of these protocols, the following diagrams illustrate the logical steps involved in the physicochemical characterization and solubility determination of a novel benzimidazole derivative.

G cluster_0 Physicochemical Characterization Workflow NCE New Chemical Entity (e.g., this compound) Solubility Solubility Assessment NCE->Solubility Initial Screening Stability Stability Studies NCE->Stability LogP LogP/LogD Determination NCE->LogP pKa pKa Determination NCE->pKa Characterization Full Characterization Report Solubility->Characterization Stability->Characterization LogP->Characterization pKa->Characterization

A logical workflow for the physicochemical characterization of a new chemical entity.

G cluster_1 Thermodynamic Solubility Determination Workflow Start Add excess compound to solvent Equilibrate Agitate at constant temperature (24-48h) Start->Equilibrate Separate Centrifuge or let settle Equilibrate->Separate Filter Filter supernatant (0.22 µm filter) Separate->Filter Dilute Dilute filtered solution Filter->Dilute Quantify Quantify concentration by HPLC Dilute->Quantify Calculate Calculate solubility Quantify->Calculate

Workflow for determining thermodynamic solubility.

Conclusion

While quantitative solubility data for this compound remains to be published, this technical guide provides researchers with the necessary framework and detailed experimental protocols to independently and accurately determine this critical physicochemical parameter. The provided workflows for kinetic and thermodynamic solubility assessment are robust and widely applicable to other novel benzimidazole derivatives. A thorough understanding of solubility is paramount for the successful progression of any compound through the drug discovery and development pipeline. The methodologies outlined herein will empower researchers to generate the essential data required for informed decision-making in their projects.

References

A Technical Guide to the Biological Activity Screening of 1-(1H-Benzimidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential biological activities of the benzimidazole derivative, 1-(1H-Benzimidazol-2-yl)ethanol. While specific biological screening data for this compound is limited in publicly available literature, this document extrapolates potential therapeutic applications based on the well-documented activities of the broader benzimidazole class of compounds. This guide furnishes detailed experimental protocols for the synthesis of the title compound and for a range of biological assays to screen for potential antimicrobial, anticancer, and anti-inflammatory properties. Furthermore, it presents potential mechanisms of action, including relevant signaling pathways, and provides visualizations to facilitate a deeper understanding of the experimental workflows and biological processes.

Introduction

Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Derivatives of benzimidazole have demonstrated a wide array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The structural similarity of the benzimidazole nucleus to purine allows these compounds to interact with various biological targets.[1] The specific compound, this compound, is a small molecule whose biological profile is not extensively characterized. However, based on the activities of structurally related analogs, it is a promising candidate for biological activity screening. This guide aims to provide the necessary technical information to enable researchers to synthesize and evaluate the therapeutic potential of this compound.

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported and is detailed below.

Experimental Protocol

Materials:

  • o-Phenylenediamine

  • Lactic acid

  • 4M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware

  • Filtration apparatus

Procedure: A mixture of o-phenylenediamine (10 mmol) and lactic acid (12 mmol) in 4M HCl (20 mL) is heated under reflux for 4 hours. After cooling to room temperature, the reaction mixture is neutralized with a 10% aqueous solution of sodium hydroxide until a precipitate is formed. The solid is collected by filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound.

Predicted Biological Activities and Screening Protocols

Based on the known biological activities of benzimidazole derivatives, this compound is a candidate for screening in the following therapeutic areas.

Antimicrobial Activity

Benzimidazole derivatives are known to exhibit broad-spectrum antimicrobial activity against various strains of bacteria and fungi.[5]

3.1.1. Predicted Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of representative benzimidazole derivatives against common pathogens, suggesting the potential activity of this compound.

Compound ClassTest OrganismMIC (µg/mL)Reference
2-substituted benzimidazolesStaphylococcus aureus1.56 - 6.25[6]
2-substituted benzimidazolesEscherichia coli3.12 - 12.5[6]
2-substituted benzimidazolesCandida albicans0.78 - 3.12[6]
1,2-disubstituted benzimidazolesBacillus subtilis10 - 50[7]
1,2-disubstituted benzimidazolesPseudomonas aeruginosa25 - 100[7]

3.1.2. Experimental Protocol: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in the appropriate broth in a 96-well plate.

  • Each well is inoculated with a standardized suspension of the microorganism.

  • The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Inoculation Inoculation Serial Dilutions->Inoculation Microorganism Inoculum Microorganism Inoculum Microorganism Inoculum->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for the Broth Microdilution Assay.

Anticancer Activity

Many benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[8][9] The closely related 1H-benzimidazol-2-yl-methanol has shown prominent cytotoxic activities.

3.2.1. Predicted Cytotoxicity Data

The following table presents the cytotoxic activity of various benzimidazole derivatives against different cancer cell lines, providing a basis for the potential anticancer effects of this compound.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-ArylbenzimidazolesA549 (Lung)0.5 - 5[8]
2-ArylbenzimidazolesMCF-7 (Breast)1 - 10[8]
Benzimidazole-coumarin hybridsHeLa (Cervical)2.5 - 15[9]
Substituted benzimidazolesHCT116 (Colon)0.1 - 8[10]
1H-benzimidazol-2-yl-methanolBrine shrimpLC50 0.42 µg/ml

3.2.2. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound for 24-72 hours.

  • After the treatment period, the medium is removed, and MTT solution is added to each well and incubated for 3-4 hours at 37°C.

  • The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow of the MTT Assay for Cytotoxicity.

3.2.3. Potential Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[11] Several benzimidazole derivatives have been shown to inhibit this pathway.[9]

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->PI3K Inhibition Benzimidazole Derivative->Akt Inhibition Benzimidazole Derivative->mTOR Inhibition

Caption: The PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition.

Anti-inflammatory Activity

Benzimidazole derivatives have been reported to possess significant anti-inflammatory properties, often attributed to the inhibition of pro-inflammatory enzymes and cytokines.[3]

3.3.1. Predicted Anti-inflammatory Activity Data

The following table shows the anti-inflammatory activity of some benzimidazole derivatives in the carrageenan-induced paw edema model, which can be used as a reference for screening this compound.

Compound ClassDose (mg/kg)Paw Edema Inhibition (%)Reference
2-Substituted benzimidazoles5045 - 60[3]
2-Substituted benzimidazoles10055 - 75[3]
N-substituted benzimidazoles2030 - 50[1]
Benzimidazole hydrazones1040 - 65[11]

3.3.2. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar or Sprague-Dawley rats

  • Test compound

  • Carrageenan (1% w/v in saline)

  • Plethysmometer or digital calipers

  • Standard drug (e.g., Indomethacin or Diclofenac sodium)

Procedure:

  • Animals are divided into groups (control, standard, and test compound groups).

  • The test compound or standard drug is administered orally or intraperitoneally.

  • After a specific period (e.g., 30-60 minutes), carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Animal Grouping Animal Grouping Drug Administration Drug Administration Animal Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Inhibition Calculation Inhibition Calculation Data Analysis->Inhibition Calculation

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

While this compound remains a relatively understudied compound, its benzimidazole core suggests a high potential for a range of biological activities. This guide provides the foundational information necessary for its synthesis and a comprehensive screening cascade for antimicrobial, anticancer, and anti-inflammatory properties. The detailed experimental protocols and visualizations of workflows and signaling pathways are intended to empower researchers to explore the therapeutic potential of this and other novel benzimidazole derivatives. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and its potential as a lead compound in drug discovery.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Substituted Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Derivatives substituted at the 2-position, in particular, have been the subject of intensive research, leading to the development of numerous therapeutic agents. Their mechanisms of action are diverse, targeting a range of biological processes implicated in cancer, microbial infections, and inflammatory conditions. This technical guide provides a comprehensive overview of the core mechanisms of action of 2-substituted benzimidazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Anticancer Mechanisms of Action

2-Substituted benzimidazole derivatives exert their anticancer effects through multiple mechanisms, primarily by targeting key proteins and pathways involved in cell proliferation, survival, and division.

Inhibition of Tubulin Polymerization

A significant number of 2-substituted benzimidazoles function as antimitotic agents by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.

Quantitative Data: Tubulin Polymerization Inhibition and Cytotoxicity

Compound IDSubstitution at C2Target Cell LineIC50 (µM) - CytotoxicityIC50 (µM) - Tubulin PolymerizationReference
7n Carboxamide derivativeSK-Mel-282.55 - 17.895.05 ± 0.13[1]
7u Carboxamide derivativeSK-Mel-282.55 - 17.89Not Reported[1]
12j Not SpecifiedSK-Mel-28Not Reported5.65 ± 0.05[2]
Flubendazole Methyl N-(4-fluorobenzoyl)-L-alaninateU87, U251< 0.26Not Reported[3]
Mebendazole Methyl N-(5-benzoyl-1H-benzimidazol-2-yl)carbamateU87, U251< 0.26Not Reported[3]
Fenbendazole Methyl N-(6-phenylsulfinyl-1H-benzimidazol-2-yl)carbamateU87, U251< 0.26Not Reported[3]
Compound 4c Not SpecifiedMDA-MB-231Not Reported17 ± 0.3[4]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a common method to assess the inhibitory effect of benzimidazole derivatives on tubulin polymerization.

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test benzimidazole compounds dissolved in DMSO

  • Known tubulin inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls

  • 96-well microplates

  • Spectrophotometer or fluorometer capable of reading at 340 nm and maintaining a temperature of 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.

    • Prepare a GTP stock solution.

    • Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the test compounds, controls, or vehicle (buffer with DMSO) to the respective wells.

    • On ice, prepare the tubulin polymerization reaction mix by adding GTP and glycerol to the 2X tubulin solution.

    • Initiate the polymerization by adding the tubulin reaction mix to each well.

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Measure the absorbance (or fluorescence) at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60-90 minutes).

  • Data Analysis:

    • Plot the absorbance/fluorescence values against time to generate polymerization curves.

    • Calculate the rate of polymerization and the maximum polymer mass.

    • Determine the IC50 value of the test compounds by plotting the percentage of inhibition against the compound concentration.

Visualization: Tubulin Polymerization Inhibition Workflow

G Workflow for Tubulin Polymerization Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis prep_tubulin Prepare 2X Tubulin Solution prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds/Controls to 96-well Plate prep_tubulin->add_compounds prep_gtp Prepare GTP Stock prep_compounds->add_compounds initiate_reaction Initiate Polymerization with Tubulin Mix add_compounds->initiate_reaction measure_abs Measure Absorbance at 340 nm over Time initiate_reaction->measure_abs plot_curves Plot Polymerization Curves measure_abs->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50

Caption: Workflow for the Tubulin Polymerization Inhibition Assay.

Kinase Inhibition

The benzimidazole scaffold is a privileged structure for designing kinase inhibitors, often acting as ATP-competitive inhibitors that bind to the hinge region of the kinase domain.[5][6] This inhibition disrupts downstream signaling pathways crucial for cancer cell growth and survival. Key kinase targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Data: Kinase Inhibition

Compound IDTarget KinaseIC50Reference
Compound 5a EGFR0.086 µM[7]
Compound 5a VEGFR-233.1% inhibition[7]
Compound 23 CK1δ98.6 nM[8]
Compound 22 CK1δ0.98 µM[8]
Compound 5 PKN20.064 µM[9]
Compound 7 Aurora A28.9 nM[10]
Compound 7 Aurora B2.2 nM[10]
Compound 6i EGFR78 ± 5 nM[11]
Compound 10e EGFR73 ± 4 nM[11]
Compound 23j VEGFR-23.7 nM[12]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for assessing the inhibitory activity of benzimidazole derivatives against a specific kinase.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Test benzimidazole compounds in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • Prepare a solution of the kinase and its substrate in the assay buffer.

    • Prepare an ATP solution in the assay buffer.

  • Kinase Reaction:

    • To the wells of the microplate, add the test compound dilutions.

    • Add the kinase/substrate solution to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence kit (e.g., ADP-Glo™ Reagent).

    • Incubate as per the kit's instructions.

    • Add the detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualization: EGFR/VEGFR-2 Signaling Pathway Inhibition

G Inhibition of EGFR/VEGFR-2 Signaling by Benzimidazoles cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K VEGFR2->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Benzimidazole 2-Substituted Benzimidazole Benzimidazole->EGFR Inhibits Benzimidazole->VEGFR2 Inhibits EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2

Caption: Inhibition of EGFR/VEGFR-2 Signaling by Benzimidazoles.

Topoisomerase Inhibition

Certain 2-substituted benzimidazole derivatives act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex. This leads to the accumulation of DNA strand breaks, which ultimately triggers apoptosis. Both topoisomerase I and II can be targeted by these compounds.

Quantitative Data: Topoisomerase Inhibition

Compound IDTarget TopoisomeraseIC50 (µM)Reference
17 Topoisomerase I14.1[6][13]
3 Topoisomerase I132.3[6][13]
18 Topoisomerase I248[6][13]
6 Topoisomerase II17.4[6][13]
4 Topoisomerase II22.3[6][13]
8 Topoisomerase II91.41[6][13]
4b Topoisomerase I7.34 ± 0.21[14]
4h Topoisomerase I4.56 ± 0.18[14]

Experimental Protocol: DNA Topoisomerase I Relaxation Assay

This protocol is used to determine the inhibitory activity of compounds on the relaxation of supercoiled DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10X Topoisomerase I Assay Buffer

  • Test benzimidazole compounds in DMSO

  • Known topoisomerase I inhibitor (e.g., Camptothecin)

  • STEB (Stop buffer: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing 1X assay buffer, supercoiled plasmid DNA, and sterile water.

    • Add the test compound or control to the reaction tubes.

    • Add human topoisomerase I to all tubes except the negative control.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding STEB.

    • Load the samples onto an agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

    • Stain the gel with a DNA staining agent and visualize under UV light.

  • Data Analysis:

    • Quantify the amount of supercoiled and relaxed DNA in each lane.

    • Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

    • Calculate the IC50 value of the test compounds.

Antimicrobial Mechanism of Action

2-Substituted benzimidazole derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. A primary mechanism of action is the inhibition of microbial tubulin or its homolog, FtsZ, which disrupts cell division. Other potential mechanisms include inhibition of nucleic acid and protein synthesis.

Quantitative Data: Antimicrobial Activity

Compound IDTarget OrganismMIC (µg/mL)Reference
Various Staphylococcus spp.87.5 - 200[5]
Various Candida spp.104.6 - 151.78[5]
2g Streptococcus faecalis8[15]
2g Staphylococcus aureus4[15]
2g MRSA4[15]
1b, 1c, 2e, 2g Candida albicans64[15]
1b, 1c, 2e, 2g Aspergillus niger64[15]
22 S. epidermidis NCTC 1104732[16]
22 S. haemolyticus NCTC 1104232[16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test benzimidazole compounds in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture the microorganism overnight.

    • Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Assay Setup:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Other Mechanisms of Action

Proton Pump Inhibition

Certain 2-substituted benzimidazoles, such as omeprazole and lansoprazole, are potent inhibitors of the gastric H+/K+-ATPase (proton pump).[17] They are prodrugs that are activated in the acidic environment of the stomach and then form a covalent bond with the proton pump, irreversibly inhibiting its function and reducing gastric acid secretion.

Quantitative Data: Proton Pump Inhibition

CompoundIC50 (µmol/L)Reference
Timoprazole 8.5 ± 1.9[18]
Picoprazole 3.9 ± 0.7[18]
Omeprazole 0.13 ± 0.03[18]

Visualization: Proton Pump Inhibition Mechanism

G Mechanism of Proton Pump Inhibition by Benzimidazoles cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Membrane cluster_cytoplasm Parietal Cell Cytoplasm H_ion H+ K_ion_out K+ ProtonPump H+/K+-ATPase (Proton Pump) K_ion_out->ProtonPump Pumps In ProtonPump->H_ion Pumps Out K_ion_in K+ Benzimidazole_prodrug Benzimidazole (Prodrug) Activated_form Activated Sulfenamide Benzimidazole_prodrug->Activated_form Acid Activation Activated_form->ProtonPump Covalent Bonding (Inhibition)

Caption: Mechanism of Proton Pump Inhibition by Benzimidazoles.

This guide provides a foundational understanding of the multifaceted mechanisms of action of 2-substituted benzimidazole derivatives. The versatility of this scaffold continues to make it a promising area for the discovery and development of new therapeutic agents. Further research into their specific molecular interactions and the elucidation of resistance mechanisms will be crucial for optimizing their clinical utility.

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 1-(1H-Benzimidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, antifungal, and anticancer properties.[1][2][3][4] The compound 1-(1H-Benzimidazol-2-yl)ethanol is a member of this family and is a candidate for investigation as a potential antimicrobial agent. These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of this compound against a panel of pathogenic bacteria and fungi. The primary methods described are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Method for assessing antimicrobial activity.[1][5][6][7][8]

Data Presentation

Quantitative data from antimicrobial susceptibility testing of this compound should be meticulously recorded. Below are template tables for summarizing results from the Broth Microdilution (MIC) and Disk Diffusion assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram StainMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)Gram-positive
Escherichia coli (e.g., ATCC 25922)Gram-negative
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negative
Candida albicans (e.g., ATCC 90028)Fungus
(Add other strains as needed)

Table 2: Zone of Inhibition Diameters for this compound

Test MicroorganismGram StainZone of Inhibition (mm)Positive Control (e.g., Ciprofloxacin) Zone (mm)Negative Control (Solvent) Zone (mm)
Staphylococcus aureus (e.g., ATCC 29213)Gram-positive
Escherichia coli (e.g., ATCC 25922)Gram-negative
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negative
Candida albicans (e.g., ATCC 90028)Fungus
(Add other strains as needed)

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader (optional)

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not affect microbial growth (typically ≤1%).

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

    • Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][12]

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution (or a working solution) to the first column of wells.

    • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10.[13]

    • Column 11 will serve as the growth control (inoculum in broth without the compound), and column 12 will be the sterility control (broth only).[13]

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. Do not inoculate column 12. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[9] Fungal testing may require different incubation conditions (e.g., 28-35°C for 24-48 hours).

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism (i.e., the well appears clear). This can be assessed visually or with a plate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microorganism prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Broth Microdilution Workflow for MIC Determination.
Protocol 2: Kirby-Bauer Disk Diffusion Method

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[1][6][14]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Negative control disks (impregnated with solvent only)

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Test Disks:

    • Dissolve this compound in a suitable volatile solvent (e.g., DMSO, ethanol) to a known concentration.

    • Aseptically apply a specific volume (e.g., 10 µL) of the compound solution onto sterile filter paper disks to achieve a desired amount per disk (e.g., 30 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Prepare negative control disks using the solvent alone.

  • Preparation of Inoculum:

    • Prepare a standardized inoculum matching a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[6][15]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[6]

  • Application of Disks:

    • Using sterile forceps, place the prepared test disks, positive control disks, and negative control disks onto the inoculated agar surface.

    • Press each disk gently to ensure complete contact with the agar. Space the disks sufficiently to prevent overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts for known antibiotics, though for novel compounds, the zone diameter provides a qualitative measure of activity.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_disks Prepare Compound- Impregnated Disks place_disks Place Disks on Inoculated Agar prep_disks->place_disks prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate to Create a Bacterial Lawn prep_inoculum->inoculate_plate inoculate_plate->place_disks incubate Incubate Plate (e.g., 37°C, 18-24h) place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Kirby-Bauer Disk Diffusion Workflow.

Signaling Pathways (Hypothetical)

While the precise mechanism of action for this compound is not defined, many benzimidazole derivatives are known to interfere with critical cellular processes in microorganisms.[4] A potential mechanism could involve the inhibition of essential enzymes or disruption of cell membrane integrity.

Signaling_Pathway compound This compound target Potential Cellular Target (e.g., Ergosterol Biosynthesis, DNA Gyrase, Cell Wall Synthesis) compound->target Binds to inhibition Inhibition of Target Function target->inhibition disruption Disruption of Cellular Processes inhibition->disruption death Microbial Cell Death or Growth Inhibition disruption->death

Hypothetical Mechanism of Action Pathway.

References

Application Notes and Protocols: In Vitro Anticancer Assay of 1-(1H-Benzimidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the in vitro anticancer potential of 1-(1H-Benzimidazol-2-yl)ethanol, a member of the benzimidazole class of compounds known for their diverse pharmacological activities. Benzimidazole derivatives have demonstrated significant promise as anticancer agents by targeting various cellular processes, including cell cycle progression, apoptosis, and tubulin polymerization.[1][2][3][4] This document outlines detailed protocols for assessing the cytotoxic and mechanistic effects of this compound on cancer cell lines.

Data Presentation

The following table provides a template for summarizing the cytotoxic effects of this compound across various cancer cell lines. Researchers can populate this table with experimentally determined IC50 values.

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72hNotes
MCF-7 Breast AdenocarcinomaData to be determinedData to be determinedER-positive
MDA-MB-231 Breast AdenocarcinomaData to be determinedData to be determinedTriple-negative
HepG2 Hepatocellular CarcinomaData to be determinedData to be determined
A549 Lung CarcinomaData to be determinedData to be determined
HCT-116 Colorectal CarcinomaData to be determinedData to be determined
PC3 Prostate CancerData to be determinedData to be determinedAndrogen-independent
HEK293-T Normal Embryonic KidneyData to be determinedData to be determinedNon-cancerous control

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6][7]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1 to 150 µM) for 48 and 72 hours.[2]

  • Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) Staining Solution

  • Flow cytometer

Protocol:

  • Harvest 1-5 x 10⁵ cells by centrifugation.

  • Wash the cells once with cold 1X PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9][12]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[13][14][15][16]

Materials:

  • Treated and untreated cells

  • 70% Ethanol (cold)

  • PBS

  • Propidium Iodide (PI) staining solution (50µg/ml in PBS)

  • RNase A solution (100µg/ml in PBS)

  • Flow cytometer

Protocol:

  • Harvest a single-cell suspension and wash with PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing.[15]

  • Incubate on ice for at least 30 minutes.[15]

  • Wash the cells twice with PBS to remove the ethanol.[15]

  • Resuspend the cell pellet in 500 µL of PI staining solution.[13]

  • Add RNase A to the cell suspension to a final concentration of 0.5 µg/mL and incubate for at least 4 hours at 4°C.[14]

  • Analyze the samples by flow cytometry.

Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on the expression of proteins involved in apoptosis and cell cycle regulation.[17][18][19][20]

Materials:

  • Treated and untreated cells

  • RIPA buffer

  • Protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent or fluorescent detection reagents

Protocol:

  • Lyse the cells in ice-cold RIPA buffer.[20]

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane for 1 hour at room temperature.[18]

  • Incubate the membrane with the primary antibody overnight at 4°C.[17]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cell_lines Cancer Cell Lines treatment Treat with this compound cell_lines->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V / PI Staining (Apoptosis) treatment->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination mtt->ic50 apoptosis_results Apoptosis Quantification apoptosis->apoptosis_results cell_cycle_results Cell Cycle Distribution cell_cycle->cell_cycle_results protein_results Protein Level Changes western_blot->protein_results

Caption: Experimental workflow for in vitro anticancer evaluation.

Potential Signaling Pathway

Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis. A potential signaling pathway is illustrated below.

apoptosis_pathway cluster_cell Cancer Cell compound This compound bax Bax (Pro-apoptotic) compound->bax bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 mitochondrion Mitochondrion bax->mitochondrion promotes bcl2->mitochondrion inhibits cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for the Evaluation of Antifungal Activity of 1-(1H-Benzimidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro antifungal activity of the novel benzimidazole derivative, 1-(1H-Benzimidazol-2-yl)ethanol. This document is intended to guide researchers in assessing its efficacy against various fungal pathogens, understanding its mechanism of action, and determining its potential as a therapeutic agent.

Introduction

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antifungal properties.[1] Many commercially successful antifungal agents are based on the benzimidazole scaffold. The compound this compound is a novel derivative with potential as an antifungal agent. Preliminary studies on similar benzimidazole compounds suggest that its mechanism of action likely involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] Specifically, it is hypothesized to target the enzyme lanosterol 14-alpha-demethylase, which is essential for the conversion of lanosterol to ergosterol.[3] Disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane, ultimately resulting in cell death.

These application notes detail the standardized methodologies for determining the minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), time-kill kinetics, and biofilm inhibition of this compound against clinically relevant fungal species.

Data Presentation

The following tables summarize hypothetical quantitative data for the antifungal activity of this compound against various fungal strains. This data is provided as a representative example of expected results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal StrainATCC NumberMIC (µg/mL)
Candida albicans900288
Candida glabrata200116
Candida parapsilosis220194
Candida krusei625832
Cryptococcus neoformans320458
Aspergillus fumigatus20430516

Table 2: Minimum Fungicidal Concentration (MFC) of this compound

Fungal StrainATCC NumberMFC (µg/mL)MFC/MIC Ratio
Candida albicans90028162
Candida glabrata2001644
Candida parapsilosis2201982
Candida krusei6258>64>2
Cryptococcus neoformans32045324
Aspergillus fumigatus204305322

Table 3: Time-Kill Kinetics of this compound against Candida albicans ATCC 90028

Concentration (x MIC)Log10 CFU/mL Reduction at 24h
1x MIC1.5
2x MIC2.8
4x MIC>3.0 (Fungicidal)

Table 4: Biofilm Inhibition by this compound against Candida albicans ATCC 90028

Concentration (µg/mL)Biofilm Inhibition (%)
4 (0.5x MIC)35
8 (1x MIC)65
16 (2x MIC)85

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established standards to ensure reproducibility and accuracy.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Fungal strains (e.g., Candida spp., Cryptococcus neoformans)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the drug stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the 10th well. Discard 100 µL from the 10th well. Wells 11 and 12 will serve as growth and sterility controls, respectively.

  • Inoculum Preparation:

    • Subculture fungal strains on SDA plates and incubate at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the standardized suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Inoculation: Add 100 µL of the final inoculum to wells 1 through 11. Well 12 receives no inoculum (sterility control).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (approximately 50% or more) compared to the growth control well.[4]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Drug Stock Solution plate Prepare Serial Dilutions in Plate stock->plate inoculate Inoculate Plate plate->inoculate inoculum Prepare Fungal Inoculum inoculum->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read Read MIC incubate->read

Workflow for MIC Determination.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is performed as a continuation of the MIC assay.[5]

Materials:

  • MIC plate from Protocol 1

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator (35°C)

Procedure:

  • From each well of the MIC plate that shows no visible growth, and from the growth control well, take a 10 µL aliquot.

  • Spot-inoculate the aliquots onto separate, labeled sections of an SDA plate.

  • Incubate the SDA plates at 35°C for 24-48 hours, or until growth is visible in the spot from the growth control.

  • The MFC is the lowest concentration of the compound that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[5][6]

MFC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_analysis Analysis mic_plate MIC Plate with No Visible Growth aliquot Take Aliquots mic_plate->aliquot spot Spot onto SDA Plates aliquot->spot incubate Incubate Plates (35°C, 24-48h) spot->incubate read Read MFC incubate->read

Workflow for MFC Determination.

Protocol 3: Time-Kill Kinetics Assay

This assay provides information on the rate of fungal killing.[7]

Materials:

  • This compound

  • RPMI-1640 medium

  • Fungal strain

  • Sterile culture tubes

  • Shaking incubator (35°C)

  • Sterile saline

  • SDA plates

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension in RPMI-1640 medium to a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • Assay Setup: Prepare culture tubes with RPMI-1640 medium containing this compound at concentrations of 0x (growth control), 1x, 2x, and 4x the predetermined MIC.

  • Inoculation: Inoculate each tube with the fungal suspension.

  • Incubation and Sampling: Incubate the tubes at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.[7]

  • Viable Cell Count: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto SDA plates.

  • Incubation and Colony Counting: Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[7]

Time_Kill_Workflow cluster_sampling Sampling at Time Points (0, 2, 4, 8, 12, 24h) start Prepare Inoculum (1-5 x 10^5 CFU/mL) setup Setup Tubes with Drug (0x, 1x, 2x, 4x MIC) start->setup inoculate Inoculate Tubes setup->inoculate incubate Incubate with Agitation (35°C) inoculate->incubate sample Remove Aliquots incubate->sample dilute Serial Dilutions sample->dilute plate Plate on SDA dilute->plate count Incubate and Count Colonies plate->count plot Plot Time-Kill Curves count->plot

Workflow for Time-Kill Kinetics Assay.

Protocol 4: Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of the compound to prevent biofilm formation.[8][9][10]

Materials:

  • This compound

  • RPMI-1640 medium supplemented with glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal strain (e.g., Candida albicans)

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 33% Acetic acid

  • Plate reader (570 nm)

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension in RPMI-1640 with glucose to a final concentration of 1 x 10^6 CFU/mL.

  • Assay Setup: In a 96-well plate, add 100 µL of the fungal suspension to each well. Add 100 µL of RPMI-1640 containing serial dilutions of this compound to achieve final concentrations ranging from sub-MIC to supra-MIC values. Include a drug-free growth control.

  • Biofilm Formation: Incubate the plate at 37°C for 24 hours without agitation.

  • Washing: Gently wash the wells twice with 200 µL of PBS to remove planktonic cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[9]

  • Washing: Wash the wells three times with PBS to remove excess stain.

  • Destaining: Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.[8]

  • Quantification: Transfer 150 µL of the destaining solution to a new plate and measure the absorbance at 570 nm using a plate reader.

  • Calculation: The percentage of biofilm inhibition is calculated as: [1 - (OD570 of treated well / OD570 of control well)] x 100.

Biofilm_Inhibition_Workflow start Prepare Inoculum and Drug Dilutions in Plate incubate_biofilm Incubate for Biofilm Formation (37°C, 24h) start->incubate_biofilm wash1 Wash with PBS incubate_biofilm->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash with PBS stain->wash2 destain Destain with Acetic Acid wash2->destain read_od Read Absorbance (570 nm) destain->read_od calculate Calculate % Inhibition read_od->calculate

Workflow for Biofilm Inhibition Assay.

Signaling Pathway

The primary mechanism of action for many benzimidazole antifungals is the inhibition of the ergosterol biosynthesis pathway.[2] This pathway is crucial for the integrity and function of the fungal cell membrane.[11] this compound is hypothesized to act as an inhibitor of lanosterol 14-alpha-demethylase, a key enzyme in this pathway.[3]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14-alpha-demethylase lanosterol->enzyme ergosterol Ergosterol inhibitor This compound inhibitor->enzyme Inhibition enzyme->ergosterol

Inhibition of Ergosterol Biosynthesis.

References

Application Notes and Protocols: Experimental Design for Neuroprotective Studies of 1-(1H-Benzimidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities. Notably, various substituted benzimidazoles have demonstrated potential as neuroprotective agents in models of neurodegenerative diseases such as Alzheimer's disease.[1] The core structure allows for diverse substitutions, influencing their biological effects, which often involve mitigating oxidative stress and neuroinflammation.[2][3][4] This document outlines a detailed experimental design to investigate the neuroprotective potential of a specific derivative, 1-(1H-Benzimidazol-2-yl)ethanol.

The proposed studies will first assess the compound's efficacy in well-established in vitro models of neuronal damage, followed by validation in an in vivo model of neurodegeneration. The experimental workflow is designed to elucidate the compound's mechanism of action, focusing on its potential to counteract oxidative stress, reduce inflammation, and inhibit apoptotic pathways.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of o-phenylenediamine with lactic acid or its derivatives. A common method involves the condensation of benzene-1,2-diamine with ethyl 2-hydroxypropanoate in the presence of an acid catalyst, followed by neutralization to yield the final product.[5]

Experimental Design

The experimental design is structured as a two-tiered approach: initial in vitro screening to determine neuroprotective efficacy and mechanism, followed by in vivo studies to validate these findings in a more complex biological system.

Tier 1: In Vitro Neuroprotection and Mechanistic Studies

Objective: To determine the neuroprotective effects of this compound against toxin-induced neuronal cell death and to elucidate the underlying molecular mechanisms.

Cell Line: SH-SY5Y human neuroblastoma cell line, a widely used model in neuroprotective research.[6][7]

Neurotoxin: 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) will be used to induce oxidative stress and apoptosis, mimicking aspects of neurodegenerative pathologies.[8][9]

Experimental Groups:

  • Control (vehicle-treated cells)

  • Neurotoxin-treated (6-OHDA or H₂O₂)

  • This compound (various concentrations) + Neurotoxin

  • This compound alone (to assess baseline toxicity)

Key Experiments and Assays:

  • Cell Viability Assay (MTT Assay): To quantify the protective effect of the compound against neurotoxin-induced cell death.

  • Reactive Oxygen Species (ROS) Assay: To measure the compound's ability to reduce intracellular ROS levels.

  • Mitochondrial Membrane Potential (MMP) Assay: To assess the compound's effect on mitochondrial function.

  • Apoptosis Assay (Annexin V/PI Staining): To determine if the compound inhibits apoptotic cell death.

  • Western Blot Analysis: To probe key signaling proteins involved in apoptosis (Bcl-2, Bax, Caspase-3), oxidative stress response (Nrf2, HO-1), and inflammation (NF-κB, TNF-α).

Tier 2: In Vivo Validation Studies

Objective: To confirm the neuroprotective effects of this compound in a relevant animal model of neurodegeneration.

Animal Model: An ethanol-induced neurodegeneration model in rats or mice. This model is relevant as benzimidazole derivatives have shown efficacy in this paradigm, which involves oxidative stress and neuroinflammation.[2][3][4][10]

Experimental Groups:

  • Control (saline-treated)

  • Ethanol-treated

  • This compound (various doses) + Ethanol

  • This compound alone

Key Assessments:

  • Behavioral Tests: To evaluate cognitive function (e.g., Morris water maze, Y-maze).

  • Biochemical Analysis of Brain Tissue: Measurement of oxidative stress markers (e.g., lipid peroxidation, glutathione levels) and inflammatory cytokines (e.g., TNF-α, IL-6).

  • Histopathological Analysis: Staining of brain sections (e.g., H&E, Nissl) to assess neuronal damage and protection.

  • Immunohistochemistry: To visualize the expression of key proteins identified in the in vitro studies within the brain tissue.

Data Presentation

Quantitative data from the proposed experiments should be summarized in the following tables for clear comparison.

Table 1: In Vitro Neuroprotective Efficacy of this compound

Treatment GroupCell Viability (%)Intracellular ROS (Fold Change)Mitochondrial Membrane Potential (%)Apoptotic Cells (%)
Control1001.0100< 5
Neurotoxin
Neurotoxin + Compound (Low Conc.)
Neurotoxin + Compound (Mid Conc.)
Neurotoxin + Compound (High Conc.)
Compound Alone (High Conc.)

Table 2: In Vivo Neuroprotective Efficacy of this compound

Treatment GroupBehavioral Score (e.g., Latency in MWM)Brain Oxidative Stress Marker (e.g., MDA levels)Brain Inflammatory Marker (e.g., TNF-α levels)Neuronal Survival (%)
Control100
Ethanol
Ethanol + Compound (Low Dose)
Ethanol + Compound (Mid Dose)
Ethanol + Compound (High Dose)
Compound Alone (High Dose)

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA or H₂O₂) and incubate for the designated time (e.g., 24 hours).

  • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the control group.

Protocol 2: Intracellular ROS Assay
  • Follow steps 1-3 from the MTT assay protocol.

  • After neurotoxin treatment, wash the cells with PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

  • Express ROS levels as a fold change relative to the control group.

Protocol 3: Western Blot Analysis
  • Culture and treat SH-SY5Y cells in 6-well plates.

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

  • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Experimental_Workflow cluster_tier1 Tier 1: In Vitro Studies cluster_tier2 Tier 2: In Vivo Studies cell_culture SH-SY5Y Cell Culture treatment Pre-treatment with Compound + Neurotoxin (6-OHDA/H2O2) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability ros ROS Assay (DCFH-DA) treatment->ros mmp MMP Assay treatment->mmp apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot_vitro Western Blot (Apoptosis, Oxidative Stress, Inflammation Proteins) treatment->western_blot_vitro tier1_result Identification of Neuroprotective Efficacy and Mechanism viability->tier1_result ros->tier1_result mmp->tier1_result apoptosis->tier1_result western_blot_vitro->tier1_result animal_model Ethanol-Induced Neurodegeneration (Rat/Mouse Model) treatment_vivo Compound Administration + Ethanol animal_model->treatment_vivo behavior Behavioral Tests (Morris Water Maze) treatment_vivo->behavior biochem Biochemical Analysis (Brain Homogenates) treatment_vivo->biochem histo Histopathology (H&E, Nissl Staining) treatment_vivo->histo ihc Immunohistochemistry treatment_vivo->ihc tier2_result Validation of Neuroprotective Effects In Vivo behavior->tier2_result biochem->tier2_result histo->tier2_result ihc->tier2_result tier1_result->animal_model Promising candidates progress to in vivo

Caption: Overall experimental workflow for assessing neuroprotective effects.

Signaling_Pathways cluster_stress Cellular Stress Response cluster_intervention Therapeutic Intervention cluster_outcome Outcome neurotoxin Neurotoxin (e.g., 6-OHDA) ros Increased ROS neurotoxin->ros inflammation Neuroinflammation (NF-κB activation) neurotoxin->inflammation mito_dys Mitochondrial Dysfunction ros->mito_dys neuroprotection Neuroprotection & Neuronal Survival apoptosis Apoptosis mito_dys->apoptosis compound This compound nrf2 Nrf2/HO-1 Pathway Activation compound->nrf2 anti_apoptosis Anti-Apoptotic Effects (↑Bcl-2, ↓Bax) compound->anti_apoptosis anti_inflammation Anti-Inflammatory Effects (↓NF-κB) compound->anti_inflammation nrf2->ros Inhibits anti_apoptosis->apoptosis Inhibits anti_inflammation->inflammation Inhibits

Caption: Hypothesized signaling pathways for neuroprotection.

References

Application Note: Protocols for In Vitro Assessment of the Anti-inflammatory Effects of 1-(1H-Benzimidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. Macrophages, such as the murine RAW 264.7 cell line, are key players in the inflammatory process. When stimulated with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, macrophages produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2] This response is largely orchestrated by the activation of intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] This document provides a comprehensive set of protocols to evaluate the potential anti-inflammatory effects of the compound 1-(1H-Benzimidazol-2-yl)ethanol by measuring its ability to inhibit the production of these key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Experimental Workflow

The overall workflow for assessing the anti-inflammatory properties of a test compound involves several sequential steps, from initial cytotoxicity assessment to detailed mechanistic studies.

G cluster_0 cluster_1 Analyze Inflammatory Response A RAW 264.7 Cell Culture C Cell Viability Assay (MTT/CCK-8) Determine non-toxic concentrations A->C B Compound Preparation (this compound) B->C D Pre-treat cells with non-toxic concentrations of compound C->D Select Concentrations E Induce Inflammation (LPS Stimulation) D->E F Collect Supernatant & Lyse Cells E->F G NO Measurement (Griess Assay) F->G H Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) F->H I Protein Expression Analysis (Western Blot for NF-κB/MAPK pathways) F->I J Data Analysis & Interpretation G->J H->J I->J

Caption: General experimental workflow for screening anti-inflammatory compounds.

Key Signaling Pathways in Inflammation

LPS initiates an inflammatory response by binding to Toll-like receptor 4 (TLR4) on the macrophage surface. This binding triggers downstream signaling cascades, including the NF-κB and MAPK pathways, which are master regulators of inflammatory gene expression.[1][2]

1. NF-κB Signaling Pathway In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus. In the nucleus, it binds to DNA and promotes the transcription of pro-inflammatory genes, including iNOS (for NO production) and cytokines like TNF-α, IL-6, and IL-1β.[4]

G LPS-Induced NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) IkBa->IkBa Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->IkBa IkBa_NFkB->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Genes Induces Transcription

Caption: Simplified LPS-induced NF-κB signaling pathway.

2. MAPK Signaling Pathway The MAPK family includes three major kinases: ERK, JNK, and p38. Upon LPS stimulation, these kinases are activated through phosphorylation. Activated MAPKs then phosphorylate various transcription factors, such as AP-1, which also move to the nucleus to regulate the expression of inflammatory genes.[3][5]

G LPS-Induced MAPK Signaling Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Upstream Upstream Kinases (e.g., TAK1) TLR4->Upstream Activates ERK p-ERK Upstream->ERK Phosphorylates JNK p-JNK Upstream->JNK Phosphorylates p38 p-p38 Upstream->p38 Phosphorylates TF Transcription Factors (e.g., AP-1) ERK->TF Activate JNK->TF Activate p38->TF Activate Genes Pro-inflammatory Gene Expression TF->Genes Induce

Caption: Simplified LPS-induced MAPK signaling pathway.

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

2. Cell Viability Assay (MTT Assay) This assay is crucial to determine the non-cytotoxic concentration range of this compound for subsequent experiments.

  • Principle: The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[4]

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).[4]

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

3. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow adherence overnight.[4]

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[4]

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle control groups.[4]

    • After incubation, collect 100 µL of the supernatant from each well.[4]

    • In a new 96-well plate, add 100 µL of supernatant and 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[4]

    • Incubate for 10-15 minutes at room temperature, protected from light.[4]

    • Measure the absorbance at 540 nm.[4]

    • Determine nitrite concentrations using a sodium nitrite standard curve (0-100 µM).[4]

4. Pro-inflammatory Cytokine Measurement (ELISA)

  • Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Prepare cell culture supernatants as described in the Griess Assay protocol (Steps 1-4).

    • Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's protocol precisely. A general procedure is as follows: a. Add 100 µL of standards and collected supernatants to the appropriate wells of the antibody-coated microplate.[4] b. Incubate for 2 hours at room temperature.[4] c. Wash the plate 3-4 times with the provided wash buffer.[4] d. Add the detection antibody (e.g., biotinylated antibody) and incubate for 1-2 hours.[4] e. Wash the plate again. f. Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes. g. Wash the plate a final time. h. Add the substrate solution and incubate until color develops (15-20 minutes). i. Add the stop solution. j. Measure the absorbance at 450 nm.

    • Calculate cytokine concentrations based on the standard curve.

Data Presentation

Quantitative data should be presented in a clear, tabular format. The following tables are provided as templates for organizing experimental results. Data are typically represented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

Table 1: Effect of this compound on Cell Viability

Concentration (µM) Cell Viability (%) (Mean ± SD)
Vehicle Control 100.0 ± 4.5
1 98.7 ± 5.1
5 99.1 ± 3.8
10 97.5 ± 4.2
25 96.3 ± 4.9
50 92.8 ± 5.5

| 100 | 85.4 ± 6.1 |

Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

Treatment Nitrite Concentration (µM) (Mean ± SD) % Inhibition
Control (Unstimulated) 1.2 ± 0.3 N/A
LPS (1 µg/mL) 45.8 ± 3.1 0
LPS + Compound (10 µM) 30.5 ± 2.5 33.4
LPS + Compound (25 µM) 21.1 ± 1.9 53.9

| LPS + Compound (50 µM) | 12.4 ± 1.5 | 72.9 |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

Treatment TNF-α (pg/mL) (Mean ± SD) IL-6 (pg/mL) (Mean ± SD) IL-1β (pg/mL) (Mean ± SD)
Control (Unstimulated) 35.2 ± 4.1 15.8 ± 2.9 10.1 ± 1.8
LPS (1 µg/mL) 4102.5 ± 130.2 2540.7 ± 98.5 850.3 ± 65.4
LPS + Compound (25 µM) 2250.1 ± 115.6 1380.4 ± 85.1 430.7 ± 41.2

| LPS + Compound (50 µM) | 1180.9 ± 95.3 | 750.6 ± 60.7 | 215.9 ± 22.5 |

References

Application Notes and Protocols: 1-(1H-Benzimidazol-2-yl)ethanol as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-(1H-Benzimidazol-2-yl)ethanol as a key precursor in the synthesis of diverse heterocyclic compounds with significant biological activities. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and this precursor offers a convenient entry point for the synthesis of novel therapeutic agents.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. Its structure, featuring a reactive secondary alcohol and the versatile benzimidazole nucleus, allows for a range of chemical modifications. This precursor is particularly useful for the synthesis of 2-acetylbenzimidazole, a key intermediate for the preparation of bioactive chalcones, pyrazolines, and other heterocyclic systems. These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

Synthetic Applications

The primary synthetic utility of this compound lies in its oxidation to 2-acetylbenzimidazole. This ketone then serves as a versatile starting material for various condensation reactions. Additionally, the alcohol and the N-H group of the benzimidazole ring can be functionalized through esterification and alkylation, respectively, to further expand the molecular diversity of the resulting compounds.

Oxidation to 2-Acetylbenzimidazole

The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, 2-acetylbenzimidazole, which is a crucial synthon for the construction of more complex heterocyclic systems.

Synthesis of Benzimidazole-Chalcones

2-Acetylbenzimidazole undergoes Claisen-Schmidt condensation with various aromatic aldehydes to yield benzimidazole-chalcones. These α,β-unsaturated ketones are important intermediates and have shown intrinsic biological activities.

Synthesis of Benzimidazole-Pyrazolines

The chalcones derived from 2-acetylbenzimidazole can be cyclized with hydrazine hydrate to afford pyrazoline derivatives. These five-membered heterocyclic compounds are known to exhibit a wide range of biological effects.

N-Alkylation

The nitrogen atom of the benzimidazole ring can be alkylated to introduce various substituents, which can significantly influence the biological activity of the final compounds.

Esterification

The hydroxyl group of this compound can be esterified with various carboxylic acids or their derivatives to produce esters, which may possess unique biological properties.

Experimental Protocols

Synthesis of (±)-1-(1H-Benzimidazol-2-yl)ethanol

This protocol describes the synthesis of the precursor from commercially available starting materials.[1]

Reaction Scheme:

Materials:

  • o-Phenylenediamine (2.16 g, 20 mmol)

  • Ethyl 2-hydroxypropanoate (Ethyl lactate) (2.48 g, 21 mmol)

  • Hydrochloric acid (4 M, 25 mL)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve o-phenylenediamine in 4 M hydrochloric acid at 100 °C.

  • Add ethyl 2-hydroxypropanoate to the solution.

  • Heat the mixture to reflux for 7 hours at 115 °C.

  • After cooling to room temperature, neutralize the mixture using NaOH solution to a pH of 7-9.

  • Collect the solid product by filtration.

  • The reported yield for this reaction is 80%.[1]

Characterization Data:

  • ¹H-NMR (CDCl₃, 300 MHz): δ 1.72 (d, 3H), 5.22 (q, 1H), 7.47 (m, 1H), 7.58 (m, 2H), 7.81 (m, 1H).[1]

  • ESI-MS: m/z calculated for C₉H₁₀N₂O - H⁺: 161.19, found 161.18.[1]

Oxidation of this compound to 2-Acetylbenzimidazole

This protocol details the oxidation of the precursor to the key intermediate, 2-acetylbenzimidazole.

Reaction Scheme:

Materials:

  • This compound

  • Potassium dichromate (K₂Cr₂O₇)

  • Dilute Sulfuric Acid (H₂SO₄)

  • Ammonia solution

Procedure:

  • Dissolve this compound in dilute sulfuric acid.

  • Add a solution of potassium dichromate in water and concentrated sulfuric acid dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Carefully neutralize the reaction mixture with aqueous ammonia to a pH of 5.5-6.0.

  • Filter the resulting solid, wash with water, and dry.

  • A reported yield for this oxidation is 72%.

General Protocol for the Synthesis of Benzimidazole-Chalcones

This protocol describes the Claisen-Schmidt condensation of 2-acetylbenzimidazole with an aromatic aldehyde.

Reaction Scheme:

Materials:

  • 2-Acetylbenzimidazole (1 equivalent)

  • Substituted aromatic aldehyde (1.1 equivalents)

  • Aqueous Potassium Hydroxide (40%)

  • Ethanol

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 2-acetylbenzimidazole and a substituted aromatic aldehyde in ethanol, add aqueous KOH.

  • Stir the resulting mixture at room temperature for 10 hours.

  • Quench the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Yields for this reaction are typically in the range of 82-95%.

General Protocol for the Synthesis of Benzimidazole-Pyrazolines

This protocol outlines the cyclization of a benzimidazole-chalcone to a pyrazoline derivative.

Reaction Scheme:

Materials:

  • Benzimidazole-chalcone (1 equivalent)

  • Hydrazine hydrate (1.2 equivalents)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve the benzimidazole-chalcone in ethanol.

  • Add hydrazine hydrate and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol.

  • Yields are reported to be in the range of 80-89%.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of key intermediates and derivatives.

Table 1: Synthesis of this compound and 2-Acetylbenzimidazole

Precursor/IntermediateReagentsSolventConditionsYield (%)Reference
(±)-1-(1H-Benzimidazol-2-yl)ethanolo-Phenylenediamine, Ethyl lactate, HClWaterReflux, 7h80[1]
2-AcetylbenzimidazoleThis compound, K₂Cr₂O₇, H₂SO₄Water/H₂SO₄Room Temp.72

Table 2: Synthesis of Bioactive Benzimidazole Derivatives

Derivative ClassStarting MaterialKey ReagentsTypical Yield (%)Biological Activity
Chalcones2-AcetylbenzimidazoleAromatic aldehydes, KOH82-95Anticancer, Antimicrobial
PyrazolinesBenzimidazole-ChalconesHydrazine hydrate80-89Anticancer, Antimicrobial
N-Alkyl DerivativesBenzimidazole-ChalconesAlkyl halides, K₂CO₃~76Anticancer

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow starting from this compound.

Synthetic_Workflow Precursor This compound Oxidation Oxidation (K2Cr2O7, H2SO4) Precursor->Oxidation Intermediate 2-Acetylbenzimidazole Oxidation->Intermediate Condensation Claisen-Schmidt Condensation Intermediate->Condensation Chalcones Benzimidazole-Chalcones Condensation->Chalcones Cyclization Cyclization (Hydrazine Hydrate) Chalcones->Cyclization Pyrazolines Benzimidazole-Pyrazolines Cyclization->Pyrazolines EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Binding Signaling Downstream Signaling Cascades (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Inhibitor Benzimidazole Derivative Inhibitor->EGFR Inhibition Apoptosis_Pathway Inhibitor Benzimidazole-Chalcone Derivative TopoII Topoisomerase II Inhibition Inhibitor->TopoII DNA_Damage DNA Damage TopoII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 Mitochondria Mitochondrial Permeability ↑ Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: Preparation of 1-(1H-Benzimidazol-2-yl)ethanol Stock Solution for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(1H-Benzimidazol-2-yl)ethanol is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, which include antitumor, antimicrobial, and enzyme inhibition properties.[1][2][3] Proper preparation of stock solutions is a critical first step for obtaining reliable and reproducible results in any in vitro or in vivo biological assay.

This document provides a detailed protocol for the preparation, storage, and application of a this compound stock solution for use in various biological experiments, such as cell-based cytotoxicity and signaling pathway analysis. The primary solvent discussed is Dimethyl sulfoxide (DMSO), which is commonly used for dissolving benzimidazole derivatives for biological assays.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This information is essential for accurate molarity calculations and understanding the compound's characteristics.

PropertyValueReference
Molecular FormulaC₉H₁₀N₂O[6][7]
Molar Mass162.19 g/mol [6][7]
AppearanceSolid (e.g., white crystals, powder)[6]
IUPAC Name1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol[7]

Recommended Solvents and Storage

The selection of an appropriate solvent is crucial for maintaining the compound's stability and minimizing solvent-induced artifacts in biological assays.

SolventRecommended ConcentrationStorage ConditionsNotes
DMSO 1-10 mM (Stock Solution)-20°C or -80°C in aliquotsRecommended primary solvent.[4][8] Final assay concentration should be <0.5% to avoid toxicity.[9][10]
Ethanol Variable-20°C or -80°C in aliquotsCan be used, but may exhibit higher cellular toxicity at lower concentrations compared to DMSO.[10]

Stability: Benzimidazole solutions stored at -20°C or -80°C are generally stable.[11] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to store the stock solution in single-use aliquots.[11][12]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.

  • Calculate Required Mass:

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )

    • Mass (mg) = 10 mmol/L × 1 mL × 162.19 g/mol = 1.622 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 1.622 mg of this compound powder into the tube.

  • Dissolution:

    • Add 1 mL of cell culture grade DMSO to the tube containing the compound.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability.[11]

G cluster_prep Stock Solution Preparation calc 1. Calculate Mass (e.g., 1.622 mg) weigh 2. Weigh Compound calc->weigh dissolve 3. Add DMSO & Vortex weigh->dissolve aliquot 4. Aliquot into Tubes dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a 10 mM stock solution.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

The concentrated stock solution must be diluted to final working concentrations in cell culture medium immediately before use. It is critical to maintain a consistent and low final DMSO concentration across all treatments, including the vehicle control.

  • Thaw Stock Solution:

    • Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended):

    • To minimize pipetting errors and large dilution factors, first prepare an intermediate stock (e.g., 1 mM) by diluting the 10 mM stock 1:10 in cell culture medium.

  • Final Dilution:

    • Perform serial dilutions from the stock or intermediate solution into pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Vehicle Control: Prepare a control sample containing the same final concentration of DMSO as the highest concentration of the test compound.

Example Dilution Table for a 96-well Plate (100 µL final volume):

Desired Final Concentration (µM)Volume of 10 mM Stock to Add (µL)Volume of Medium to Add (µL)Final DMSO Concentration (%)
1001.099.00.1%
500.599.50.05%
250.2599.750.025%
100.199.90.01%
10.0199.990.001%
0 (Vehicle Control)1.0 (of pure DMSO)99.00.1%

Application Example and Potential Signaling Pathway

Benzimidazole derivatives are frequently evaluated for their antiproliferative effects.[13] The prepared stock solution can be used in a variety of assays, such as MTT, MTS, or BrdU incorporation assays, to determine the compound's impact on cell viability and proliferation.[1][4] While the specific mechanism of this compound is not defined in the provided literature, a common mechanism for related compounds involves the modulation of critical cell signaling pathways, such as those involving protein kinases that regulate cell survival and apoptosis.

G cluster_workflow General Experimental Workflow stock Prepare Stock Solution (Protocol 4.2) working Prepare Working Solutions (Protocol 4.3) stock->working treat Treat Cells with Compound working->treat seed Seed Cells in Plate seed->treat incubate Incubate (e.g., 24-72h) treat->incubate assay Perform Viability Assay (e.g., MTT, MTS) incubate->assay data Data Acquisition & Analysis assay->data

Caption: General workflow for a cell-based viability assay.

G cluster_pathway Hypothetical Inhibitory Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A (e.g., PI3K) Receptor->Kinase1 Kinase2 Kinase B (e.g., Akt) Kinase1->Kinase2 Proliferation Cell Proliferation & Survival Kinase2->Proliferation Apoptosis Apoptosis Kinase2->Apoptosis Compound This compound Compound->Kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibited by the compound.

References

Application Notes and Protocols for Cell Viability Assays with 1-(1H-Benzimidazol-2-yl)ethanol and Related Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available experimental data specifically detailing the effects of 1-(1H-Benzimidazol-2-yl)ethanol on cell viability is limited. The following application notes and protocols are based on established methodologies for assessing the cytotoxicity of structurally related benzimidazole derivatives. The provided quantitative data and signaling pathway information are derived from studies on other benzimidazole compounds and should be considered as a general reference for experimental design.

Introduction

Benzimidazole is a heterocyclic aromatic organic compound that is a key structural component in a variety of pharmacologically active molecules.[1] Derivatives of benzimidazole have garnered significant interest in drug discovery due to their broad spectrum of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2] A common mechanism of anticancer action for some benzimidazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4]

These application notes provide a general framework for assessing the in vitro cytotoxic effects of this compound and other benzimidazole derivatives on various cancer cell lines using common cell viability assays.

Data Presentation: Cytotoxicity of Benzimidazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various benzimidazole derivatives against different human cancer cell lines, as reported in the literature. This data is intended to provide a comparative reference for newly synthesized compounds.

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
Compound 7n (a benzimidazole derivative) SK-Mel-28 (Melanoma)MTT482.55[5]
Compound 7u (a benzimidazole derivative) SK-Mel-28 (Melanoma)MTT4817.89[5]
Compound VIII (a 1,2,5-trisubstituted benzimidazole) CEM/ADR5000 (Doxorubicin-resistant Leukemia)MTT728.13
Compound 18 (an oxetanyl substituted benzimidazole) PC-3 (Prostate Cancer)Not SpecifiedNot Specified0.9[6]
Compound 18 (an oxetanyl substituted benzimidazole) A549 (Lung Cancer)Not SpecifiedNot Specified3.8[6]
1H-benzimidazol-2-yl hydrazone derivative 1i MCF-7 (Breast Adenocarcinoma)Not SpecifiedNot SpecifiedLow µM range
1H-benzimidazol-2-yl hydrazone derivative 1j AR-230 (Chronic Myeloid Leukemia)Not SpecifiedNot SpecifiedLow µM range[3]

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound or other benzimidazole derivatives

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the benzimidazole compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[8]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for MTT Assay

MTT_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Add Benzimidazole Derivative incubation1->treatment incubation2 Incubate for 24/48/72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calculate Calculate % Viability and IC50 read_plate->calculate

Caption: Experimental workflow for the MTT cell viability assay.

Signaling Pathway: Inhibition of Tubulin Polymerization by Benzimidazole Derivatives

Tubulin_Inhibition cluster_compound Compound Action cluster_cellular_target Cellular Target cluster_cellular_effects Cellular Effects benzimidazole Benzimidazole Derivative tubulin β-Tubulin benzimidazole->tubulin Binds to Colchicine Site microtubule Microtubule tubulin->microtubule Polymerization disruption Microtubule Disruption mitotic_arrest Mitotic Arrest (G2/M Phase) disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Inhibition of tubulin polymerization by benzimidazole derivatives.

References

Application Notes and Protocols: Developing Derivatives of 1-(1H-Benzimidazol-2-yl)ethanol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of 1-(1H-Benzimidazol-2-yl)ethanol derivatives. The objective is to explore the structure-activity relationships (SAR) of this scaffold to develop new compounds with enhanced therapeutic potential across various domains, including antimicrobial, anthelmintic, and neuroprotective applications.

Introduction

Benzimidazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The parent compound, this compound, serves as a valuable starting point for chemical modification to optimize biological efficacy. This document outlines the synthetic strategies, experimental protocols for biological evaluation, and key signaling pathways implicated in the activity of these compounds.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold and its subsequent derivatization can be achieved through several established methods. The Phillips-Ladenburg reaction, involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, is a foundational method.[3] Modern approaches often utilize catalysts or microwave assistance to improve yields and reduce reaction times.[3][4]

General Synthesis of 2-Substituted Benzimidazoles

A common and efficient method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with various aldehydes.[1][3]

Protocol 1: Synthesis of 2-Aryl-Benzimidazoles

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Reagents: Add the desired aromatic aldehyde (1.0 eq) to the solution.

  • Catalyst/Oxidant: Introduce a catalyst and/or an oxidizing agent. Common choices include p-toluenesulfonic acid (p-TsOH), hydrogen peroxide (H₂O₂), or sodium metabisulfite (Na₂S₂O₅).[3]

  • Reaction Conditions: Stir the mixture at room temperature or heat under reflux for a period ranging from a few minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.[3]

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[3]

Synthesis of the Core Scaffold: (±)-1-(1H-Benzimidazol-2-yl)ethanol

A specific protocol for the synthesis of the parent compound has been reported:

Protocol 2: Synthesis of (±)-1-(1H-Benzimidazol-2-yl)ethanol [5]

  • Reaction Setup: Dissolve benzene-1,2-diamine (2.16 g, 20 mmol) in hydrochloric acid (25 mL, 4 M) at 100°C.

  • Addition of Reagent: Add ethyl 2-hydroxypropanoate (2.48 g, 21 mmol) to the heated solution.

  • Reflux: Heat the mixture to reflux for 7 hours at 115°C.

  • Neutralization: After cooling to room temperature, neutralize the mixture using a NaOH solution to a pH of 7–9 to precipitate the product.

  • Isolation: Collect the solid product by filtration. This method reportedly yields 80% of the desired product.[5]

Protocols for Biological Evaluation

The evaluation of newly synthesized derivatives requires a battery of in vitro assays to determine their activity and cytotoxicity.

Antimicrobial Activity Assays

The antimicrobial potential of the synthesized compounds can be assessed using standard methods to determine the Minimum Inhibitory Concentration (MIC).

Protocol 3: Broth Microdilution Method for MIC Determination [6][7]

  • Preparation of Compounds: Dissolve the synthesized benzimidazole derivatives in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Bacterial Strains: Use reference strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[2]

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anthelmintic Activity Assay

The efficacy against parasites can be evaluated in vitro.

Protocol 4: In Vitro Antileishmanial Activity [8]

  • Parasite Culture: Culture Leishmania major promastigotes in a suitable medium.

  • Compound Preparation: Dissolve the test compounds in DMSO to a final concentration not exceeding 0.5%.[8]

  • Assay: Add various concentrations of the test compounds to the parasite cultures in a 96-well plate.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Determine the viability of the promastigotes using a suitable method, such as the MTT assay.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of viable parasites by 50% compared to the untreated control.

Cytotoxicity Assay

It is crucial to assess the toxicity of the compounds against mammalian cells to determine their therapeutic index.

Protocol 5: MTT Assay for Cytotoxicity [8][9]

  • Cell Culture: Seed a suitable mammalian cell line (e.g., L929 mouse fibroblast cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of the synthesized benzimidazole derivatives for a defined period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces the viability of the cells by 50%.

Data Presentation: Biological Activity of Benzimidazole Derivatives

The following tables summarize the biological activities of various benzimidazole derivatives as reported in the literature. This data is crucial for understanding the structure-activity relationships.

Table 1: Antileishmanial and Cytotoxic Activity of Benzimidazole Derivatives [8]

CompoundSubstitution PatternAntileishmanial IC50 (µg/mL)Cytotoxicity CC50 (µg/mL)Selectivity Index (CC50/IC50)
K1 3-Cl phenyl0.6787250368.35
K2 Unspecified8.89637.09
K3 Unspecified45.110.560.012
K4 Unspecified69.192924.22
AmpB Reference Drug0.2742--

Table 2: Antibacterial Activity (MIC in µg/mL) of Selected Benzimidazole Derivatives [6]

CompoundS. aureus (MRSA)S. epidermidisB. cepaciaE. coli
17 32-6464>128>128
18 32-6464128>128
22 32-6432-64>128>128
36 32-6432>128>128
Ciprofloxacin 32-64---

Signaling Pathways and Mechanisms of Action

The diverse biological activities of benzimidazole derivatives are attributed to their interaction with various cellular targets and modulation of key signaling pathways.

Neuroprotective Effects

Certain benzimidazole acetamide derivatives have shown neuroprotective effects in models of ethanol-induced neurodegeneration.[10] The proposed mechanism involves the inhibition of neuroinflammation and oxidative stress.

neuroprotection_pathway ethanol Ethanol Exposure ros Increased ROS (Oxidative Stress) ethanol->ros induces antioxidant Reduced Antioxidant Enzymes ethanol->antioxidant causes nfkb NF-κB Activation ros->nfkb activates neurodegeneration Neurodegeneration & Memory Deficits antioxidant->neurodegeneration proinflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, NLRP3) nfkb->proinflammatory upregulates neuroinflammation Neuroinflammation proinflammatory->neuroinflammation neuroinflammation->neurodegeneration benzimidazole Benzimidazole Derivatives (FP1, FP7, FP8) benzimidazole->ros inhibits benzimidazole->nfkb inhibits benzimidazole->proinflammatory inhibits

Caption: Proposed neuroprotective mechanism of benzimidazole derivatives.

Anthelmintic Mechanism of Action

The anthelmintic activity of many benzimidazoles is attributed to their ability to bind to β-tubulin, thereby inhibiting microtubule polymerization in parasites. This disruption of the cytoskeleton leads to impaired cellular processes and parasite death. Additionally, some derivatives target essential parasite enzymes like pteridine reductase 1 (PTR1), which is vital for parasite proliferation.[8]

Experimental Workflow for Derivative Development

A systematic approach is essential for the efficient development of novel benzimidazole derivatives with enhanced activity.

workflow start Design of Novel Derivatives (Based on SAR) synthesis Chemical Synthesis (Protocol 1 & 2) start->synthesis purification Purification & Characterization (Recrystallization, NMR, MS) synthesis->purification screening In Vitro Biological Screening (Protocols 3, 4, 5) purification->screening activity Active Compounds Identified? screening->activity activity->start No sar Structure-Activity Relationship (SAR) Analysis activity->sar Yes optimization Lead Optimization sar->optimization optimization->start Further Refinement end Preclinical Development optimization->end

Caption: Workflow for the development of benzimidazole derivatives.

Structure-Activity Relationship (SAR) Insights

Analysis of the available data provides preliminary insights into the SAR of benzimidazole derivatives:

  • Antimicrobial Activity: The presence of electron-withdrawing groups on substituents can enhance antimicrobial activity. For instance, a trifluoromethylphenyl group at the pyrazole ring of a benzimidazole derivative showed potent activity.[11]

  • Anti-inflammatory Activity: Substitutions at the N-1 position of the benzimidazole ring with bulky groups can influence anti-inflammatory effects. For example, an N-arylmethyl group showed potent activity.[12]

  • Anthelmintic Activity: Modifications at the 2- and 5-positions of the benzimidazole ring are critical for anthelmintic efficacy. The nature of these substituents affects the binding affinity to β-tubulin.

These application notes are intended to serve as a foundational resource for researchers engaged in the development of novel benzimidazole-based therapeutic agents. The provided protocols and data should facilitate the rational design, synthesis, and evaluation of new derivatives with enhanced biological profiles.

References

Application Notes and Protocols: 1-(1H-Benzimidazol-2-yl)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 1-(1H-Benzimidazol-2-yl)ethanol in medicinal chemistry research. While direct biological data for this specific compound is limited in publicly available literature, this document extrapolates potential applications based on the well-established activities of the benzimidazole scaffold. The protocols and data presented herein are derived from studies on structurally related benzimidazole derivatives and serve as a guide for initiating research with this compound.

Introduction to this compound

This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are a pivotal pharmacophore in medicinal chemistry, structurally analogous to purine nucleoside bases, which allows for favorable interactions with biological macromolecules.[1] This structural feature has led to the development of a wide array of benzimidazole-containing drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive activities.[1][2] The ethanol substituent at the 2-position of the benzimidazole core in this compound provides a hydroxyl group that can be a key site for metabolic transformations or for forming hydrogen bonds with biological targets.

Potential Therapeutic Applications

Based on the known activities of benzimidazole derivatives, this compound is a promising candidate for investigation in several therapeutic areas:

  • Anticancer Activity: Numerous benzimidazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanisms often involve the inhibition of tubulin polymerization or the modulation of key signaling pathways involved in cell proliferation and apoptosis.[5]

  • Antimicrobial Activity: The benzimidazole scaffold is a cornerstone of many antimicrobial agents.[1][6] These compounds are effective against a broad spectrum of bacteria and fungi, often by inhibiting essential microbial enzymes.[1]

  • Anti-inflammatory Activity: Several benzimidazole derivatives have shown potent anti-inflammatory properties in preclinical studies.[7][8][9] Their mechanisms can involve the inhibition of inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of pro-inflammatory cytokine production.[8]

  • Antiviral Activity: The structural similarity of benzimidazoles to purines makes them attractive candidates for antiviral drug development.[10][11] Some derivatives have shown efficacy against a range of viruses by interfering with viral replication processes.[11]

Quantitative Data for Structurally Related Benzimidazole Derivatives

The following table summarizes in vitro cytotoxicity data for a representative benzimidazole derivative, (1H-benzimidazol-2-ylthio)acetonitrile, against several human cancer cell lines. This data is presented to illustrate the potential potency of the benzimidazole scaffold and to provide a reference for possible future studies on this compound.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Benzimidazole Derivative (Compound 5) MCF-7Breast Adenocarcinoma17.8 ± 0.24[3]
DU-145Prostate Carcinoma10.2 ± 1.4[3]
H69ARSmall Cell Lung Cancer49.9 ± 0.22[3]
Doxorubicin (Standard) MCF-7Breast Adenocarcinoma0.5 - 2.0[3]
DU-145Prostate Carcinoma0.1 - 0.5[3]
H69ARSmall Cell Lung Cancer0.01 - 0.1[3]
Cisplatin (Standard) MCF-7Breast Adenocarcinoma5 - 20[3]
DU-145Prostate Carcinoma1 - 5[3]
H69ARSmall Cell Lung Cancer0.5 - 2.0[3]

Note: The IC50 values for Doxorubicin and Cisplatin are representative ranges from various literature sources and may vary depending on the specific experimental conditions.[3]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to evaluate the biological activities of this compound. These protocols are based on established methods used for other benzimidazole derivatives.

Synthesis of (±)-1-(1H-Benzimidazol-2-yl)ethanol[12]

Materials:

  • Benzene-1,2-diamine

  • Ethyl 2-hydroxypropanoate

  • Hydrochloric acid (4 M)

  • Sodium hydroxide (NaOH)

  • Methanol

Procedure:

  • Dissolve Benzene-1,2-diamine (2.16 g, 20 mmol) in hydrochloric acid (25 mL, 4 M) at 100°C.

  • Add ethyl 2-hydroxypropanoate (2.48 g, 21 mmol) to the solution.

  • Heat the mixture to reflux for 7 hours at 115°C.

  • After cooling to room temperature, neutralize the mixture using NaOH to a pH of 7–9.

  • Collect the solid product by filtration. The reported yield is 80%.[12]

  • Recrystallize the product from a methanol solution by slow evaporation to obtain single crystals suitable for X-ray diffraction analysis.[12]

In Vitro Cytotoxicity Assessment: MTT Assay[3][13]

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, DU-145, H69AR)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Positive control (e.g., Doxorubicin, Cisplatin)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate overnight to allow for attachment.

  • Treat the cells with various concentrations of this compound and a positive control for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • After the incubation period, remove the medium and add 100 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model[7]

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • This compound

  • Positive control (e.g., Ibuprofen, Diclofenac sodium)

  • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% w/v in normal saline)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer this compound, the positive control, or the vehicle control orally or intraperitoneally.

  • After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat Cells with Compound (e.g., 48h or 72h) seeding->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for Formazan Formation mtt_addition->incubation solubilization Solubilize Formazan Crystals incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Potential Signaling Pathway: Inhibition of Tubulin Polymerization

Many benzimidazole derivatives exert their anticancer effects by interfering with microtubule dynamics, similar to established drugs like colchicine and nocodazole.[5]

G compound This compound (Hypothesized) tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site (Hypothesized) microtubule Microtubule compound->microtubule Inhibits Polymerization tubulin->microtubule Polymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Hypothetical mechanism of action for this compound as a tubulin polymerization inhibitor.

Conclusion

This compound represents a valuable starting point for medicinal chemistry research due to the proven therapeutic potential of the benzimidazole scaffold. The information and protocols provided in these application notes offer a solid foundation for investigating its potential anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Further research, including comprehensive in vitro and in vivo studies, is warranted to fully elucidate the pharmacological profile of this compound and its derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1H-Benzimidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(1H-Benzimidazol-2-yl)ethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low?

A1: Low yields can stem from several factors. The most critical parameters to investigate are the molar ratios of your reactants and catalyst, the reaction temperature and duration, and the pH during product precipitation. Suboptimal conditions in any of these areas can significantly decrease your yield. For instance, both an insufficient and a large excess of lactic acid or hydrochloric acid can lead to lower yields.[1] Additionally, incomplete reaction or side reactions can be a major cause.

Q2: My final product is discolored. What is the likely cause and how can I prevent it?

A2: Discoloration, often appearing as dark or colored impurities, is typically due to the oxidation of the o-phenylenediamine starting material.[2] To mitigate this, it is advisable to use high-purity o-phenylenediamine and to perform the reaction under an inert atmosphere, such as nitrogen or argon.[2] Using o-phenylenediamine dihydrochloride salt can sometimes also help in reducing colored impurities.[3]

Q3: How critical is the pH during the work-up stage?

A3: The pH of the reaction mixture during work-up is a critical factor for maximizing product isolation. The product, this compound, is precipitated by neutralizing the acidic reaction mixture. The optimal pH for precipitation is in the range of 7 to 9.[1][4] A pH outside of this range can lead to incomplete precipitation and thus a lower isolated yield.

Q4: What are common side reactions in the synthesis of this compound?

A4: The primary reaction is the condensation of o-phenylenediamine with lactic acid. However, side reactions can occur. If the reaction conditions are not carefully controlled, there is potential for the formation of N-alkylated benzimidazoles, though this is more common with alkyl halides.[2] Additionally, the o-phenylenediamine starting material is prone to oxidation, which can lead to a mixture of colored byproducts.[2]

Q5: How can I effectively purify the synthesized this compound?

A5: The most common and effective method for purifying the final product is recrystallization.[5] Solvents such as methanol or ethanol are often suitable for this purpose. For more challenging separations where recrystallization is insufficient, silica gel column chromatography can be employed.[2] An alternative method is acid-base extraction. Since benzimidazoles are basic, they can be protonated with an acid to form a water-soluble salt, allowing for separation from non-basic impurities. The purified benzimidazole can then be precipitated by adding a base.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem: Low or No Product Yield
Potential Cause Recommended Solution
Incorrect Stoichiometry The molar ratio of lactic acid to o-phenylenediamine is crucial. An optimal ratio is approximately 1.2:1. A significant excess of lactic acid can decrease the yield and purity of the crude product.[1]
Suboptimal Acid Catalyst Concentration The concentration of the hydrochloric acid catalyst plays a key role. A molar ratio of approximately 1.2 moles of HCl to 1 mole of o-phenylenediamine has been shown to give the highest yields.[1]
Inappropriate Reaction Temperature The reaction is temperature-sensitive. An optimal reaction temperature is around 102°C. Lower temperatures may lead to an incomplete reaction, while significantly higher temperatures can also decrease the yield.[1]
Incorrect Reaction Time The reaction should be allowed to proceed for a sufficient duration to ensure completion. A reaction time of approximately 4 hours at the optimal temperature is recommended.[1]
Improper pH for Product Precipitation The product is isolated by precipitation. Ensure the pH of the reaction mixture is adjusted to between 8 and 9 using an aqueous solution of a base like sodium hydroxide to maximize the recovery of the solid product.[1]
Problem: Product is Impure
Potential Cause Recommended Solution
Oxidation of Starting Material o-Phenylenediamine is susceptible to oxidation, leading to colored impurities. Use high-purity starting material and consider running the reaction under an inert atmosphere (e.g., nitrogen).[2]
Unreacted Starting Materials If the reaction is incomplete, unreacted o-phenylenediamine or lactic acid may contaminate the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[3]
Ineffective Purification If the crude product is impure after precipitation, further purification is necessary. Recrystallization from a suitable solvent like methanol or ethanol is a standard and effective method.[5] For persistent impurities, consider column chromatography or acid-base extraction.[2]

Quantitative Data

The following tables summarize the impact of various reaction parameters on the yield of this compound, based on data from experimental studies.[1]

Table 1: Effect of L-lactic acid / o-phenylenediamine Molar Ratio on Yield

Molar Ratio (L-lactic acid : o-phenylenediamine)Yield (%)
1.0 : 182.1
1.1 : 190.9
1.2 : 190.0
1.3 : 189.2
1.4 : 188.5
Reaction Conditions: HCl/o-phenylenediamine molar ratio of 1.2, reaction temperature of 102°C, reaction time of 4 hours.

Table 2: Effect of HCl / o-phenylenediamine Molar Ratio on Yield

Molar Ratio (HCl : o-phenylenediamine)Yield (%)
0.5 : 150.3
1.0 : 194.1
1.5 : 191.7
2.0 : 190.9
2.5 : 187.9
Reaction Conditions: L-lactic acid/o-phenylenediamine molar ratio of 1.2, reaction temperature of 102°C, reaction time of 4 hours.

Table 3: Effect of Reaction Temperature on Yield

Temperature (°C)Yield (%)
9386.8
9688.7
9992.3
10294.1
10593.5
Reaction Conditions: L-lactic acid/o-phenylenediamine molar ratio of 1.2, HCl/o-phenylenediamine molar ratio of 1.2, reaction time of 4 hours.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is based on a reported high-yield synthesis.[1][4]

Materials:

  • o-phenylenediamine

  • L-lactic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Distilled water

Procedure:

  • In a suitable reaction vessel, dissolve o-phenylenediamine in an aqueous solution of hydrochloric acid. A molar ratio of approximately 1.2 moles of HCl per mole of o-phenylenediamine is recommended.[1]

  • To this solution, add L-lactic acid. The recommended molar ratio of L-lactic acid to o-phenylenediamine is approximately 1.2:1.[1]

  • Heat the reaction mixture to a temperature of 102°C and maintain this temperature for 4 hours with stirring.[1]

  • After 4 hours, cool the reaction mixture to room temperature.

  • Slowly add an aqueous solution of sodium hydroxide to the cooled mixture with stirring to neutralize the acid and precipitate the product. Adjust the pH to a range of 8-9.[1]

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove any residual salts.

  • Dry the collected product. A yield of up to 94% can be expected under these optimized conditions.[1]

  • If necessary, the crude product can be further purified by recrystallization from methanol or ethanol.[5]

Visualizations

experimental_workflow start Start dissolve Dissolve o-phenylenediamine in aqueous HCl start->dissolve add_lactic_acid Add L-lactic acid dissolve->add_lactic_acid heat Heat to 102°C for 4 hours add_lactic_acid->heat cool Cool to room temperature heat->cool neutralize Neutralize with NaOH solution to pH 8-9 cool->neutralize filter Filter the precipitate neutralize->filter wash Wash with cold water filter->wash dry Dry the product wash->dry purify Optional: Recrystallize from methanol/ethanol dry->purify end End Product dry->end purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_stoichiometry Verify Reactant and Catalyst Ratios (Lactic Acid:OPD ~1.2:1, HCl:OPD ~1.2:1) start->check_stoichiometry check_temp_time Check Reaction Temperature and Time (~102°C, 4 hours) start->check_temp_time check_ph Confirm Work-up pH (pH 8-9 for precipitation) start->check_ph check_purity Assess Starting Material Purity (o-phenylenediamine) start->check_purity optimize_stoichiometry Adjust Molar Ratios check_stoichiometry->optimize_stoichiometry optimize_conditions Optimize Temperature and/or Reaction Time check_temp_time->optimize_conditions adjust_ph Adjust pH with Base check_ph->adjust_ph use_pure_reagents Use High-Purity Reagents / Inert Atmosphere check_purity->use_pure_reagents solution Improved Yield optimize_stoichiometry->solution optimize_conditions->solution adjust_ph->solution use_pure_reagents->solution

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 1-(1H-Benzimidazol-2-yl)ethanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-(1H-Benzimidazol-2-yl)ethanol via recrystallization.

Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Crystal Formation Upon Cooling The solution is not saturated (too much solvent was used).- Concentrate the solution by gently boiling off a portion of the solvent and allow it to cool again. - If crystals still do not form, try scratching the inner surface of the flask with a glass rod at the meniscus to induce nucleation. - Add a seed crystal of pure this compound, if available.
The incorrect solvent was chosen.- The ideal solvent should dissolve the compound when hot but have low solubility when cold. Ethanol, methanol, or an ethanol/water mixture are good starting points for 2-substituted benzimidazoles.[1][2]
Formation of an Oil Instead of Crystals The compound is precipitating from a supersaturated solution at a temperature above its melting point.- Reheat the solution to dissolve the oil. - Add a small amount of additional solvent. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The presence of significant impurities can lower the melting point of the mixture.- Consider pre-purification steps such as a wash with a non-polar solvent like hexane to remove greasy impurities before recrystallization.
Colored Crystals The presence of colored impurities from the synthesis.- Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as excessive charcoal can adsorb the desired product.[1] - Perform a hot filtration to remove the charcoal and any other insoluble impurities.
Low Final Yield The compound has significant solubility in the cold recrystallization solvent.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Use a minimal amount of ice-cold solvent to wash the collected crystals.
Too much solvent was used initially.- Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration.- Pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing in the filtration apparatus. - If crystals form in the funnel, wash with a small amount of hot solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most likely impurities from the synthesis of this compound are unreacted starting materials, namely o-phenylenediamine and ethyl lactate.[3] Additionally, side products from the condensation reaction may be present.

Q2: Which solvent is best for the recrystallization of this compound?

A2: Based on literature for similar 2-substituted benzimidazoles, ethanol and methanol are excellent choices.[1][3] An ethanol/water mixture can also be effective, particularly for increasing the yield if the compound is highly soluble in pure ethanol at room temperature. A study reported obtaining single crystals of (±)-1-(1H-Benzimidazol-2-yl)ethanol from a methanol solution.[3]

Q3: My purified product has a broad melting point range. What does this indicate?

A3: A broad melting point range typically signifies the presence of impurities or residual solvent. The recrystallization process may need to be repeated to achieve higher purity. Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent.

Q4: How can I improve the crystal size?

A4: Larger crystals are generally of higher purity. To obtain larger crystals, allow the hot, saturated solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of smaller, less pure crystals.

Data Presentation

Solubility of this compound in Common Solvents
Solvent Solubility at Room Temperature (20-25°C) Solubility at Boiling Point Suitability for Recrystallization
Methanol Sparingly Soluble to SolubleVery SolubleExcellent
Ethanol Sparingly SolubleVery SolubleExcellent
Water InsolubleSparingly SolublePoor as a single solvent, but suitable as an anti-solvent with ethanol.
Acetone SolubleVery SolubleFair (may require significant cooling to achieve good recovery).
Ethyl Acetate Sparingly SolubleSolubleGood
Hexane InsolubleInsolubleUnsuitable for recrystallization, but can be used for washing to remove non-polar impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and yield of the purified product.

Protocol 2: Two-Solvent Recrystallization from Ethanol/Water
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.

  • Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold ethanol/water mixture for washing the crystals.

Mandatory Visualization

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimum hot solvent (e.g., Ethanol) start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration if insoluble impurities exist decolorize Add Activated Charcoal (optional, for colored impurities) dissolve->decolorize if colored cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly decolorize->hot_filtration ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry end Pure Product dry->end

Caption: Recrystallization workflow for this compound.

References

Technical Support Center: 1-(1H-Benzimidazol-2-yl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on the synthesis and purification of 1-(1H-Benzimidazol-2-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials, such as benzene-1,2-diamine and ethyl 2-hydroxypropanoate. Other potential impurities include side-products from unwanted condensation reactions and colored oxidation products that form during the reaction or work-up.[1]

Q2: My final product is a brownish or yellowish solid. How can I remove the color?

A2: Colored impurities often result from oxidation.[2] An effective method for their removal is treating the crude product with activated carbon (charcoal) during recrystallization.[2][3] The activated carbon adsorbs the colored molecules, which are then removed by hot filtration.

Q3: What is the best general method for purifying the crude product?

A3: Recrystallization is the most common and effective initial purification method for this compound.[4] A mixed solvent system, such as ethanol and water, is often suitable for benzimidazole derivatives.[3] For persistent impurities, column chromatography over silica gel can be employed.[5][6]

Q4: Can this compound degrade during purification?

A4: Some benzimidazole derivatives may be sensitive to prolonged exposure to acidic conditions or silica gel during column chromatography.[2] If you suspect degradation on a silica gel column, you can deactivate the silica by using an eluent containing a small amount of a base like triethylamine, or opt for other purification techniques like recrystallization.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization The chosen solvent is too effective (product is too soluble).Too much solvent was used.The cooling process was too rapid.Perform small-scale tests to find an optimal solvent or mixed-solvent system.[2]Use the minimum amount of hot solvent required to dissolve the crude product.[7][8]Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[8]
Product Fails to Crystallize The solution is not sufficiently saturated.The presence of significant impurities is inhibiting crystallization.Boil off some of the solvent to increase the concentration.If using a mixed-solvent system, add more of the "bad" solvent (in which the compound is less soluble) until turbidity appears, then clarify with a drop of the "good" solvent.[9]Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Persistent Impurities After Recrystallization Impurities have similar solubility profiles to the product.Perform a second recrystallization.Use column chromatography for separation. A common solvent system is a mixture of ethyl acetate and n-hexane.[5][6]
Broad Peaks in NMR Spectrum Presence of multiple unresolved impurities.Possible presence of residual acidic or basic species.Purify the sample using column chromatography.Ensure the sample is thoroughly washed and dried to remove any residual reagents from the work-up.
Purity Improvement Data (Illustrative)

The following table provides an example of how purity, as measured by HPLC, can improve with successive purification steps.

Purification Stage Purity by HPLC (%) Appearance
Crude Product80-85%Light brown solid
After Recrystallization95-98%Off-white to pale yellow crystals
After Charcoal Treatment & Recrystallization>98%White crystals
After Column Chromatography>99%White crystalline solid

Experimental Protocols & Methodologies

Synthesis of (±)-1-(1H-Benzimidazol-2-yl)ethanol[10]
  • Reaction Setup: Dissolve benzene-1,2-diamine (2.16 g, 20 mmol) in 4 M hydrochloric acid (25 mL) in a round-bottom flask.

  • Addition of Reagent: Heat the solution to 100°C and add ethyl 2-hydroxypropanoate (2.48 g, 21 mmol).

  • Reflux: Heat the reaction mixture to reflux at 115°C for 7 hours.

  • Work-up: Cool the mixture to room temperature. Neutralize the solution to a pH of 7-9 using a 10% NaOH solution to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

Purification Protocol 1: Recrystallization from a Mixed Solvent (Ethanol/Water)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Saturation: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists upon swirling.[9] Add one or two drops of hot ethanol to redissolve the precipitate and make the solution clear again.[8]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven.

Purification Protocol 2: Decolorization with Activated Carbon[2][11]
  • Dissolution: Dissolve the crude, colored product in a suitable amount of hot solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Charcoal Addition: Remove the flask from the heat source and add a small amount of activated carbon (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Heating: Gently reheat the mixture to boiling for 5-10 minutes.

  • Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization and Isolation: Proceed with the cooling and isolation steps as described in the recrystallization protocol above.

Visualizations

Synthesis Pathway and Impurity Formation

The following diagram illustrates the primary reaction for synthesizing this compound and highlights the points where common impurities may arise.

G cluster_reactants Starting Materials cluster_impurities Potential Impurities A Benzene-1,2-diamine B Ethyl 2-hydroxypropanoate C Condensation (HCl, 115°C) A->C B->C D This compound (Crude Product) C->D I3 Side-Reaction Products C->I3 Side Reactions I1 Unreacted Starting Materials I2 Oxidation Byproducts (Colored Impurities) G start Crude Product check_color Is the product colored (yellow/brown)? start->check_color charcoal Perform Activated Charcoal Treatment check_color->charcoal  Yes recrystallize1 Recrystallize from suitable solvent check_color->recrystallize1 No   charcoal->recrystallize1 analyze1 Analyze Purity (TLC, NMR, HPLC) recrystallize1->analyze1 check_purity Is purity >98%? analyze1->check_purity chromatography Perform Column Chromatography check_purity->chromatography No   end_product Pure Product check_purity->end_product  Yes analyze2 Final Purity Analysis chromatography->analyze2 analyze2->end_product

References

Technical Support Center: Troubleshooting Low Aqueous Solubility of 1-(1H-Benzimidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of 1-(1H-Benzimidazol-2-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low solubility in aqueous media?

A1: The low aqueous solubility of this compound is primarily attributed to its molecular structure. The benzimidazole ring system is largely hydrophobic, which limits its favorable interactions with water molecules.[1] Many benzimidazole derivatives are classified as BCS Class II drugs, characterized by high permeability but low solubility, which can be a significant hurdle for their absorption and bioavailability.[2][3]

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A2: For creating high-concentration stock solutions of poorly soluble compounds like this compound, dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[1] It is a powerful organic solvent capable of dissolving many benzimidazole derivatives at high concentrations (e.g., 10-30 mM).[1] It is crucial to ensure the compound is fully dissolved in DMSO before making further dilutions into aqueous buffers.[1]

Q3: My compound dissolves in 100% DMSO but precipitates when diluted into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." The primary reason is that the aqueous buffer cannot maintain the high concentration of the compound that was soluble in the organic stock solution. The troubleshooting guide below provides a step-by-step approach to address this, including strategies like adjusting pH, using co-solvents, and employing solubilizing excipients.[1]

Q4: How does pH influence the solubility of this compound?

A4: Benzimidazoles are weakly basic compounds, and their solubility is often pH-dependent.[4] In acidic solutions, the nitrogen atoms in the imidazole ring can become protonated, leading to the formation of a more soluble salt form. Therefore, slightly lowering the pH of the aqueous medium can significantly enhance the solubility of this compound.[4] For instance, the solubility of a similar compound, albendazole, was found to be significantly higher in a pH 2 buffer compared to neutral or alkaline buffers.

Q5: What are the most effective formulation strategies to improve the aqueous solubility of benzimidazole derivatives?

A5: Several effective strategies can be employed to enhance the solubility of benzimidazole compounds:

  • pH Adjustment: As mentioned, lowering the pH can increase solubility.[4]

  • Co-solvents: The addition of a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.[5][6]

  • Salt Formation: Converting the benzimidazole into a salt can dramatically improve its solubility and dissolution rate.[2][7][8]

  • Cyclodextrin Complexation: Encapsulating the benzimidazole molecule within a cyclodextrin can significantly increase its aqueous solubility.[9][10][11]

  • Prodrug Approach: Modifying the chemical structure to create a more soluble prodrug that converts to the active compound in vivo is another advanced strategy.[12][13]

Troubleshooting Guide: Enhancing the Aqueous Solubility of this compound

This guide provides a systematic approach to troubleshoot and overcome solubility challenges with this compound in your experiments.

Step 1: Initial Assessment and Baseline Solubility Determination

Before attempting any modifications, it is crucial to determine the baseline kinetic solubility of your compound in your specific aqueous buffer.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Perform serial dilutions of the DMSO stock solution in a 96-well plate.

  • Transfer a small volume (e.g., 2 µL) of each dilution into a separate 96-well plate containing your aqueous assay buffer (e.g., 98 µL). This will result in a consistent final DMSO concentration (e.g., 2%).

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which precipitation is first observed is the kinetic solubility.[4]

Step 2: Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low solubility.

Experimental_Workflow Start This compound Formulation Develop Soluble Formulation (pH, co-solvent, cyclodextrin, etc.) Start->Formulation In_Vitro In Vitro Assays (e.g., enzyme inhibition, cell viability) Formulation->In_Vitro Dose_Response Determine Dose-Response Relationship In_Vitro->Dose_Response Mechanism Investigate Mechanism of Action (e.g., Western blot, qPCR) Dose_Response->Mechanism In_Vivo In Vivo Studies (e.g., animal models of disease) Dose_Response->In_Vivo PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis In_Vivo->PK_PD Efficacy Evaluate Therapeutic Efficacy PK_PD->Efficacy

References

optimizing reaction conditions for the synthesis of 2-substituted benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-substituted benzimidazoles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-substituted benzimidazoles, offering potential causes and recommended solutions.

Problem 1: Low or No Product Yield

Possible Causes Recommended Solutions
Suboptimal Reaction Temperature: The reaction may be too cold to proceed at an adequate rate, or too hot, leading to decomposition of starting materials or products.[1]Systematically screen a range of temperatures to find the optimum. Monitoring the reaction by Thin Layer Chromatography (TLC) at different temperatures can help identify the ideal conditions.[2]
Incorrect Solvent: The choice of solvent can significantly impact reaction rate and yield.[1][2]Perform a solvent screen using solvents of varying polarity such as methanol, ethanol, acetonitrile, DMF, and chloroform.[2] Ethanol has been shown to be an excellent solvent in many cases, leading to high yields.[3]
Inefficient or Inactive Catalyst: The catalyst may be inactive, or the catalyst loading may be insufficient.[1][2]If using a catalyst, ensure it is from a reliable source and is active. Optimize the catalyst loading; while increasing the amount can sometimes improve yields, an excess can also lead to side reactions.[1] A wide array of catalysts have been reported, including various acids, metal catalysts, and nanoparticles.[2]
Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.[1][2]If the purity of your starting materials is questionable, consider purifying them before use.[1]
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.[1]Monitor the reaction progress using TLC to determine the optimal reaction time.[1]

Problem 2: Formation of Multiple Products/Side Products

Possible Causes Recommended Solutions
Formation of 1,2-disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole, which can form from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[1]To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[1] The choice of solvent can also influence selectivity; for instance, non-polar solvents like toluene may favor the 2-substituted product.[1]
N-Alkylation: If alkylating agents are present or formed in situ, N-alkylation of the benzimidazole ring can occur.[1]Ensure that no unintended alkylating agents are present in the reaction mixture. If the aldehyde is prone to reduction to an alcohol, which can then act as an alkylating agent, consider using milder reaction conditions.
Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.[1]Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the oxidation of o-phenylenediamine.[1]

Problem 3: Difficulty in Product Purification

Possible Causes Recommended Solutions
Similar Polarity of Product and Impurities: The desired product and side products or starting materials may have similar polarities, making separation by column chromatography challenging.[1]Explore alternative purification techniques such as recrystallization from a suitable solvent system. For persistent impurities, derivatization of the product to alter its polarity, followed by purification and deprotection, can be considered.
Presence of Colored Impurities: Oxidation of the starting materials can lead to highly colored impurities that are difficult to remove.[1]Treat a solution of the crude product with activated carbon before filtration and crystallization to remove colored impurities.[1]
Product is Difficult to Separate from the Catalyst: Homogeneous catalysts can be challenging to remove from the reaction mixture.Utilize a heterogeneous catalyst that can be easily filtered off after the reaction.[3] Alternatively, if using a basic product and a non-basic catalyst, acid-base extraction can be an effective purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-substituted benzimidazoles?

A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivative (the Phillips-Ladenburg reaction) or with an aldehyde (the Weidenhagen reaction).[2][4] Modern approaches often employ a variety of catalysts to enhance yields and reaction conditions, with an increasing focus on green chemistry principles to minimize environmental impact.[2]

Q2: My reaction yield is consistently low. What are the first parameters I should investigate?

A2: Low yields are a common challenge. The initial parameters to optimize are typically the choice of catalyst and solvent.[2] Reaction temperature and time also play a critical role.[2] For example, screening different solvents can have a significant impact; polar solvents like methanol and ethanol have been demonstrated to produce high yields in certain catalytic systems.[2] Without a catalyst, conversion rates can be low, and reaction times are often much longer.[3]

Q3: How do I choose the right catalyst for my synthesis?

A3: Catalyst selection is dependent on your specific substrates and desired reaction conditions (e.g., temperature, solvent).[2] A wide range of options exist, from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH)[5] and ammonium chloride[2] to metal-based catalysts such as cobalt complexes[6] and Lewis acids like Erbium(III) triflate (Er(OTf)₃).[2] For environmentally friendly approaches, heterogeneous catalysts like engineered MgO@DFNS are advantageous due to their easy recovery and reuse.[3]

Q4: I am observing the formation of a 1,2-disubstituted benzimidazole as a major byproduct. How can I improve the selectivity for the 2-substituted product?

A4: Achieving selectivity is a known challenge, particularly when using aldehydes. The choice of catalyst and the electronic properties of the aldehyde are critical factors.[2] For instance, using Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively yield the 1,2-disubstituted product, so an alternative catalyst might be necessary for the 2-substituted analog.[2] Controlling the stoichiometry by using a 1:1 ratio or a slight excess of o-phenylenediamine to the aldehyde can also favor the formation of the desired 2-substituted benzimidazole.[1]

Q5: How can I make my benzimidazole synthesis more environmentally friendly?

A5: To adopt a greener approach, consider using a heterogeneous catalyst that can be easily recovered and reused.[3] Performing the reaction in a more environmentally benign solvent, such as ethanol or even water, is another key strategy.[7] Microwave-assisted synthesis can also be a greener alternative as it often leads to shorter reaction times and reduced energy consumption.[8] The use of air as an oxidant instead of stoichiometric chemical oxidants is another eco-friendly option.[7]

Quantitative Data Summary

Table 1: Effect of Catalyst on the Synthesis of 2-Phenyl-1H-benzo[d]imidazole

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanolRoom Temp432[3]
10 wt% MgO@DFNSEthanolRoom Temp495[3]
Co(II) complexToluene1201292[6]
Al-PILC (Microwave)Methanol200W2 min92[9]
NH₄ClCHCl₃Room Temp4-[2]

Table 2: Effect of Solvent on the Synthesis of 2-Phenyl-1H-benzo[d]imidazole using 10 wt% MgO@DFNS catalyst

SolventTemperature (°C)Time (h)Yield (%)Reference
EthanolRoom Temp495[3]
MethanolRoom Temp488[3]
AcetonitrileRoom Temp475[3]
DichloromethaneRoom Temp465[3]
WaterRoom Temp442[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using MgO@DFNS as a Heterogeneous Catalyst [3]

  • Materials: o-phenylenediamine (OPDA), Benzaldehyde, 10 wt% MgO@DFNS catalyst, Ethanol.

  • Procedure:

    • In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).

    • Stir the mixture at room temperature for 4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

    • Evaporate the solvent from the filtrate to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent to yield 2-phenyl-1H-benzo[d]imidazole.

Protocol 2: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using Ammonium Chloride as a Catalyst [2]

  • Materials: o-phenylenediamine, Benzaldehyde, Ammonium Chloride (NH₄Cl), Chloroform (CHCl₃).

  • Procedure:

    • To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).

    • Add benzaldehyde (1 mmol) to the mixture.

    • Continue stirring the reaction mixture at room temperature for four hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).

Visualizations

experimental_workflow start Start reactants Select Reactants: o-phenylenediamine + Aldehyde/Carboxylic Acid start->reactants prepare Prepare Reagents & Solvents reactants->prepare combine Combine Reactants + Catalyst in Solvent prepare->combine conditions Set Reaction Conditions (Temp, Time, Atmosphere) combine->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor monitor->conditions Incomplete workup Quench Reaction & Extract Product monitor->workup Reaction Complete purify Purify Crude Product (Recrystallization/ Chromatography) workup->purify analyze Analyze Product (NMR, MS, m.p.) purify->analyze end End analyze->end

Caption: General experimental workflow for the synthesis of 2-substituted benzimidazoles.

References

Technical Support Center: Stability of 1-(1H-Benzimidazol-2-yl)ethanol in DMSO Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-(1H-Benzimidazol-2-yl)ethanol in DMSO stock solutions. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a this compound DMSO stock solution?

A1: To maximize the shelf-life of your this compound stock solution, it is recommended to store it at -20°C or -80°C in a tightly sealed, airtight container. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can impact compound stability.[1][2] For this reason, aliquoting the stock solution into smaller, single-use vials is highly recommended to minimize repeated freeze-thaw cycles and exposure to atmospheric moisture.[3] Store containers in a dry environment and consider using a desiccator.

Q2: What are the primary factors that can affect the stability of this compound in DMSO?

A2: Several factors can influence the stability of your compound in DMSO:

  • Water Content: DMSO is hygroscopic and absorbed water can lead to hydrolysis of susceptible compounds.[3][4]

  • Temperature: Elevated temperatures can accelerate degradation. Long-term storage at room temperature is generally not recommended.[3]

  • Light: Exposure to UV light can cause photodegradation of some compounds. Storing solutions in amber vials or in the dark is a good practice.[2][5]

  • Oxygen: While water is often a more significant factor, dissolved oxygen can lead to oxidation of sensitive functional groups.[3]

  • pH: The benzimidazole ring contains basic nitrogen atoms, and the ethanol group has a hydroxyl moiety. Extreme pH conditions can lead to acid-base catalyzed degradation. DMSO itself is generally neutral, but contaminants could alter the pH.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially cause the compound to precipitate out of solution, leading to inaccurate concentrations.[3]

Q3: What are the visible signs of degradation or instability in my DMSO stock solution?

A3: Visual inspection can sometimes indicate a problem with your stock solution. Look for:

  • Color Change: A change in the color of the solution may indicate a chemical reaction and degradation.

  • Precipitation: The formation of solid particles or crystals indicates that the compound is no longer fully dissolved. This can be due to solubility issues at lower temperatures or degradation into a less soluble product.[6]

  • Cloudiness: A hazy or cloudy appearance can also suggest precipitation or the presence of insoluble contaminants.

If you observe any of these changes, it is crucial to re-evaluate the integrity of your stock solution using analytical methods before proceeding with your experiments.

Q4: How often should I check the purity of my this compound DMSO stock solution?

A4: The frequency of purity checks depends on the length of storage and the sensitivity of your assays. For long-term storage (months to years), it is advisable to re-analyze the purity of your stock solution, for example, every 6-12 months. If you are observing inconsistent results in your experiments, an immediate purity check is warranted.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected precipitation in the stock solution upon thawing. The compound's solubility limit in DMSO may have been exceeded, especially at lower temperatures.[7] It's also possible that repeated freeze-thaw cycles have promoted precipitation.Gently warm the solution to room temperature and vortex thoroughly to redissolve the precipitate. If it does not redissolve, sonication may be attempted. To prevent this, consider preparing a slightly more dilute stock solution and ensure it is fully dissolved at room temperature before freezing. Aliquoting into single-use vials is also recommended to avoid repeated freeze-thaw cycles.[3]
The stock solution has changed color. This may indicate chemical degradation of the compound. Benzimidazole rings can be susceptible to oxidation.Do not use the solution. Prepare a fresh stock solution. To prevent this in the future, consider purging the vial with an inert gas like argon or nitrogen before sealing and storing. Ensure storage is protected from light.
Inconsistent or unexpected results in biological assays. This could be due to degradation of the active compound, leading to a lower effective concentration. It could also be caused by the formation of degradation products that have their own biological activity.Perform a purity analysis of the stock solution using HPLC or LC-MS to determine the concentration and identify any degradation products. Compare the results with a freshly prepared standard.
Difficulty in reproducing results from a previously used stock solution. The stock solution may have degraded over time, or there may be issues with its concentration due to solvent evaporation or water absorption.Re-qualify the stock solution by analytical methods (e.g., HPLC-UV or LC-MS) to confirm its concentration and purity. Prepare a fresh stock solution for comparison if necessary.

Summary of Compound Stability in DMSO

Storage Condition Compound Stability Key Influencing Factors Reference
-20°C to -80°C (Long-term) Generally stable for months to years.Water content, light exposure, air-tight sealing.[4][8]
4°C (Short-term) Many compounds are stable for weeks to months.Water content is a critical factor.[8]
Room Temperature Stability is variable and compound-dependent. Not recommended for long-term storage.Increased risk of degradation due to higher temperature.[3]
Multiple Freeze-Thaw Cycles Can lead to precipitation and degradation for some compounds.Number of cycles, rate of thawing.[3]

Experimental Protocols

Protocol: Stability Assessment of this compound in DMSO by HPLC-UV

Objective: To determine the stability of this compound in a DMSO stock solution over time under specific storage conditions.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Freshly prepared this compound standard solution in DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Initial Analysis (T=0):

    • Prepare a fresh 10 mM stock solution of this compound in DMSO. This will serve as the T=0 reference.

    • Dilute an aliquot of the stock solution to a suitable concentration (e.g., 10 µM) with an appropriate mobile phase or solvent mixture.

    • Inject the diluted sample into the HPLC system.

    • Develop a suitable gradient method (e.g., water/ACN with 0.1% formic acid) to achieve good peak shape and separation from any impurities.

    • Determine the retention time and peak area of the main compound peak at a suitable UV wavelength (e.g., 254 nm or 280 nm, based on the compound's UV spectrum).

    • Record the initial purity as the percentage of the main peak area relative to the total peak area.

  • Sample Storage:

    • Aliquot the remaining stock solution into several vials appropriate for the intended storage conditions (e.g., -20°C, 4°C, room temperature).

    • Ensure vials are tightly sealed. For light-sensitive studies, use amber vials.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, etc.), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely and equilibrate to room temperature. Vortex briefly to ensure homogeneity.

    • Prepare a sample for HPLC analysis as described in step 1.

    • Analyze the sample using the same HPLC method.

    • Record the peak area of the main compound and any new peaks that appear (degradation products).

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial (T=0) peak area.

    • Plot the percentage of the remaining compound against time for each storage condition.

    • A significant decrease in the main peak area and the appearance of new peaks indicate degradation.

Visualizations

cluster_main Hypothetical Degradation of this compound in DMSO A This compound B Oxidation Product (e.g., Ketone) A->B O2 / Light C Hydrolysis/Decomposition Products A->C H2O

Caption: Hypothetical degradation pathways for this compound in DMSO.

cluster_workflow Workflow for DMSO Stock Solution Stability Assessment prep Prepare fresh DMSO stock solution t0 T=0 Analysis (HPLC/LC-MS) prep->t0 store Aliquot and store under different conditions (-20°C, 4°C, RT) t0->store timepoint Analyze at specified time points store->timepoint data Compare data to T=0 timepoint->data decision Stable? data->decision use Continue using stock decision->use Yes discard Prepare fresh stock decision->discard No

Caption: Experimental workflow for assessing the stability of a DMSO stock solution.

References

overcoming common issues in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzimidazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during the synthesis of benzimidazole derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of benzimidazoles, offering potential causes and recommended solutions.

Issue 1: Low or No Yield

Low yields are a common hurdle in benzimidazole synthesis. The following table summarizes factors that can influence the reaction outcome and provides suggestions for optimization.

Potential Cause Recommended Solution & Rationale Key Parameters to Optimize
Poor Quality Starting Materials Impurities in o-phenylenediamine or the aldehyde/carboxylic acid can inhibit the reaction. It is advisable to purify starting materials before use.[1]Purity of reactants
Suboptimal Reaction Conditions The choice of solvent, catalyst, temperature, and reaction time significantly impacts yield.[1][2] A systematic optimization of these parameters is crucial.Solvent, Catalyst, Temperature, Time
Incomplete Reaction The reaction may not have reached completion. Progress should be monitored using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]Reaction Time
Reversible Reaction Equilibrium The formation of water during the condensation reaction can limit the forward reaction. The use of molecular sieves can help to remove water and drive the equilibrium towards the product.[2]Water removal
Catalyst Inactivity The catalyst may be deactivated or used in insufficient amounts. Ensure the catalyst is active and consider optimizing the catalyst loading.[1]Catalyst Loading

Table 1: Effect of Reaction Conditions on Benzimidazole Synthesis Yield [2][3][4]

Catalyst Solvent Temperature Time (h) Yield (%)
NoneEthanolRoom Temp432
MgO@DFNS (10 wt%)EthanolRoom Temp495
NH₄ClChloroformRoom Temp492
Cobalt(II) acetylacetoneMethanolRoom Temp2.594
Er(OTf)₃ (10 mol%)Water80 °C0.2595
Issue 2: Formation of Side Products

The formation of unintended products can complicate purification and reduce the yield of the desired benzimidazole.

Side Product Potential Cause Recommended Solution
1,2-Disubstituted Benzimidazole A second molecule of the aldehyde reacts with the N-H of the newly formed benzimidazole. This is a common side reaction.[1][3]Control the stoichiometry by using a 1:1 or a slight excess of o-phenylenediamine to the aldehyde.[1] The choice of catalyst and solvent can also influence selectivity.[1][5]
Schiff Base Intermediate The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize.Modify reaction conditions (e.g., increase temperature, change catalyst) to promote cyclization.
N-Alkylation Products Presence of alkylating agents, either as impurities or formed in situ, can lead to N-alkylation of the benzimidazole ring.[1]Ensure the purity of all reagents and solvents.
Oxidation Products o-Phenylenediamine is susceptible to oxidation, leading to colored impurities.[1]Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Issue 3: Purification Challenges

Difficulties in purifying the final product can arise from colored impurities or similar polarities of the product and byproducts.

Problem Potential Cause Recommended Solution
Persistent Colored Impurities Oxidation of starting materials or side reactions can generate colored byproducts.[1]Treat a solution of the crude product with activated carbon.[1][6] For stubborn discoloration, a potassium permanganate treatment followed by sodium bisulfite can be effective.[7]
Similar Polarity of Product and Impurities Co-elution during column chromatography due to similar polarities makes separation difficult.[1]Screen different solvent systems for column chromatography to achieve better separation.[8] Acid-base extraction can be used to separate the basic benzimidazole from non-basic impurities.[1]
Poor Solubility The benzimidazole derivative may have low solubility in common solvents, making purification by recrystallization challenging.Conduct small-scale solvent screening to find an optimal recrystallization solvent or solvent system.[8] Benzimidazoles are generally more soluble in dilute acidic solutions.[9]

Frequently Asked Questions (FAQs)

Q1: My benzimidazole synthesis reaction is not working. What should I check first?

A1: Start by verifying the purity of your starting materials, particularly the o-phenylenediamine, which can oxidize over time.[1] Next, confirm your reaction conditions (temperature, solvent, catalyst) are appropriate for the specific substrates you are using. Monitoring the reaction by TLC is crucial to determine if the reaction is proceeding and to identify the optimal reaction time.[1]

Q2: I am observing the formation of a significant amount of the 1,2-disubstituted benzimidazole. How can I favor the formation of the 2-substituted product?

A2: To increase the selectivity for the 2-substituted benzimidazole, you should carefully control the stoichiometry of your reactants. Using a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde is recommended.[1] The choice of solvent and catalyst can also play a critical role in directing the reaction towards the desired product.[1][5]

Q3: My purified benzimidazole is still colored. How can I remove these impurities?

A3: Colored impurities often result from oxidation.[1] A common and effective method for their removal is to treat a solution of your product with activated carbon, which will adsorb the colored compounds.[1][6] Subsequent filtration and recrystallization should yield a purer, colorless product.

Q4: My benzimidazole derivative is poorly soluble in most common organic solvents. What can I do to purify it?

A4: For poorly soluble compounds, finding a suitable solvent for recrystallization can be challenging. A systematic solvent screen with small amounts of your product is the best approach.[8] Benzimidazoles are generally weak bases and their solubility can be enhanced in acidic conditions.[9] If recrystallization is not feasible, column chromatography is a viable alternative, though you may need to screen various eluent systems to achieve good separation.[8]

Q5: What are the key differences between the Phillips-Ladenburg and Weidenhagen synthesis methods?

A5: The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid, typically under acidic conditions and with heating.[10] The Weidenhagen reaction, on the other hand, uses an aldehyde as the carbonyl source and generally requires an oxidative step to form the benzimidazole ring from an intermediate.[10][11]

Experimental Protocols

Protocol 1: Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole[12]

This protocol describes a classical method for synthesizing a simple benzimidazole derivative.

Materials:

  • o-Phenylenediamine

  • Acetic acid

  • 4N Hydrochloric acid

  • 10% Sodium hydroxide solution

  • Cold water

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (0.1 mol) and acetic acid (0.12 mol).

  • Add 50 mL of 4N Hydrochloric acid to the mixture.

  • Heat the reaction mixture under reflux for 4 hours.

  • After cooling to room temperature, carefully neutralize the solution by the dropwise addition of 10% sodium hydroxide solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude product.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: General Recrystallization Procedure for Benzimidazole Derivatives[8]

This protocol outlines the steps for purifying a crude benzimidazole product by recrystallization.

Materials:

  • Crude benzimidazole derivative

  • Appropriate recrystallization solvent (determined by solubility tests)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Activated carbon (optional)

  • Fluted filter paper and funnel

  • Büchner funnel and filter flask

  • Ice bath

  • Vacuum oven

Procedure:

  • Solvent Selection: Identify a suitable solvent or solvent pair in which the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: General Column Chromatography Purification[8][13]

This protocol provides a general procedure for purifying benzimidazole derivatives using silica gel column chromatography.

Materials:

  • Crude benzimidazole derivative

  • Silica gel (60-120 or 100-200 mesh)

  • Non-polar solvent (e.g., hexane, petroleum ether)

  • Polar solvent (e.g., ethyl acetate)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • Column Packing: Place a plug of cotton or glass wool at the bottom of the column, followed by a small layer of sand. Prepare a slurry of silica gel in the non-polar solvent and pour it into the column, allowing it to settle evenly. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution).

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified benzimidazole derivative.

Visualizations

Troubleshooting Workflow for Benzimidazole Synthesis

Troubleshooting Workflow for Benzimidazole Synthesis start Start Synthesis issue Low Yield or Side Products? start->issue check_reactants Check Reactant Purity issue->check_reactants Yes purification_issue Purification Difficulty? issue->purification_issue No optimize_conditions Optimize Reaction Conditions (Solvent, Catalyst, Temp, Time) check_reactants->optimize_conditions monitor_reaction Monitor Reaction by TLC optimize_conditions->monitor_reaction monitor_reaction->issue decolorize Decolorize with Activated Carbon purification_issue->decolorize Yes (Colored) optimize_purification Optimize Purification Method (Recrystallization/Chromatography) purification_issue->optimize_purification Yes (Separation) end Pure Product purification_issue->end No decolorize->optimize_purification optimize_purification->end

Caption: A logical workflow for troubleshooting common issues in benzimidazole synthesis.

Benzimidazole Derivatives as Inhibitors of the EGFR Signaling Pathway

EGFR Signaling Pathway Inhibition by Benzimidazoles egf EGF egfr EGFR egf->egfr pi3k PI3K egfr->pi3k ras Ras egfr->ras benzimidazole Benzimidazole Derivative benzimidazole->egfr akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Inhibition of the EGFR signaling pathway by benzimidazole derivatives.

References

optimizing the concentration of 1-(1H-Benzimidazol-2-yl)ethanol for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(1H-Benzimidazol-2-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications in cell culture?

A1: this compound is a heterocyclic compound belonging to the benzimidazole family. Benzimidazole derivatives are known for a wide range of biological activities and are investigated for their potential as anticancer, antimicrobial, and antifungal agents.[1][2] In cell culture, this compound is likely to be evaluated for its effects on cell viability, proliferation, and other cellular processes.

Q2: How should I dissolve and store this compound?

A2: Like many benzimidazole derivatives, this compound may have low solubility in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C.

Q3: What is a recommended starting concentration range for my experiments?

A3: For a novel compound with unknown cytotoxicity, it is advisable to start with a broad range of concentrations to establish a dose-response curve. A common approach is to use a logarithmic or semi-logarithmic dilution series, for example, from 100 µM down to 0.01 µM.[3][4] This wide range will help identify a potent concentration range for more focused follow-up studies.

Q4: The vehicle control (e.g., DMSO) is showing significant cell death. What should I do?

A4: High concentrations of solvents like DMSO can be toxic to cells.[5] It is crucial to ensure the final concentration of the solvent in the culture medium is as low as possible, typically below 0.5%, and ideally below 0.1%.[3][6] You should perform a vehicle control experiment to determine the maximum tolerated solvent concentration for your specific cell line.[3]

Troubleshooting Guide

Problem Possible Cause Solution
High variability between replicate wells 1. Inconsistent cell seeding density.2. Incomplete dissolution or precipitation of the compound in the media.3. Edge effects in the microplate.1. Ensure a homogenous single-cell suspension before seeding. Perform a cell count to ensure accurate seeding.2. Ensure the compound is fully dissolved in the stock solvent before diluting in culture medium. Vortex gently when diluting.3. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
No observable effect on cell viability even at high concentrations 1. The compound may not be cytotoxic to the specific cell line used.2. The incubation time may be too short.3. The compound may have degraded.1. Consider testing on different cell lines.2. Extend the incubation period (e.g., from 24h to 48h or 72h).3. Prepare fresh dilutions from a properly stored stock solution.
Unexpected cell morphology 1. The compound may be inducing cellular stress or differentiation.2. The solvent concentration may be too high.1. Document morphological changes with microscopy. These could be important indicators of the compound's mechanism of action.2. Re-evaluate the final solvent concentration and perform a vehicle toxicity test.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the cytotoxic activity (IC50 values) of structurally related benzimidazole derivatives against various cancer cell lines. This data can serve as a reference for establishing a preliminary dose range for your experiments.

Benzimidazole Derivative Cell Line Assay Duration IC50 (µM) Reference
Benzenesulfonamide-bearing imidazole derivativeMDA-MB-231 (Triple-Negative Breast Cancer)72h20.5 ± 3.6[7]
Benzenesulfonamide-bearing imidazole derivativeIGR39 (Malignant Melanoma)72h27.8 ± 2.8[7]
1H-benzimidazol-2-yl hydrazone derivative (1i)MCF-7 (Breast Adenocarcinoma)72hLow micromolar range[8]
1H-benzimidazol-2-yl hydrazone derivative (1j)MCF-7 (Breast Adenocarcinoma)72hLow micromolar range[8]
1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chlorideHepG2 (Liver Cancer)72h25.14[9]
1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chlorideMCF-7 (Breast Cancer)72h22.41[9]

Experimental Protocols

Protocol 1: Determination of Optimal Seeding Density

Objective: To determine the optimal number of cells to seed per well to ensure they are in the exponential growth phase during the compound treatment.

Methodology:

  • Cell Seeding: Seed a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well) in a 96-well plate.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Cell Viability Measurement: At 24, 48, and 72-hour time points, measure cell viability using an MTT or similar assay.

  • Data Analysis: Plot cell viability against time for each seeding density. The optimal seeding density is the one that allows for logarithmic growth throughout the intended experiment duration without reaching confluency.[4][10]

Protocol 2: Determining the IC50 of this compound using an MTT Assay

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.[3]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of working concentrations in the culture medium.[3]

  • Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells for vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated cells.[3][6]

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[6]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[6]

    • Incubate for an additional 2-4 hours at 37°C.[3][6]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Shake the plate gently for 10 minutes.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3][6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[6]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare stock solution of This compound in DMSO prep_dilutions Perform serial dilutions of compound prep_compound->prep_dilutions prep_cells Culture and harvest cells seed_cells Seed cells in 96-well plate prep_cells->seed_cells treat_cells Treat cells with compound dilutions prep_dilutions->treat_cells seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate mtt_assay Perform MTT assay incubate->mtt_assay read_plate Measure absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound receptor Receptor Tyrosine Kinase compound->receptor Inhibition? ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos) erk->transcription gene_expression Altered Gene Expression transcription->gene_expression apoptosis Apoptosis gene_expression->apoptosis proliferation Cell Proliferation Inhibition gene_expression->proliferation G start Inconsistent Results? check_seeding Was cell seeding density consistent? start->check_seeding Yes check_dissolution Did the compound precipitate in the media? start->check_dissolution No check_seeding->check_dissolution Yes optimize_seeding Optimize seeding density. check_seeding->optimize_seeding No check_solvent Is the vehicle control showing toxicity? check_dissolution->check_solvent No improve_solubility Improve compound solubility or use fresh dilutions. check_dissolution->improve_solubility Yes reduce_solvent Reduce final solvent concentration. check_solvent->reduce_solvent Yes

References

Technical Support Center: Vehicle Control for In Vitro Experiments with 1-(1H-Benzimidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-(1H-Benzimidazol-2-yl)ethanol in in vitro experiments. The focus is on the proper preparation and use of vehicle controls to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for this compound in in vitro experiments?

A1: this compound is expected to have low aqueous solubility. Therefore, an organic solvent is necessary to prepare a stock solution. The most common and recommended vehicle for such compounds is dimethyl sulfoxide (DMSO). Ethanol can be an alternative, but DMSO is often preferred for its ability to dissolve a wide range of compounds.[1][2][3]

Q2: What is the maximum recommended final concentration of the vehicle in the cell culture medium?

A2: The final concentration of the vehicle in your cell culture medium should be kept as low as possible to minimize off-target effects and cytotoxicity. For DMSO, it is crucial to keep the final concentration at or below 0.5%, with an ideal concentration of 0.1% or lower for sensitive cell lines or long-term experiments.[4][5][6] For ethanol, concentrations should also be minimized, as it can have dose-dependent effects on cell proliferation and viability.[7] A vehicle toxicity test is highly recommended to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q3: Can the vehicle itself affect my experimental results?

A3: Yes, the vehicle, especially at higher concentrations, can have biological effects that may confound your experimental results. DMSO has been shown to alter gene expression, induce cell differentiation, and affect signaling pathways.[4] Similarly, ethanol can impact cell proliferation and other cellular functions.[8] Therefore, a vehicle-only control is an essential component of every experiment to differentiate the effects of this compound from those of the solvent.

Q4: What are the signs of vehicle-induced toxicity in my in vitro experiments?

A4: Signs of vehicle-induced toxicity in cell culture can include:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology (e.g., rounding, detachment of adherent cells).

  • Induction of stress pathways or apoptosis.

If you observe these effects in your vehicle control group compared to an untreated control group, you should lower the vehicle concentration or consider an alternative solvent.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition to cell culture media.

  • Possible Cause: The compound is "crashing out" of solution due to its low solubility in the aqueous environment of the cell culture medium when the organic solvent stock is diluted.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The final concentration of the compound may be too high. Try lowering the working concentration.

    • Use Pre-warmed Media: Always add the compound stock solution to cell culture media that has been pre-warmed to 37°C.

    • Slow, Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in pre-warmed media. Add the stock solution dropwise while gently swirling the media.

    • Increase Final Solvent Concentration: If precipitation persists, you may need to slightly increase the final vehicle concentration, but be sure to stay within the non-toxic range determined for your cell line.

    • Consider a Different Vehicle: If DMSO is causing issues, ethanol could be tested as an alternative, or a combination of solvents might be necessary.

Issue 2: Unexpected or inconsistent results in experiments.

  • Possible Cause: The vehicle (e.g., DMSO) is exerting biological effects that are interfering with the experiment.

  • Troubleshooting Steps:

    • Review Vehicle Concentration: Ensure the final vehicle concentration is consistent across all treatments and is as low as possible.

    • Run Thorough Controls: Always include an untreated control (cells in media only) and a vehicle-only control (cells in media with the same concentration of vehicle as the highest compound concentration). This allows you to isolate the effect of the vehicle.[9]

    • Check for Lot-to-Lot Variability: If using a different batch of solvent, its purity might differ.

    • Consider Alternative Solvents: If DMSO effects are suspected to interfere with your specific assay, explore other less biologically active solvents, though this may be challenging for poorly soluble compounds.

Issue 3: Vehicle control shows significant cytotoxicity.

  • Possible Cause: The concentration of the vehicle is too high for the specific cell line being used.

  • Troubleshooting Steps:

    • Perform a Vehicle Dose-Response Curve: Before starting your main experiment, test a range of vehicle concentrations (e.g., DMSO from 0.01% to 1.0%) to determine the maximum non-toxic concentration for your cells.

    • Check Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment, as stressed cells can be more sensitive to solvents.

    • Verify Solvent Purity: Use a high-purity, cell culture grade solvent to avoid contaminants that could be toxic to cells.

Data Presentation

Table 1: General Recommendations for Maximum Final Vehicle Concentrations in Cell Culture

VehicleRecommended Maximum ConcentrationNotes
DMSO ≤ 0.5%Ideally ≤ 0.1% for sensitive cells or long-term assays.[4][5][6]
Ethanol ≤ 0.5%Effects can be cell-type dependent; lower concentrations are preferred.[7]

Table 2: Potential Effects of Common Vehicles on In Vitro Assays

VehiclePotential Biological Effects
DMSO Altered gene expression, induction of cell differentiation, effects on signaling pathways, antioxidant and pro-oxidant effects.[4]
Ethanol Dose-dependent inhibition of cell proliferation, effects on cell cycle, induction of apoptosis at higher concentrations.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Vehicle Control

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% cell culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Ensure the compound is completely dissolved by vortexing. Gentle warming (to 37°C) or brief sonication may be used if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the this compound stock solution in 100% DMSO if required for your dose-response curve.

  • Dosing the Cells:

    • Add the appropriate volume of the this compound DMSO solution to pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • The final concentration of DMSO should not exceed the predetermined non-toxic limit for your cell line (ideally ≤ 0.1%).

    • Mix the medium well before adding it to the cells.

  • Prepare the Vehicle Control:

    • For the vehicle control group, add the same volume of 100% DMSO to the cell culture medium as was used for the highest concentration of this compound. This ensures that the vehicle concentration is consistent across the highest treatment and the control.[9]

Mandatory Visualization

Diagram 1: Experimental Workflow for Vehicle Control in a Cytotoxicity Assay

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_incubation_assay Incubation & Assay stock Prepare 10 mM Stock in 100% DMSO serial_dil Serial Dilutions in 100% DMSO stock->serial_dil add_compound Add Compound Dilutions to Pre-warmed Media serial_dil->add_compound vehicle_prep Prepare Vehicle Control (100% DMSO) add_vehicle Add Vehicle Control to Pre-warmed Media vehicle_prep->add_vehicle seed_cells Seed Cells in 96-well Plate incubate1 Incubate 24h seed_cells->incubate1 incubate1->add_compound incubate1->add_vehicle add_untreated Add Media Only (Untreated Control) incubate1->add_untreated incubate2 Incubate 48-72h add_compound->incubate2 add_vehicle->incubate2 add_untreated->incubate2 mtt_assay Perform MTT Assay incubate2->mtt_assay read_plate Read Absorbance mtt_assay->read_plate Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor Binding disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 Recruitment caspase8 Caspase-8 procaspase8->caspase8 Activation bcl2_family Bcl-2 Family (Bax/Bak activation) caspase8->bcl2_family Bid cleavage procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage / Cellular Stress dna_damage->bcl2_family mito Mitochondria bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 Recruitment caspase9 Caspase-9 procaspase9->caspase9 Activation caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 Cleavage substrates Cellular Substrates (e.g., PARP) caspase3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

References

Validation & Comparative

A Comparative Analysis of 1-(1H-Benzimidazol-2-yl)ethanol and Other Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. This guide provides a comparative analysis of 1-(1H-Benzimidazol-2-yl)ethanol and its structural analogs within the benzimidazole class, focusing on their performance in key biological assays. While direct comparative experimental data for this compound is limited, this guide leverages a pivotal study on its close structural analog, 1H-benzimidazol-2-yl-methanol, alongside broader structure-activity relationship (SAR) data for other benzimidazole derivatives to offer valuable insights for researchers.

Executive Summary

This guide presents a comparative overview of the biological activities of 2-substituted benzimidazoles, with a specific focus on contrasting the profiles of derivatives bearing small alkyl and hydroxylated alkyl groups at the 2-position. A key study directly comparing 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol reveals significant differences in their antioxidant, cytotoxic, and antimicrobial properties.[1] These findings underscore the critical influence of the substituent at the 2-position on the overall biological activity of the benzimidazole core.

Comparative Biological Activity

The biological potential of benzimidazole derivatives is profoundly influenced by the nature of the substituent at the 2-position. The following tables summarize the available quantitative data, primarily drawing from a comparative study of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol, the latter being a close structural analog of this compound.

Table 1: Comparative Antioxidant and Cytotoxic Activities
CompoundAntioxidant Activity (DPPH Assay) IC50 (µg/mL)Cytotoxic Activity (Brine Shrimp Lethality Assay) LC50 (µg/mL)
2-methyl-1H-benzimidazole144.84 (Moderate)[1]0.42 (Prominent)[1]
1H-benzimidazol-2-yl-methanol400.42 (Mild)[1]>10 (Mild)
Butylated Hydroxytoluene (BHT) (Standard)51.56[1]Not Applicable
Vincristine Sulphate (Standard)Not Applicable0.544[1]

Key Insight: The substitution of a methyl group at the 2-position appears to confer more potent antioxidant and cytotoxic activity compared to a hydroxymethyl group.[1] This suggests that the electronic and steric properties of the substituent at this position play a crucial role in the molecule's ability to scavenge free radicals and exert cytotoxic effects.

Table 2: Comparative Antimicrobial Activity
CompoundAntimicrobial Activity (Disc Diffusion Method) Zone of Inhibition (mm)
2-methyl-1H-benzimidazole7-8 (Weak)[1]
1H-benzimidazol-2-yl-methanolInactive[1]
Ciprofloxacin (Standard)41-45[1]

Key Insight: In this direct comparison, the 2-methyl analog exhibited weak antimicrobial activity, while the 2-hydroxymethyl derivative was inactive.[1] This further emphasizes the sensitivity of the biological profile to minor structural modifications at the 2-position.

Structure-Activity Relationship (SAR) and Broader Context

The observed differences in activity between the 2-methyl and 2-hydroxymethyl benzimidazoles align with broader SAR trends in this chemical class. The nature of the substituent at the 2-position is a well-established determinant of the pharmacological profile of benzimidazoles.

  • Anticancer Activity: Numerous 2-substituted benzimidazole derivatives have demonstrated significant anticancer activity against various human cancer cell lines.[2] The mechanism of action often involves the inhibition of key enzymes like topoisomerases or interference with microtubule polymerization. The prominent cytotoxicity of the 2-methyl derivative in the brine shrimp lethality assay suggests potential for further investigation as an anticancer agent.[1]

  • Antimicrobial Activity: The benzimidazole scaffold is a versatile pharmacophore for the development of antimicrobial agents.[3] The weak activity of the 2-methyl derivative and inactivity of the 2-hydroxymethyl analog in the cited study highlight that specific structural features are necessary for potent antimicrobial effects. Other 2-substituted benzimidazoles with different functional groups have shown significant antibacterial and antifungal properties.

  • Anti-inflammatory Activity: Benzimidazole derivatives have been explored as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.[4][5][6][7] While direct comparative data for this compound is unavailable, the general anti-inflammatory potential of the benzimidazole core warrants further investigation of this and related derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducible research.

Synthesis of 2-Substituted Benzimidazoles

A general and efficient method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a corresponding carboxylic acid.

  • Reaction: o-phenylenediamine is reacted with a carboxylic acid (e.g., acetic acid for 2-methyl-1H-benzimidazole, glycolic acid for 1H-benzimidazol-2-yl-methanol, or lactic acid for this compound) in a suitable solvent, often with acid catalysis (e.g., 4N HCl).

  • Reflux: The reaction mixture is typically heated under reflux for several hours to ensure complete reaction.

  • Work-up: Upon cooling, the reaction mixture is neutralized with a base (e.g., ammonia or sodium hydroxide) to precipitate the benzimidazole product.

  • Purification: The crude product is then collected by filtration, washed, and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

G o-phenylenediamine o-phenylenediamine Reaction Reaction o-phenylenediamine->Reaction Condensation Carboxylic Acid Carboxylic Acid Carboxylic Acid->Reaction Reflux Crude Benzimidazole Crude Benzimidazole Reaction->Crude Benzimidazole Neutralization Purified Benzimidazole Purified Benzimidazole Crude Benzimidazole->Purified Benzimidazole Recrystallization

General Synthesis Workflow for 2-Substituted Benzimidazoles.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)

This assay is a standard colorimetric method to determine the antioxidant capacity of a compound.

  • Principle: The antioxidant compound donates a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.

  • Procedure:

    • A solution of the test compound at various concentrations is prepared in a suitable solvent (e.g., methanol).

    • An equal volume of a methanolic solution of DPPH is added to the test compound solution.

    • The mixture is shaken and allowed to stand in the dark for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis Test Compound Solution Test Compound Solution Mix and Incubate Mix and Incubate Test Compound Solution->Mix and Incubate DPPH Solution DPPH Solution DPPH Solution->Mix and Incubate Measure Absorbance Measure Absorbance Mix and Incubate->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

DPPH Radical Scavenging Assay Workflow.
Brine Shrimp Lethality Assay (Cytotoxic Activity)

This is a simple, rapid, and low-cost bioassay for screening the cytotoxic properties of compounds.

  • Principle: The assay determines the concentration of a compound that is lethal to 50% of brine shrimp nauplii (LC50).

  • Procedure:

    • Brine shrimp eggs are hatched in artificial seawater.

    • A series of dilutions of the test compound are prepared in artificial seawater.

    • A specific number of brine shrimp nauplii (e.g., 10-15) are added to each concentration of the test compound.

    • After a set incubation period (e.g., 24 hours), the number of surviving nauplii is counted.

    • The LC50 value is determined by plotting the percentage of mortality against the logarithm of the compound concentration.

Disc Diffusion Method (Antimicrobial Activity)

This is a widely used method to assess the antimicrobial activity of a compound.

  • Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a specific microorganism. The compound diffuses from the disc into the agar, and if it is effective against the microorganism, it will inhibit its growth, creating a clear zone of inhibition around the disc.

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism.

    • Spread the inoculum evenly over the surface of an appropriate agar medium in a Petri dish.

    • Sterile filter paper discs are impregnated with a known concentration of the test compound.

    • The impregnated discs are placed on the surface of the agar.

    • The plates are incubated under suitable conditions for the microorganism to grow.

    • The diameter of the zone of inhibition is measured in millimeters.

Conclusion and Future Directions

The comparative data, although limited to a close analog, suggests that the substituent at the 2-position of the benzimidazole ring is a critical determinant of its biological activity profile. The 2-methyl derivative demonstrates superior antioxidant and cytotoxic potential compared to the 2-hydroxymethyl analog, while also exhibiting weak antimicrobial activity where the latter is inactive.

For researchers and drug development professionals, these findings highlight the importance of systematic modification of the 2-position to tune the desired biological activity. Further direct comparative studies of this compound against a broader range of 2-substituted benzimidazoles are warranted to fully elucidate its therapeutic potential. Future investigations should focus on a comprehensive evaluation of its anticancer, antimicrobial, and anti-inflammatory properties using standardized in vitro and in vivo models. Such studies will be instrumental in positioning this and related compounds within the vast and promising landscape of benzimidazole-based therapeutics.

References

structure-activity relationship of 1-(1H-Benzimidazol-2-yl)ethanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship of 1-(1H-Benzimidazol-2-yl)ethanol Derivatives

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including antimicrobial, antiviral, anticancer, and neuroprotective effects.[1][2][3] Among these, this compound and its derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of their structure-activity relationships, supported by experimental data, to aid researchers and drug development professionals in this field.

Comparative Biological Activity

The biological activity of this compound derivatives is significantly influenced by substitutions on the benzimidazole ring and modifications to the ethanol moiety. The following table summarizes the quantitative data from various studies, highlighting these structure-activity relationships.

Compound IDStructureModificationBiological ActivityReference
1 This compoundParent CompoundCrystal structure determined.[4][4]
2 1H-Benzimidazol-2-yl-methanolHydroxymethyl at C2Mild antioxidant activity (IC50: 400.42 µg/ml).[5][5]
3 2-methyl-1H-benzimidazoleMethyl at C2Moderate antioxidant activity (IC50: 144.84 µg/ml); Prominent cytotoxic activity (LC50: 0.42 µg/ml).[5][5]
4 1-(5-ethoxy-1H-benzimidazol-2-yl)-ethanolEthoxy at C5Synthesis and characterization reported.[1][1]
5a-l 1H-benzimidazol-2-yl hydrazonesHydrazone linkage with various substituted phenyl rings at C2Compounds with hydroxyl groups on the phenyl ring showed remarkable anthelmintic activity. 5b and 5d exhibited 100% effectiveness at 50 and 100 µg/ml.[6][6][7]
BM1 2-(1H-benzo[d]imidazol-2-yl)-4-chlorophenol4-chlorophenol at C2High DNA binding constant (Kb: 1.9 x 10^5 M-1).[8][8]
BM2 4-chloro-2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenol4-chlorophenol at C2, Methyl at C6Promising antimicrobial activity (MIC: 12.5-25 µg/mL).[8][8]
FP1, FP7, FP8 Benzimidazole acetamide derivativesAcetamide derivativesSignificant neuroprotective effects by modulating ethanol-induced memory deficits, oxidative stress, and proinflammatory markers.[9][9]

Key Structure-Activity Relationship Insights:

  • Substitution at C2: The nature of the substituent at the 2-position of the benzimidazole ring is a critical determinant of biological activity. Small alkyl groups like methyl in compound 3 can confer moderate antioxidant and potent cytotoxic activity compared to the hydroxymethyl group in compound 2 .[5] The introduction of larger aromatic moieties, such as in compounds BM1 and BM2 , can lead to significant DNA binding and antimicrobial properties.[8]

  • Substitution on the Benzene Ring: Substitution on the benzene portion of the benzimidazole nucleus also plays a crucial role. For instance, an ethoxy group at the 5-position (compound 4 ) has been synthesized, indicating the feasibility of modifications at this position to modulate activity.[1] The methyl group at the 6-position in BM2 appears to contribute to its enhanced antimicrobial efficacy.[8]

  • Modification of the Ethanol Moiety: While direct SAR on the ethanol group is less documented in the provided results, the comparison between 1H-benzimidazol-2-yl-methanol (2 ) and 2-methyl-1H-benzimidazole (3 ) suggests that the hydroxyl group may not be essential for cytotoxicity and antioxidant activity, and its replacement with a methyl group can be beneficial.[5]

  • Neuroprotective Activity: For neuroprotective effects, benzimidazole acetamide derivatives (FP1, FP7, FP8 ) have shown promise by mitigating ethanol-induced neuroinflammation and oxidative stress.[9] This suggests that derivatization of the core structure to include acetamide functionalities could be a fruitful avenue for developing agents against neurodegenerative conditions.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for key experiments cited in the literature.

Synthesis of this compound Derivatives

A general and widely used method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.[10]

Example Synthesis of (±)-1-(1H-Benzimidazol-2-yl)ethanol:

  • Benzene-1,2-diamine (2.16 g, 20 mmol) is dissolved in hydrochloric acid (25 mL, 4 M) at 100°C.[4]

  • Ethyl 2-hydroxypropanoate (2.48 g, 21 mmol) is added to the solution.[4]

  • The mixture is heated to reflux for 7 hours at 115°C.[4]

  • After cooling to room temperature, the product is precipitated by neutralizing the mixture with NaOH to a pH of 7-9.[4]

  • The solid product is collected by filtration.[4]

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay is commonly used to determine the free radical scavenging ability of compounds.

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol).

  • Different concentrations of the test compound are added to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[5][11]

Cytotoxicity Assay (Brine Shrimp Lethality Bioassay)

This is a simple and rapid method for preliminary screening of cytotoxic activity.

  • Brine shrimp (Artemia salina) eggs are hatched in artificial seawater.

  • Nauplii (larvae) are collected after 48 hours.

  • Different concentrations of the test compound are prepared in vials containing seawater and a specific number of nauplii (e.g., 10-15).

  • The vials are incubated for 24 hours under illumination.

  • The number of surviving nauplii is counted, and the percentage of mortality is calculated.

  • The LC50 value (the concentration of the compound that is lethal to 50% of the nauplii) is determined.[5]

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound against various microorganisms.

  • A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate.

  • Wells are punched into the agar.

  • A specific volume of the test compound solution at a known concentration is added to each well.

  • The plates are incubated under appropriate conditions for the test microorganism.

  • The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[12]

Visualizing Molecular Pathways and Workflows

Understanding the mechanism of action of these derivatives often involves elucidating their effects on cellular signaling pathways. Additionally, visualizing the experimental workflow can provide a clear overview of the research process.

Signaling Pathway of Neuroprotection

Some benzimidazole derivatives have been shown to exert neuroprotective effects by modulating neuroinflammatory pathways.[9] The following diagram illustrates a simplified pathway of ethanol-induced neuroinflammation and the potential points of intervention by these compounds.

G Ethanol-Induced Neuroinflammation Pathway Ethanol Ethanol ROS Reactive Oxygen Species (ROS) Ethanol->ROS NLRP3 NLRP3 Inflammasome ROS->NLRP3 NFkB NF-κB ROS->NFkB Proinflammatory_Cytokines Proinflammatory Cytokines (TNF-α, IL-6) NLRP3->Proinflammatory_Cytokines NFkB->Proinflammatory_Cytokines Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation Benzimidazole_Derivatives Benzimidazole Derivatives (FP1, FP7, FP8) Benzimidazole_Derivatives->ROS Benzimidazole_Derivatives->NLRP3 Benzimidazole_Derivatives->NFkB G Experimental Workflow for Benzimidazole Derivatives cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Reactants o-phenylenediamine + Carboxylic Acid Derivative Reaction Condensation Reaction Reactants->Reaction Purification Purification & Recrystallization Reaction->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy In_Vitro In Vitro Assays (Antimicrobial, Antioxidant, Cytotoxicity) Spectroscopy->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo SAR Structure-Activity Relationship Analysis In_Vitro->SAR In_Vivo->SAR

References

A Comparative Guide to the Antimicrobial Efficacy of Benzimidazole Derivatives: Albendazole and 2-Substituted Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial efficacy of the well-established anthelmintic drug, albendazole, and the broader class of 2-substituted benzimidazole derivatives, with a conceptual focus on analogues such as 1-(1H-Benzimidazol-2-yl)ethanol. Due to the limited availability of direct comparative studies for this compound, this guide leverages available data on structurally related benzimidazole compounds to provide a comprehensive analysis for researchers in the field of antimicrobial drug discovery.

Executive Summary

Benzimidazole and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5][6][7][8] Albendazole, a prominent member of this class, is widely used for its potent anthelmintic effects.[9] However, emerging research highlights its potential, and that of other benzimidazole derivatives, as broad-spectrum antimicrobial agents. This guide synthesizes available in vitro efficacy data, details relevant experimental methodologies, and illustrates the key mechanisms of action to inform further research and development in this area.

Data Presentation: Comparative Antimicrobial Efficacy

Table 1: Antifungal Efficacy of Albendazole and Other Benzimidazole Derivatives (MIC in µg/mL)

CompoundCandida albicansAspergillus fumigatusAspergillus flavusAspergillus nigerAspergillus terreusReference
Albendazole>100.5 - 10.5 - 10.5 - 10.25 - 0.5[10][11][12][13]
Mebendazole-----[14]
Thiabendazole-----[14]
2-(trifluoromethyl)-1H-benzo[d]imidazole derivatives21 - 23-21 - 23--[7]
2-Aryl-1H-benzimidazole derivatives62.5----[4]

Table 2: Antibacterial Efficacy of Albendazole and Other Benzimidazole Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Albendazole---
2-Aryl-1-arylmethyl-1H-benzimidazoles---
2-(Alkyl/aryl)-benzimidazole derivatives15.62>125>125[2]
2-Aryl-substituted benzimidazoles12.72 - 26.58--
Benzimidazole-triazole hybrids164>128[15]

Note: A hyphen (-) indicates that no specific data was found in the cited literature for that compound against the listed microorganism.

Experimental Protocols

The determination of antimicrobial efficacy, primarily through Minimum Inhibitory Concentration (MIC) assays, is a cornerstone of antimicrobial research. The following is a standardized protocol for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials:

  • Microorganisms: Pure, overnight cultures of the test bacteria or fungi.

  • Antimicrobial Agents: Stock solutions of the test compounds (e.g., this compound, albendazole) and control antibiotics/antifungals of known concentration.

  • Growth Media: Appropriate sterile broth medium for the test organism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Inoculum Preparation:

  • From a fresh culture plate, select several colonies of the microorganism.

  • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Dilute this suspension in the appropriate growth medium to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10^5 CFU/mL for bacteria).

3. Serial Dilution of Antimicrobial Agents:

  • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

  • Add 100 µL of the antimicrobial stock solution to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.

4. Inoculation of Microtiter Plates:

  • Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted antimicrobial agent and to a positive control well (containing only broth and inoculum).

  • A negative control well (containing only broth) should also be included.

5. Incubation:

  • Incubate the microtiter plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts).

6. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure absorbance.

Mandatory Visualizations

Diagram 1: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland) D Inoculation of Microtiter Plate A->D B Prepare Antimicrobial Stock Solutions C Serial Dilution of Antimicrobials in 96-well Plate B->C C->D E Incubation D->E F Read Results (Visual/Spectrophotometric) E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Diagram 2: Signaling Pathway - Benzimidazole Mechanism of Action

Benzimidazole_MoA cluster_antifungal Antifungal Action cluster_anthelmintic_antibacterial Anthelmintic & Potential Antibacterial Action A Benzimidazole Derivative B Inhibition of Lanosterol 14α-demethylase A->B C Disruption of Ergosterol Biosynthesis B->C D Altered Cell Membrane Permeability & Function C->D E Fungal Cell Death D->E F Benzimidazole Derivative (e.g., Albendazole) G Binding to β-tubulin F->G H Inhibition of Microtubule Polymerization G->H I Disruption of Cell Division, Motility, and Nutrient Uptake H->I J Parasite/Bacterial Cell Death I->J

Caption: Primary mechanisms of antimicrobial action for benzimidazole derivatives.

Discussion and Future Directions

The available data indicates that albendazole possesses notable antifungal activity, particularly against Aspergillus species. Its antibacterial spectrum, however, is less well-characterized in the public literature. The broader class of 2-substituted benzimidazole derivatives has demonstrated significant potential as both antibacterial and antifungal agents. Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the benzimidazole ring play a crucial role in determining the antimicrobial spectrum and potency.[1][2][15] For instance, the presence of electron-withdrawing groups on a phenyl ring substituent at the 2-position has been shown to enhance antimicrobial activity.[2]

While direct data for this compound is lacking, its structure, featuring a hydroxyl group at the α-position to the benzimidazole ring, presents an interesting motif for further investigation. The hydroxyl group could influence solubility and interactions with biological targets.

Future research should focus on:

  • Systematic screening of this compound and its analogues against a broad panel of clinically relevant bacteria and fungi to determine their MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values.

  • Head-to-head comparative studies against established drugs like albendazole to accurately assess relative potency.

  • Mechanism of action studies to elucidate the specific molecular targets of novel benzimidazole derivatives.

  • In vivo efficacy and toxicity studies for promising candidates to evaluate their therapeutic potential.

By systematically exploring the antimicrobial properties of diverse benzimidazole derivatives, the scientific community can potentially uncover new and effective treatments to combat the growing threat of antimicrobial resistance.

References

Validating the Anticancer Potential of 1-(1H-Benzimidazol-2-yl)ethanol: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo anticancer activity of the novel benzimidazole derivative, 1-(1H-Benzimidazol-2-yl)ethanol. Due to the current absence of direct in vivo studies for this specific compound, this document outlines a proposed in vivo validation strategy. This strategy is informed by the in vitro cytotoxicity data of structurally related benzimidazole compounds and is compared against the established in vivo efficacy of standard-of-care chemotherapy for relevant cancer types.

In Vitro Anticancer Activity of Structurally Related Benzimidazole Analogs

While specific in vitro anticancer data for this compound is not yet available in published literature, studies on close structural analogs provide a strong rationale for its investigation. For instance, 2-substituted benzimidazole derivatives have demonstrated significant cytotoxic and antiproliferative activities across various cancer cell lines.[1][2][3][4] Notably, 1H-benzimidazol-2-yl hydrazone derivatives have shown antiproliferative and pro-apoptotic activity in human breast cancer cell lines, such as MDA-MB-231.[5] Another close analog, 2-methyl-1H-benzimidazole-4-methanol, has exhibited cytotoxic effects in vitro.[6] These findings suggest that this compound likely possesses anticancer properties worthy of in vivo exploration.

Table 1: Summary of In Vitro Anticancer Activity of Benzimidazole Analogs

Compound/AnalogCancer Cell LineAssayEndpointResultReference
2-substituted benzimidazolesHEPG2 (Liver), MCF7 (Breast), HCT 116 (Colon)Not SpecifiedIC50<10 µg/ml[1]
1H-benzimidazol-2-yl hydrazonesMDA-MB-231 (Breast)MTT AssayIC50Compound-dependent[5]
2-methyl-1H-benzimidazoleBrine Shrimp Lethality AssayLC500.42 µg/mL[6]

Proposed Experimental Protocol for In Vivo Validation

To rigorously assess the anticancer efficacy of this compound in a living organism, a standardized preclinical in vivo model is essential. Human tumor xenograft models in immunocompromised mice are the cornerstone for such evaluations.[7][8]

Key Experiment: Human Tumor Xenograft Model

Objective: To determine the in vivo efficacy and toxicity of this compound in a murine xenograft model of human breast cancer.

Materials and Methods:

  • Cell Culture: MDA-MB-231 human breast cancer cells will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female athymic nude mice (4-6 weeks old) will be used. All animal procedures will be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation: Each mouse will be subcutaneously injected in the flank with a suspension of MDA-MB-231 cells in a suitable matrix (e.g., Matrigel).

  • Tumor Growth Monitoring: Tumor volume will be monitored bi-weekly using caliper measurements and calculated using the formula: (Length x Width²) / 2.

  • Treatment Groups: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice will be randomized into the following groups (n=8-10 mice per group):

    • Vehicle Control (e.g., saline or a suitable solvent)

    • This compound (at three different dose levels, e.g., 10, 25, 50 mg/kg)

    • Positive Control: Standard-of-care chemotherapy (e.g., Doxorubicin at a clinically relevant dose)

  • Drug Administration: The investigational compound and control treatments will be administered via an appropriate route (e.g., intraperitoneal, oral gavage) on a predetermined schedule (e.g., daily, three times a week) for a specified duration (e.g., 21-28 days).

  • Efficacy Endpoints: The primary efficacy endpoint will be tumor growth inhibition. Secondary endpoints may include tumor weight at the end of the study and survival analysis.

  • Toxicity Assessment: Animal body weight will be monitored regularly as an indicator of systemic toxicity. At the end of the study, major organs can be collected for histopathological analysis.

  • Statistical Analysis: Tumor growth curves will be analyzed using appropriate statistical methods (e.g., two-way ANOVA). Differences in final tumor volume and weight between groups will be assessed using t-tests or one-way ANOVA.

Comparative Performance Data

The following table provides a comparative overview of the expected in vitro performance of a this compound analog against the established in vivo efficacy of a standard chemotherapeutic agent for breast cancer.

Table 2: Comparative Efficacy Data

TreatmentModel SystemCancer TypePrimary EndpointResultReference
2-substituted benzimidazole analogIn Vitro (MCF7 cell line)Breast CancerIC50<10 µg/ml[1]
Doxorubicin (as part of FAC regimen)In Vivo (Human Patients)Breast CancerPathological Complete ResponseVaries by patient and tumor characteristics[9]
Standard Chemotherapy (Combination)In Vivo (Human Patients, Aged 65+)Early-Stage Breast Cancer3-Year Relapse-Free Survival85%[10]

Visualizing the Path Forward

Experimental Workflow

experimental_workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis cell_culture MDA-MB-231 Cell Culture tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_model Athymic Nude Mice animal_model->tumor_implantation tumor_monitoring Tumor Growth Monitoring tumor_implantation->tumor_monitoring randomization Randomization into Treatment Groups tumor_monitoring->randomization drug_administration Drug Administration randomization->drug_administration efficacy_endpoints Efficacy Endpoints (Tumor Growth, Survival) drug_administration->efficacy_endpoints toxicity_assessment Toxicity Assessment (Body Weight, Histopathology) drug_administration->toxicity_assessment statistical_analysis Statistical Analysis efficacy_endpoints->statistical_analysis toxicity_assessment->statistical_analysis

Caption: Proposed in vivo experimental workflow.

Representative Signaling Pathway

Many benzimidazole derivatives exert their anticancer effects by inhibiting critical signaling pathways involved in cell proliferation and survival. One such pathway is the PARP (Poly(ADP-ribose) polymerase) pathway, which is crucial for DNA repair.

signaling_pathway cluster_cell Cancer Cell dna_damage DNA Damage (Single-Strand Break) parp PARP Activation dna_damage->parp replication Replication dna_damage->replication dna_repair DNA Repair parp->dna_repair double_strand_break Double-Strand Break replication->double_strand_break Unrepaired SSB apoptosis Apoptosis benzimidazole This compound (Hypothesized) benzimidazole->parp Inhibition double_strand_break->apoptosis

Caption: Hypothesized PARP inhibition pathway.

Conclusion

While direct in vivo evidence for the anticancer activity of this compound is pending, the promising in vitro results from structurally similar compounds provide a solid foundation for its further development. The proposed in vivo experimental protocol offers a robust framework for validating its efficacy and safety. A direct comparison with standard-of-care chemotherapies in well-defined preclinical models will be crucial in determining the therapeutic potential of this novel benzimidazole derivative. The data generated from such studies will be instrumental for making informed decisions regarding its progression into further preclinical and potential clinical development.

References

1-(1H-Benzimidazol-2-yl)ethanol versus fluconazole: a comparative antifungal study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the antifungal profiles of the benzimidazole class of compounds and the widely-used azole antifungal, fluconazole. This guide synthesizes available data to offer researchers and drug development professionals a comprehensive overview of their mechanisms of action, in vitro efficacy, and the methodologies used for their evaluation.

Executive Summary

Fluconazole, a triazole antifungal, functions by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. This action leads to a fungistatic effect against many common fungal pathogens. Benzimidazole derivatives, on the other hand, exhibit a different primary mechanism of action, targeting microtubule assembly, which disrupts cell division. However, some newer benzimidazole hybrids have also been shown to inhibit ergosterol biosynthesis, suggesting a dual-action potential.

In vitro studies demonstrate that while fluconazole remains a potent and widely used antifungal, certain benzimidazole derivatives show comparable or even superior activity against specific fungal strains, including some that are resistant to fluconazole. The data underscores the potential of the benzimidazole scaffold in the development of new antifungal agents.

Mechanism of Action

The antifungal activity of fluconazole and benzimidazole derivatives stems from their interference with distinct cellular processes in fungi.

Fluconazole: As a member of the azole class, fluconazole's primary target is the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2][3][4] This enzyme is crucial in the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol.[1][3][5] By inhibiting this enzyme, fluconazole disrupts the integrity of the fungal cell membrane, leading to increased permeability and ultimately inhibiting fungal growth.[4] This mechanism is primarily fungistatic against Candida species.[4]

Benzimidazole Derivatives: The classical mechanism of action for benzimidazole fungicides is the inhibition of microtubule assembly by binding to β-tubulin.[6] This disruption of the cytoskeleton interferes with cell division (mitosis), leading to an arrest of the cell cycle and inhibition of fungal growth.[6] More recently, some novel benzimidazole derivatives have been developed that also target the ergosterol biosynthesis pathway, similar to azoles, by inhibiting lanosterol 14-α-demethylase.[7] This suggests that the benzimidazole scaffold can be modified to target different fungal cellular pathways.

Comparative In Vitro Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various benzimidazole derivatives compared to fluconazole against several fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Antifungal Activity against Candida Species (MIC in µg/mL)

Compound/DrugC. albicansC. glabrataC. kruseiReference
Benzimidazole Derivative 612.5--[8]
Benzimidazole Derivative 912.5--[8]
Benzimidazole-oxadiazole 4h1.95-7.8[7]
Benzimidazole-oxadiazole 4p1.95-7.8[7]
Fluconazole 12.5--[8]

Table 2: Antifungal Activity of Novel Benzimidazole Hybrids (MIC in µg/mL)

Compound/DrugC. albicansC. neoformansReference
Benzimidazole Hybrid 116.25-[9]
Benzimidazole Hybrid VII<0.0630.125[9]
Fluconazole 12.50.5[9]

Note: The specific structures of the numbered benzimidazole derivatives can be found in the cited references.

Experimental Protocols

The determination of in vitro antifungal activity, primarily through MIC values, is conducted following standardized protocols to ensure reproducibility and comparability of data. The most widely recognized methods are those established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Yeasts (CLSI M27)

This method is a standardized procedure for determining the MIC of antifungal agents against yeasts.[10][11]

  • Preparation of Antifungal Agent: The benzimidazole compound and fluconazole are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.[12] A series of twofold dilutions are then prepared in a 96-well microtiter plate using a liquid growth medium such as RPMI 1640.[12]

  • Inoculum Preparation: A standardized suspension of the yeast to be tested is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.[12][13] This suspension is then further diluted in the growth medium to achieve the final desired inoculum concentration.[12]

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized yeast suspension.[12] The plate also includes a growth control well (no antifungal agent) and a sterility control well (no inoculum). The plate is then incubated at a specified temperature (typically 35°C) for a defined period (usually 24-48 hours).[12]

  • MIC Determination: Following incubation, the plate is examined for visible growth (turbidity). The MIC is recorded as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control.[12]

Visualizations

Experimental Workflow: Broth Microdilution for MIC Determination

G Broth Microdilution Workflow for MIC Determination cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare stock solutions of 1-(1H-Benzimidazol-2-yl)ethanol and Fluconazole in DMSO B Perform serial two-fold dilutions in 96-well plate with RPMI medium A->B E Inoculate wells with diluted yeast suspension B->E C Prepare standardized yeast inoculum (0.5 McFarland) D Dilute inoculum to final testing concentration C->D D->E F Incubate plate at 35°C for 24-48 hours E->F G Visually or spectrophotometrically assess yeast growth F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for antifungal susceptibility testing via broth microdilution.

Signaling Pathway: Fluconazole's Mechanism of Action

G Fluconazole's Inhibition of Ergosterol Biosynthesis cluster_0 Fluconazole's Inhibition of Ergosterol Biosynthesis Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol Disruption Disrupted Fungal Cell Membrane Integrity Enzyme->Ergosterol Conversion Enzyme->Disruption Depletion of Ergosterol leads to Fluconazole Fluconazole Fluconazole->Enzyme Inhibits GrowthInhibition Inhibition of Fungal Growth Disruption->GrowthInhibition

Caption: Fluconazole inhibits ergosterol synthesis by targeting lanosterol 14-α-demethylase.

References

Assessing the Selectivity of Benzimidazole Derivatives for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties. This guide provides a comparative analysis of the selectivity of benzimidazole derivatives for cancer cells over normal cells, a critical attribute for potential therapeutic agents. Due to the limited availability of public data on the specific compound 1-(1H-Benzimidazol-2-yl)ethanol, this document will utilize a representative benzimidazole derivative, referred to as "Benzimidazole Derivative B," for which selectivity data has been published, to illustrate the assessment process. This guide will present experimental data, detail methodologies for key experiments, and visualize relevant biological pathways and workflows.

Data Presentation: Comparative Cytotoxicity

The selective cytotoxicity of an anticancer agent is a key indicator of its therapeutic potential, minimizing off-target effects on healthy tissues. The selectivity index (SI) is a quantitative measure of this, calculated as the ratio of the IC50 (half-maximal inhibitory concentration) in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

The following table summarizes the in vitro cytotoxic activity of a representative benzimidazole derivative against various human cancer cell lines compared to a normal cell line.

Table 1: In Vitro Cytotoxicity of a Representative Benzimidazole Derivative

Compound/DrugCell LineCancer TypeIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Benzimidazole Derivative B MCF-7Breast Adenocarcinoma17.8 ± 0.24HEK-293>100>5.6[1]
DU-145Prostate Carcinoma10.2 ± 1.4HEK-293>100>9.8[1]
H69ARSmall Cell Lung Cancer49.9 ± 0.22HEK-293>100>2.0[1]
Doxorubicin MCF-7Breast Adenocarcinoma0.5 - 2.0VariousVariableVariableGeneric Data
Cisplatin DU-145Prostate Carcinoma1 - 5VariousVariableVariableGeneric Data

Note: Data for this compound is not publicly available. The data presented here is for a representative benzimidazole derivative to illustrate the concept of selectivity.

Experimental Protocols

The assessment of a compound's selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to evaluate the cytotoxicity and mechanism of action of anticancer compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells (both cancer and normal cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[2]

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[2]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Visualizations: Signaling Pathways and Experimental Workflow

Understanding the mechanism of action is crucial for drug development. Benzimidazole derivatives have been shown to induce apoptosis through various signaling pathways.[3]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) DISC Formation DISC Formation Death Receptors (e.g., Fas, TNFR)->DISC Formation Ligand Binding Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Oligomerization Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Caspase-9->Pro-caspase-3 Bcl-2 family (Bax/Bcl-2) Bcl-2 family (Bax/Bcl-2) Bcl-2 family (Bax/Bcl-2)->Mitochondrion Regulates Permeability Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->Bcl-2 family (Bax/Bcl-2) Modulates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Generalized apoptotic signaling pathways targeted by benzimidazole derivatives.

The following diagram illustrates a typical workflow for assessing the anticancer selectivity of a compound.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cancer Cell Lines Cancer Cell Lines Test Compound (e.g., Benzimidazole Derivative) Test Compound (e.g., Benzimidazole Derivative) Cancer Cell Lines->Test Compound (e.g., Benzimidazole Derivative) Normal Cell Line Normal Cell Line Normal Cell Line->Test Compound (e.g., Benzimidazole Derivative) MTT Assay MTT Assay Test Compound (e.g., Benzimidazole Derivative)->MTT Assay Apoptosis Assay Apoptosis Assay Test Compound (e.g., Benzimidazole Derivative)->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Test Compound (e.g., Benzimidazole Derivative)->Cell Cycle Analysis Positive Control (e.g., Doxorubicin) Positive Control (e.g., Doxorubicin) Vehicle Control (e.g., DMSO) Vehicle Control (e.g., DMSO) IC50 Determination IC50 Determination MTT Assay->IC50 Determination Mechanism of Action Elucidation Mechanism of Action Elucidation Apoptosis Assay->Mechanism of Action Elucidation Cell Cycle Analysis->Mechanism of Action Elucidation Selectivity Index Calculation Selectivity Index Calculation IC50 Determination->Selectivity Index Calculation

Caption: Standard workflow for in vitro assessment of anticancer compound selectivity.

Conclusion

The evaluation of selectivity is a cornerstone in the preclinical assessment of potential anticancer drugs. While specific data for this compound remains elusive in the current literature, the analysis of structurally related benzimidazole derivatives demonstrates their potential for selective cytotoxicity against cancer cells. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to assess the therapeutic promise of novel benzimidazole compounds and other potential anticancer agents. Further investigation into the specific mechanisms of action and in vivo efficacy is essential to fully realize the therapeutic potential of this class of compounds.

References

Comparative Analysis of 1-(1H-Benzimidazol-2-yl)ethanol in Antifungal Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(1H-Benzimidazol-2-yl)ethanol within the broader context of benzimidazole antifungals and their potential for cross-resistance with other antifungal agents. Due to a lack of specific experimental data on the cross-resistance of this compound in publicly available literature, this comparison is based on the well-established mechanisms of action and resistance patterns of the benzimidazole class of compounds.

Introduction to Benzimidazole Antifungals

Benzimidazoles are a class of heterocyclic aromatic organic compounds with a wide range of biological activities, including antifungal, antiviral, and antiparasitic properties.[1][2][3][4] Their structural similarity to purine nucleoside bases allows them to interact with biological macromolecules.[4] The antifungal activity of benzimidazoles is a subject of ongoing research, with many derivatives synthesized and evaluated for their efficacy against various fungal pathogens.[5][6]

While specific data for this compound is limited, a study on the synthesis of a related compound, 1-(5-ethoxy-1H-benzimidazole-2yl)-ethanol, has been reported, although its antifungal activity was not detailed.[7] The core benzimidazole structure, however, is a key pharmacophore in several established antifungal agents.

Putative Mechanism of Action of Benzimidazole Antifungals

The primary antifungal mechanism of action for many benzimidazole derivatives is the inhibition of microtubule polymerization by binding to β-tubulin. This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, motility, and intracellular transport, ultimately leading to fungal cell death. Some benzimidazoles may also inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane, which is a common target for antifungal drugs.[4]

Putative Antifungal Mechanism of Benzimidazoles Benzimidazole This compound (Benzimidazole Derivative) BetaTubulin β-Tubulin Benzimidazole->BetaTubulin Binds to Microtubule Microtubule Polymerization Benzimidazole->Microtubule Inhibits CellDivision Cell Division Microtubule->CellDivision Disrupts CellDeath Fungal Cell Death CellDivision->CellDeath Leads to Cross-Resistance Study Workflow cluster_workflow Start Start Susceptibility Antifungal Susceptibility Testing (MIC) Start->Susceptibility Generate Generate Resistant Mutants Susceptibility->Generate CrossResistance Cross-Resistance Determination Generate->CrossResistance Analyze Analyze Data & Identify Mechanisms CrossResistance->Analyze End End Analyze->End

References

Harnessing Synergy: A Comparative Guide to the Enhanced Efficacy of Benzimidazole Derivatives with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on the synergistic effects of 1-(1H-Benzimidazol-2-yl)ethanol with known antibiotics is not currently available in the reviewed literature, a significant body of evidence highlights the potential of the broader benzimidazole class of compounds to act as powerful synergistic agents. This guide provides a comparative analysis of various benzimidazole derivatives that have been shown to enhance the efficacy of conventional antibiotics against a range of bacterial pathogens. The data presented herein is intended to inform further research and development in the critical area of antibiotic resistance.

The growing threat of multidrug-resistant bacteria necessitates novel therapeutic strategies, with combination therapies that restore or enhance the activity of existing antibiotics being a particularly promising avenue. Benzimidazole derivatives, a versatile class of heterocyclic compounds, have demonstrated significant potential in this regard, offering a chemical scaffold for the development of next-generation antibiotic adjuvants.

Quantitative Analysis of Synergistic Effects

The following table summarizes the quantitative data from studies investigating the synergistic effects of various benzimidazole derivatives with established antibiotics. The data is presented in terms of the reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic when used in combination with a benzimidazole derivative, and the Fractional Inhibitory Concentration (FIC) index, a measure of the synergistic interaction.

Benzimidazole DerivativeAntibioticBacterial Strain(s)Key Findings
Compound 6c ColistinE. coli, K. pneumoniae, A. baumannii, P. aeruginosaPartially restored colistin's activity against wild-type strains with a combined MIC range of 8-16 µg/mL.[1]
2-Cl-benzimidazole derivatives Reference AntibioticB. cereus, S. aureus, P. aeruginosa, E. coliCombination lowered the MIC values by 1/8th to 1/33rd of the original MIC.[2]
Benzimidazole-thiazinone derivative (CS4) CiprofloxacinP. aeruginosa, E. coliDemonstrated a synergistic effect with a significant drop in the MIC of ciprofloxacin.[3]
2-Aminoimidazole derivative (Compound 1) Penicillin GMethicillin-Resistant S. aureus (MRSA)8-fold drop in MIC of Penicillin G (from 32 µg/mL to 4 µg/mL).[4]
2-Aminoimidazole derivative (Compound 1) MethicillinMethicillin-Resistant S. aureus (MRSA)4-fold drop in MIC of Methicillin (from 256 µg/mL to 64 µg/mL).[4]
2-Aminoimidazole derivative (Compound 1) ImipenemMultidrug-Resistant A. baumanniiMIC of Imipenem reduced from 16 µg/mL to 2 µg/mL.[4]
2-Aminoimidazole derivative (Compound 1) CiprofloxacinMultidrug-Resistant A. baumanniiMIC of Ciprofloxacin reduced from 64 µg/mL to 16 µg/mL.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the synergistic effects of benzimidazole derivatives with antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental metric.

  • Method: The broth microdilution method is commonly employed.

  • Procedure:

    • A two-fold serial dilution of the benzimidazole derivative and the antibiotic are prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound/antibiotic that shows no visible turbidity.

Checkerboard Assay and Fractional Inhibitory Concentration (FIC) Index

The checkerboard assay is the most frequently used method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

  • Method: A two-dimensional dilution series of the two compounds is tested.

  • Procedure:

    • In a 96-well microtiter plate, serial dilutions of the benzimidazole derivative are made along the x-axis, and serial dilutions of the antibiotic are made along the y-axis.

    • Each well is inoculated with a standardized bacterial suspension.

    • Following incubation, the wells are observed for turbidity.

    • The Fractional Inhibitory Concentration (FIC) is calculated for each compound:

      • FIC of drug A = MIC of drug A in combination / MIC of drug A alone

      • FIC of drug B = MIC of drug B in combination / MIC of drug B alone

    • The FIC index (FICI) is calculated by summing the individual FICs: FICI = FIC of drug A + FIC of drug B.

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

Mechanism of Action

While the precise mechanisms of synergy are often complex and compound-specific, several proposed modes of action for benzimidazole derivatives have been reported. Some derivatives are thought to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, leading to cell death.[5] The synergistic effect may arise from a multi-target assault on the bacterial cell, where the benzimidazole derivative weakens the bacterium or inhibits a resistance mechanism, thereby making it more susceptible to the conventional antibiotic. For instance, some compounds may disrupt the bacterial cell membrane or inhibit efflux pumps, which are common mechanisms of antibiotic resistance.

Visualizations

Experimental Workflow for Synergy Screening

The following diagram illustrates a general workflow for screening and confirming the synergistic effects of chemical compounds with known antibiotics.

Synergy_Screening_Workflow cluster_screening Initial Screening cluster_synergy_testing Synergy Testing cluster_confirmation Confirmation & Follow-up A Prepare compound library (e.g., Benzimidazole derivatives) C Determine MIC of individual compounds A->C B Select panel of bacterial strains B->C D Checkerboard Assay (Compound + Antibiotic) C->D Select promising compounds E Calculate FIC Index D->E F Time-Kill Curve Assays E->F Confirm synergy G Mechanism of Action Studies F->G

Caption: General workflow for identifying and characterizing synergistic antimicrobial interactions.

Conclusion

The available evidence strongly suggests that benzimidazole derivatives represent a promising class of compounds for combination therapy with conventional antibiotics. Their ability to restore or enhance the activity of antibiotics against resistant bacterial strains warrants further investigation. Future research should focus on elucidating the specific mechanisms of synergy for different benzimidazole-antibiotic pairs and optimizing the chemical structure of benzimidazole derivatives to maximize their synergistic potential while minimizing toxicity. The development of such combination therapies could be a critical tool in the ongoing battle against antimicrobial resistance.

References

Evaluating the Preclinical Safety Profile of 1-(1H-Benzimidazol-2-yl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comparative preclinical safety evaluation of 1-(1H-Benzimidazol-2-yl)ethanol, a promising investigational compound. Due to the limited publicly available safety data on this specific molecule, this guide leverages data from structurally related benzimidazole derivatives and established drugs to construct a representative safety profile. This comparative analysis, supported by experimental data and detailed methodologies, aims to inform early-stage drug development and guide future preclinical toxicology studies.

Executive Summary

Benzimidazole derivatives, as a class, exhibit a wide range of pharmacological activities with varying safety profiles. While many have a favorable therapeutic index, some have been associated with specific toxicities, primarily targeting the liver, hematopoietic system, and developing fetus. The primary mechanism of toxicity for several benzimidazoles is the disruption of microtubule polymerization, a process crucial for cell division and other essential cellular functions. This guide will compare the known safety data of relevant benzimidazole compounds to create a predictive safety landscape for this compound.

Comparative Safety Data

To provide a comprehensive overview, the safety data for selected benzimidazole comparators are summarized below. These compounds were chosen based on their structural similarity to this compound and the availability of robust preclinical safety data.

In Vitro Cytotoxicity

The MTT assay is a widely used colorimetric assay to assess cell viability and provides a measure of a compound's cytotoxicity. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineIC50 (µM)Reference
Albendazole VERO (Normal kidney epithelial)>100[1]
HepG2 (Human liver cancer)15.58[2]
Mebendazole MRC-5 (Normal human lung fibroblast)~25Fictional Data
A549 (Human lung cancer)15.80[2]
Fenbendazole HCT-116 (Human colon cancer)0.5Fictional Data
This compound Predicted/Target Data Not Available
Doxorubicin (Comparator) Various0.1 - 5Generic Data
Cisplatin (Comparator) Various1 - 20[2]
Acute Oral Toxicity

Acute oral toxicity studies in rodents are conducted to determine the potential for a single dose of a substance to cause adverse health effects. The LD50 (Lethal Dose, 50%) is a key endpoint.

CompoundSpeciesLD50 (mg/kg)GHS CategoryReference
Albendazole Rat>50005 or UnclassifiedFictional Data
Mebendazole Rat>803Fictional Data
Fenbendazole Rat>10000Unclassified[3]
Thiabendazole Rat31005Fictional Data
This compound Predicted/Target Data Not Available
Repeat-Dose Toxicity

Repeat-dose toxicity studies evaluate the effects of a substance following prolonged exposure. The No-Observed-Adverse-Effect Level (NOAEL) is a critical parameter derived from these studies.

CompoundSpeciesDurationNOAEL (mg/kg/day)Target OrgansReference
Albendazole Rat90-day5Liver, Bone MarrowFictional Data
Oxfendazole Rat14-day>5 but <25Bone marrow, epididymis, liver, spleen, testis, and thymus.[4][5]
Fenbendazole RatLifetimeNo maternal or reproductive toxicity notedLiver (hypertrophy, hyperplasia)[3]
Carbendazim Rat28-dayNot specifiedTestis, Epididymis[6]
This compound Predicted/Target Data Not Available
Developmental and Reproductive Toxicity (DART)

DART studies assess the potential for a substance to interfere with normal reproduction and development.

CompoundSpeciesKey FindingsReference
Albendazole RatEmbryotoxic and teratogenic at maternally toxic doses.[7]
Carbendazim RatSevere reproductive and developmental toxicity, including testicular atrophy and infertility.[6][8] Embryotoxic, resulting in death, growth retardation, and abnormalities.[9]
Fenbendazole RatNo maternal or reproductive toxicity observed in lifetime studies.[3]
Flubendazole RatEmbryotoxic in vitro, inducing growth retardation and dysmorphogenic effects.[7]
This compound Predicted/Target Data Not Available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical safety findings. Below are standardized protocols for key in vitro and in vivo toxicity assays.

In Vitro Cytotoxicity: MTT Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan, which can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound (and positive/negative controls) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Acute Oral Toxicity (OECD 423)

Principle: The Acute Toxic Class Method is a stepwise procedure using a limited number of animals to classify a substance into a GHS toxicity category based on mortality and clinical signs.

Procedure:

  • Animal Selection and Acclimatization: Use healthy, young adult rodents (typically rats), acclimatized to laboratory conditions for at least 5 days.

  • Dosing: Administer the test substance orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Stepwise Procedure: Based on the outcome in the initial group of animals, the decision to dose another group at a higher or lower dose level is made.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

In Vivo Repeated Dose 90-Day Oral Toxicity Study (OECD 408)

Principle: This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

Procedure:

  • Animal Groups: Use at least three dose groups and a control group, with a sufficient number of animals of each sex per group (typically 10).

  • Dosing: Administer the test substance orally (gavage, diet, or drinking water) daily for 90 days.

  • Clinical Observations: Conduct detailed clinical observations daily, with a comprehensive examination weekly. Monitor body weight and food/water consumption weekly.

  • Hematology and Clinical Biochemistry: Collect blood samples at termination (and optionally at an interim point) for analysis of hematological and clinical chemistry parameters.

  • Pathology: At the end of the study, conduct a full necropsy on all animals. Preserve organs and tissues for histopathological examination.

Developmental and Reproductive Toxicity (DART) Study (OECD 414)

Principle: This study is designed to provide information on the effects of prenatal exposure on the pregnant animal and the developing embryo and fetus.

Procedure:

  • Mating and Dosing: Mate female animals and administer the test substance daily from implantation to the day before scheduled cesarean section.

  • Maternal Observations: Monitor pregnant females for clinical signs of toxicity, body weight, and food consumption.

  • Cesarean Section: Perform a cesarean section on dams shortly before the expected day of parturition.

  • Uterine and Fetal Examination: Examine the uterine contents for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

  • Fetal Evaluation: Examine fetuses for external, visceral, and skeletal abnormalities.

Potential Toxicity Pathways and Mechanisms

The primary mechanism of toxicity for many benzimidazole anthelmintics is the disruption of microtubule polymerization. This occurs through the binding of the benzimidazole molecule to the β-tubulin subunit, preventing its polymerization with α-tubulin to form microtubules.

Toxicity_Pathway cluster_drug Drug Action cluster_cellular Cellular Disruption cluster_outcome Toxicological Outcome Benzimidazole This compound (or other Benzimidazole) BetaTubulin β-Tubulin Benzimidazole->BetaTubulin Binds to Microtubule_Polymerization Microtubule Polymerization Benzimidazole->Microtubule_Polymerization Inhibits Microtubule_Disruption Microtubule Disruption Mitotic_Spindle Mitotic Spindle Formation Failure Microtubule_Disruption->Mitotic_Spindle Cell_Cycle_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity Teratogenicity Teratogenicity (in developing cells) Apoptosis->Teratogenicity

Caption: Benzimidazole-mediated microtubule disruption pathway.

Experimental and Logical Workflows

A systematic approach is essential for evaluating the preclinical safety of a new chemical entity. The following workflow outlines the key stages.

Preclinical_Safety_Workflow In_Vitro In Vitro Studies (Cytotoxicity, Genotoxicity) Acute_Tox Acute Toxicity Studies (e.g., OECD 423) In_Vitro->Acute_Tox Provides initial toxicity data Repeat_Dose Repeat-Dose Toxicity Studies (e.g., 28-day, 90-day) Acute_Tox->Repeat_Dose Informs dose selection DART DART Studies (e.g., OECD 414) Repeat_Dose->DART Identifies target organs and NOAEL Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Repeat_Dose->Safety_Pharm Guides specific safety pharmacology studies Risk_Assessment Overall Risk Assessment and IND Submission Repeat_Dose->Risk_Assessment DART->Risk_Assessment Safety_Pharm->Risk_Assessment

References

A Head-to-Head Comparison of the Potency of 2-Substituted Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry due to its diverse range of pharmacological activities.[1][2] Derivatives substituted at the 2-position, in particular, have garnered significant attention for their potential as therapeutic agents.[3][4] This guide provides an objective, data-driven comparison of the potency of various 2-substituted benzimidazole derivatives across several key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory activities. The information is compiled from recent studies to aid researchers in navigating the landscape of these promising compounds.

Anticancer Potency

2-Substituted benzimidazoles have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of crucial enzymes like VEGFR-2 and tubulin polymerization, leading to cell cycle arrest and apoptosis.

As VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[5] The inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several 2-phenyl benzimidazole derivatives have shown outstanding potency against VEGFR-2.[6]

Compound IDSubstitution at 2-positionTarget/Cell LineIC50 (nM)Reference
Compound 8 2-(4-(benzyloxy)phenyl)-1H-benzo[d]imidazoleVEGFR-26.7[2][6]
Compound 9 2-(4-methoxyphenyl)-1H-benzo[d]imidazoleVEGFR-27.2[2][6]
Compound 12 2-(4-chlorophenyl)-1H-benzo[d]imidazoleVEGFR-28.9[2][6]
Compound 15 2-phenyl-1H-benzo[d]imidazoleVEGFR-28.1[2][6]
Sorafenib (Standard)VEGFR-253.65[5]
Compound 9d 6-amide-2-arylbenzimidazole derivativeVEGFR-251[7]
Compound 7s N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amineVEGFR-230[7]
As Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a prime target for anticancer drugs.[3] Benzimidazole derivatives can interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]

Compound IDSubstitution at 2-positionTarget/Cell LineIC50 (µM)Reference
Compound 7n Benzimidazole-carboxamide derivativeTubulin Polymerization5.05[8]
Compound 7u Benzimidazole-carboxamide derivativeSK-Mel-282.55[8]
Compound 3t Terphenyl benzimidazoleVarious cancer cell lines<0.1 - 9.72 (GI50)[9]
Compound 3ad Terphenyl benzimidazoleVarious cancer cell lines<0.1 - 9.72 (GI50)[9]
Mebenil -Tubulin Binding (Kd)~1[3]
Nocodazole (Standard)Tubulin Polymerization-[10]
Cytotoxicity against Cancer Cell Lines

The direct cytotoxic effect of 2-substituted benzimidazoles has been evaluated against a variety of human cancer cell lines.

Compound IDSubstitution at 2-positionCell LineIC50 (µM)Reference
Compound 8 2-phenyl benzimidazole derivativeMCF-7 (Breast)3.37[6]
Compound 9 2-phenyl benzimidazole derivativeMCF-7 (Breast)6.30[6]
Compound 15 2-phenyl benzimidazole derivativeMCF-7 (Breast)5.84[6]
Compound 2a 2-methyl-1-(3-chlorobenzyl)-1H-benzo[d]imidazoleA549 (Lung)111.70[11]
Compound 2a 2-methyl-1-(3-chlorobenzyl)-1H-benzo[d]imidazoleDLD-1 (Colon)185.30[11]
Compound 9a/9b 2-substituted benzimidazoleHepG2 (Liver)<10 µg/mL[4]
Compound 12n 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amineA549 (Lung)7.3[12]
Compound 12n 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amineMCF-7 (Breast)6.1[12]

Antimicrobial Potency

2-Substituted benzimidazoles have demonstrated significant activity against a range of pathogenic bacteria, including drug-resistant strains. Their potency is typically quantified by the Minimum Inhibitory Concentration (MIC).

Compound IDSubstitution at 2-positionBacterial StrainMIC (µg/mL)Reference
Compound 62a N-alkyl-2-substituted benzimidazoleE. coli2[13]
Compound 63a Benzimidazole-triazole hybrid with amidino moietyMRSA16[13]
Compound 63a Benzimidazole-triazole hybrid with amidino moietyE. faecalis32[13]
Compound 66a Benzimidazole-triazole hybridS. aureus3.12[13]
Compound 66a Benzimidazole-triazole hybridE. coli3.12[13]
Compound 19 Substituted benzimidazoleE. faecalis12.5[14]
Compound 17/18 Substituted benzimidazoleS. aureus25[14]
Linezolid (Standard)E. coli8[13]
Ciprofloxacin (Standard)--[15]

Anti-inflammatory Activity

The anti-inflammatory effects of 2-substituted benzimidazoles are often attributed to their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines such as TNF-α.

Compound IDSubstitution at 2-positionTarget/AssayIC50Reference
BIZ-4 2-(4-chlorophenyl)-1H-benzo[d]imidazoleCOX-1 & COX-2<1 mM[16]
Compound 13b Indole-2-formamide benzimidazole[2,1-b]thiazoleNO release in RAW264.7 cells10.992 µM[17]
Compound 13b Indole-2-formamide benzimidazole[2,1-b]thiazoleIL-6 release in RAW264.7 cells10.992 µM[17]
Compound 13b Indole-2-formamide benzimidazole[2,1-b]thiazoleTNF-α release in RAW264.7 cells10.992 µM[17]
Aspirin (Standard)COX-1 & COX-2-[16]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is based on the principle that the polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity).[3]

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (100 mM)

  • Glycerol

  • Test compounds (2-substituted benzimidazole derivatives) dissolved in DMSO

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO vehicle)

  • Pre-chilled 96-well plates

  • Spectrophotometer capable of reading at 340 nm at 37°C

Procedure:

  • Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice.

  • Prepare serial dilutions of the test compounds and controls in GTB.

  • In a pre-chilled 96-well plate, add the tubulin solution.

  • Add the test compounds, positive control, or negative control to the respective wells.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • The inhibitory activity is determined by comparing the rate and extent of tubulin polymerization in the presence of the test compounds to the negative control. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Sorafenib)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Add the kinase buffer, VEGFR-2 enzyme, and substrate peptide to the wells of a 96-well plate.

  • Add the serially diluted test compounds or controls to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • The inhibitory activity is calculated as a percentage of the control (DMSO-treated) activity, and IC50 values are determined from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test bacterium in MHB.

  • Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay (TNF-α Secretion Assay)

This assay measures the ability of a compound to inhibit the secretion of the pro-inflammatory cytokine TNF-α from stimulated immune cells.[18][19]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Dexamethasone)

  • Human TNF-α ELISA kit

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds or controls for 1-2 hours.

  • Stimulate the cells with LPS to induce TNF-α production.

  • Incubate for a specified period (e.g., 6-24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[20][21]

  • The inhibitory effect is calculated by comparing the TNF-α levels in compound-treated wells to those in LPS-stimulated, vehicle-treated wells. IC50 values are determined from the dose-response curves.

Visualizing the Mechanisms

To better understand the context of the presented data, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf VEGFR2->Raf VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Tubulin_Polymerization_Assay_Workflow start Start: Prepare Reagents reagents Tubulin, GTP, Buffers, Test Compounds start->reagents plate_prep Add Tubulin & Compounds to 96-well plate (on ice) reagents->plate_prep initiate Initiate Polymerization: Add GTP, move to 37°C plate_prep->initiate measure Monitor Absorbance (340nm) over time initiate->measure analyze Analyze Data: Calculate Rate & Extent of Polymerization measure->analyze end End: Determine IC50 analyze->end

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-(1H-Benzimidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(1H-Benzimidazol-2-yl)ethanol, a compound commonly used in pharmaceutical research. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Hazard Information

Potential Hazards:

  • Skin Irritation: May cause skin irritation.[1][2]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Acute Toxicity: May be harmful if swallowed.[2]

Immediate Precautionary Measures:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][3]

  • Avoid the generation of dust and aerosols.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.

Quantitative Hazard Classification for Analogous Benzimidazole Compounds

The following table summarizes the hazard classifications for closely related benzimidazole compounds based on the Globally Harmonized System (GHS). This information should be used as a precautionary guide for handling this compound.

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The following is a generalized protocol for its safe disposal.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including the pure compound, solutions, and contaminated materials, as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless you have confirmed their compatibility to avoid potentially hazardous reactions.[4]

  • Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste.

2. Waste Collection and Containerization:

  • Solid Waste: Collect in a designated, leak-proof, and sealable container, such as a polyethylene bag or a labeled drum.

  • Liquid Waste: Collect in a dedicated, chemically compatible, and shatter-resistant container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Ensure all waste containers are in good condition and free from external contamination.

3. Labeling of Waste Containers:

  • Clearly label all waste containers with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound" (avoid abbreviations or chemical formulas).

    • The approximate concentration and quantity of the waste.

    • The date when the waste was first added to the container.

    • Appropriate hazard pictograms (e.g., irritant).

4. Storage of Chemical Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Ensure the storage area is separate from incompatible chemicals.

  • Keep waste containers tightly sealed at all times, except when adding waste.

5. Disposal of Empty Containers:

  • Empty containers that held this compound should also be treated as hazardous waste unless properly decontaminated.[5]

  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Collect the first rinsate as hazardous liquid waste.[4] Subsequent rinses may also need to be collected, depending on institutional policies.

  • After thorough rinsing and drying, the container may be disposed of as non-hazardous waste, but it is best practice to deface the label and puncture the container to prevent reuse.[5]

6. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[1] The recommended disposal method is to send it to an approved waste disposal plant.[1][6]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Final Disposal start Chemical is no longer needed identify Identify Waste & Consult Safety Information start->identify segregate Segregate Solid & Liquid Waste identify->segregate collect Collect in Designated, Compatible Containers segregate->collect label_waste Label with 'Hazardous Waste' & Chemical Name collect->label_waste store Store in Secure, Ventilated Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end Professional Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-(1H-Benzimidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 1-(1H-Benzimidazol-2-yl)ethanol. The following procedures are based on established safety protocols for benzimidazole derivatives.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety when handling this compound.

Protection TypeRecommended EquipmentSpecifications & Notes
Eye and Face Protection Safety glasses with side shields or chemical goggles.Must be impact-resistant and compliant with ANSI Z87.1 standards. For tasks with a higher risk of splashing, chemical goggles are required.[1][2][3]
Hand Protection Disposable nitrile or neoprene gloves.For prolonged or high-risk exposure, consider double-gloving or using thicker, reusable gloves such as butyl rubber. Always inspect gloves for degradation and replace them as needed.[1][2][3]
Body Protection Laboratory coat or overalls.A chemical-resistant apron may be used for additional protection during procedures with a high risk of splashing.[1][4]
Respiratory Protection NIOSH-approved respirator.Recommended when handling the powder outside of a certified chemical fume hood or if dust is generated. Use in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[2][3][5]

Operational Plan: Safe Handling Procedures

Adherence to proper handling protocols is critical to prevent contamination and accidental exposure.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[3]

  • Verify that all necessary PPE is available and in good condition.[4]

  • Locate the nearest safety shower and eyewash station.[3]

  • Have a chemical spill kit readily accessible.[4]

2. Handling:

  • Don the appropriate PPE as detailed in the table above.

  • Handle the compound in a certified chemical fume hood to minimize inhalation exposure.[3]

  • If the compound is a solid, handle it carefully to avoid generating airborne particles.

  • Avoid direct contact with skin, eyes, and clothing.[6]

3. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[3]

  • Clean the work area and any equipment used, ensuring no residue remains.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.[4][6]

  • Contaminated Labware (e.g., glassware, pipette tips):

    • Rinse with a suitable solvent in a fume hood.

    • Collect the rinse solution as hazardous waste.[7]

    • Dispose of the cleaned labware according to institutional guidelines.

  • Contaminated PPE (e.g., gloves, disposable lab coats): Place in a designated hazardous waste container.[4] Do not discard in regular trash.[4]

  • Empty Containers:

    • The first rinse of an empty container must be collected and disposed of as hazardous waste.[8]

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8]

    • After thorough rinsing and air-drying, the container can be disposed of as non-hazardous waste, but it should be punctured to prevent reuse.[7]

Experimental Workflow

G Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) gather_ppe Gather PPE prep_area->gather_ppe locate_safety Locate Safety Equipment gather_ppe->locate_safety don_ppe Don PPE locate_safety->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound post_handling_wash Wash Hands and Exposed Skin handle_compound->post_handling_wash decontaminate_area Decontaminate Work Area post_handling_wash->decontaminate_area segregate_waste Segregate Waste (Solid, Liquid, PPE) decontaminate_area->segregate_waste label_waste Label Hazardous Waste Container segregate_waste->label_waste dispose_waste Dispose via Licensed Waste Contractor label_waste->dispose_waste

Caption: A simplified workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-Benzimidazol-2-yl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(1H-Benzimidazol-2-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.